molecular formula C8H7NO3 B055709 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 117613-30-6

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B055709
CAS No.: 117613-30-6
M. Wt: 165.15 g/mol
InChI Key: ITEWRYWRNQCNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a high-value, synthetically challenging fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, planar furo[3,2-b]pyrrole scaffold, a privileged structure that can impart favorable pharmacokinetic properties and enhance target binding affinity. The carboxylic acid functional group provides a versatile synthetic handle for further derivatization, enabling researchers to readily construct amide, ester, or other conjugate libraries via standard coupling reactions. Its primary research value lies in its application as a core intermediate for the synthesis of novel small molecule inhibitors and probes, particularly for kinase targets, GPCRs, and other disease-relevant proteins. The electron-rich fused system makes it a promising scaffold for exploring structure-activity relationships (SAR) in lead optimization campaigns. Furthermore, its unique architecture is being investigated in the development of advanced materials, including organic semiconductors and fluorescent tags. This product is offered to support innovative research and accelerate the development of next-generation therapeutic candidates and functional materials.

Properties

IUPAC Name

4-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWRYWRNQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428213
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117613-30-6
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The furo[3,2-b]pyrrole scaffold is a significant heteropentalene that serves as a versatile building block for a wide array of derivatives with potential biological activities.[1][2] This document will delve into the core chemical principles, step-by-step experimental protocols, and the critical considerations necessary for the successful synthesis of the target molecule.

Strategic Approach: The Hemetsberger-Knittel Reaction as the Cornerstone

The synthesis of the furo[3,2-b]pyrrole core is most effectively achieved through the Hemetsberger-Knittel reaction.[1][2] This powerful three-step methodology has been widely adapted for the synthesis of various fused nitrogen-containing heterocycles.[1] Our strategy will, therefore, commence with the construction of a furo[3,2-b]pyrrole-5-carboxylate ester, which will subsequently be N-methylated and hydrolyzed to yield the final carboxylic acid.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Start Starting Materials (e.g., 2-formylfuran, ethyl azidoacetate) Intermediate1 Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Start->Intermediate1 Hemetsberger-Knittel Reaction Intermediate2 Ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate Intermediate1->Intermediate2 N-methylation Target This compound Intermediate2->Target Ester Hydrolysis

Figure 1: Overall synthetic strategy for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

The initial and most critical phase of the synthesis is the construction of the furo[3,2-b]pyrrole ring system. The Hemetsberger-Knittel reaction provides an efficient route to this core structure.[1][2] This process involves the reaction of an α-azido ester with an aldehyde or ketone, followed by a thermal or photochemical cyclization.

Reaction Scheme:

Hemetsberger_Knittel reagents 2-Formylfuran + Ethyl Azidoacetate | { Base (e.g., NaOEt) | Heat } product Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate reagents->product

Figure 2: The Hemetsberger-Knittel reaction for the formation of the furo[3,2-b]pyrrole core.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylfuran (1.0 eq) in anhydrous ethanol.

  • Base-catalyzed Condensation: To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0 °C.

  • Addition of Azidoacetate: Subsequently, add ethyl azidoacetate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Thermal Cyclization: Upon completion of the condensation, the reaction mixture is heated to reflux for 8-12 hours to induce cyclization.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried flask is crucial to prevent the hydrolysis of the sodium ethoxide and the azidoacetate.

  • Base Catalyst: Sodium ethoxide acts as a base to deprotonate the α-carbon of the ethyl azidoacetate, facilitating the initial Knoevenagel-type condensation with the 2-formylfuran.

  • Thermal Cyclization: The application of heat is necessary to promote the intramolecular cyclization of the intermediate vinyl azide, leading to the formation of the pyrrole ring with the expulsion of nitrogen gas.

Step 2: N-methylation of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

With the furo[3,2-b]pyrrole core established, the next step is the introduction of the methyl group at the N-4 position. This is typically achieved through a standard N-alkylation reaction using a suitable methylating agent in the presence of a base.

Reaction Scheme:

N_Methylation reactants Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate + Methyl Iodide | { Base (e.g., NaH) | Solvent (e.g., DMF) } product Ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate reactants->product

Figure 3: N-methylation of the furo[3,2-b]pyrrole-5-carboxylate.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete deprotonation of the pyrrole nitrogen.

  • Addition of Methylating Agent: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the relatively acidic N-H of the pyrrole ring, forming the corresponding anion.

  • Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the intermediate sodium salt, but it is aprotic and will not interfere with the strong base.

  • Methylating Agent: Methyl iodide is a highly reactive and efficient methylating agent for this type of transformation.

Step 3: Hydrolysis of Ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction carried out under basic conditions, followed by acidification.[1]

Reaction Scheme:

Hydrolysis reactants Ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | { Base (e.g., NaOH) | Acid (e.g., HCl) } product This compound reactants->product

Figure 4: Base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocol:

  • Saponification: Dissolve ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation and Isolation: Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Causality and Experimental Choices:

  • Base-Catalyzed Hydrolysis: Sodium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.

  • Acidification: The addition of a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Quantitative Data Summary

StepReactionStarting MaterialProductTypical Yield (%)
1Hemetsberger-Knittel Reaction2-FormylfuranEthyl 4H-furo[3,2-b]pyrrole-5-carboxylate60-75
2N-methylationEthyl 4H-furo[3,2-b]pyrrole-5-carboxylateEthyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate75-90
3Ester HydrolysisEthyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylateThis compound>90

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established synthetic methodologies. The Hemetsberger-Knittel reaction provides a robust entry point to the core furo[3,2-b]pyrrole scaffold, which can then be further functionalized through N-alkylation and subsequent ester hydrolysis. The protocols outlined in this guide are designed to be reproducible and provide a solid foundation for researchers working on the synthesis of this and related heterocyclic compounds. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the final product.

References

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. Retrieved from [Link]

Sources

physicochemical properties of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step but the very bedrock upon which successful therapeutic candidates are built. For a novel heterocyclic compound like this compound, a thorough characterization of its acidity (pKa), lipophilicity (logP/logD), and aqueous solubility is paramount. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for determining these critical properties. We will not only present the "what" but delve into the "why" and "how," explaining the rationale behind experimental choices and providing detailed, field-proven protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

The Compound of Interest: this compound

Structure and Significance:

This compound belongs to the furo[3,2-b]pyrrole class of fused heterocyclic compounds. The furo[3,2-b]pyrrole scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole and its presence in various biologically active molecules. The carboxylic acid moiety introduces an ionizable center, making its physicochemical properties highly dependent on pH.

Synthesis Overview:

This carboxylic acid is readily accessible through the base-catalyzed hydrolysis of its corresponding ester, such as methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate.[1] This straightforward synthesis allows for the production of the material required for the detailed physicochemical characterization outlined in this guide.

Core Physicochemical Data Summary:

The following table summarizes the key physicochemical properties that will be the focus of our investigation. The subsequent sections will provide detailed protocols for the experimental determination of these values.

PropertyDescriptionExperimentally Determined Value
Molecular Formula C₈H₇NO₃-
Molecular Weight 165.15 g/mol [2]-
CAS Number 117613-30-6[2]-
pKa The acid dissociation constant, indicating the tendency to donate a proton.To be determined
logD at pH 7.4 The distribution coefficient between octanol and water at physiological pH.To be determined
Kinetic Solubility The apparent solubility measured under non-equilibrium conditions.To be determined
Thermodynamic Solubility The true solubility of the compound at equilibrium.To be determined

Determination of the Acid Dissociation Constant (pKa)

The "Why": The pKa of a compound is a critical determinant of its ionization state at a given pH. For an acidic compound like this compound, the pKa will dictate the extent of its negative charge at physiological pH (around 7.4). This, in turn, influences its solubility, permeability across biological membranes, and binding to target proteins. Potentiometric titration is a highly accurate and widely used method for pKa determination.[3]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methods for determining the pKa of organic acids.[4][5]

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[5] A co-solvent like methanol may be used if solubility is low, but the final pKa will need to be extrapolated back to aqueous conditions.

  • Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength, typically 0.15 M.[5]

  • Initial Acidification: Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5] This ensures that the carboxylic acid is fully protonated at the start of the titration.

  • Titration with NaOH: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point.[4]

Data Recording Table:

Volume of 0.1 M NaOH (mL)Measured pH
0.00
0.10
0.20
......

Visualization of the Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Water ionic_strength Add KCl (0.15 M) dissolve->ionic_strength acidify Acidify with HCl (pH ~2) ionic_strength->acidify start_titration Titrate with 0.1 M NaOH acidify->start_titration record_ph Record pH after each addition start_titration->record_ph Incremental additions record_ph->start_titration Allow stabilization plot_data Plot pH vs. Volume NaOH record_ph->plot_data find_equivalence Identify Equivalence Point plot_data->find_equivalence determine_pka pKa = pH at 1/2 Equivalence Point find_equivalence->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP/logD)

The "Why": Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. The partition coefficient (logP) describes this for the neutral form of the molecule, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.[6][7] For an ionizable compound, logD at physiological pH (7.4) is a more relevant predictor of its behavior in the body. The shake-flask method is the gold standard for logP and logD determination.[8][9]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

This protocol is based on the classical shake-flask procedure.[6][8]

Materials:

  • This compound

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]

  • Compound Addition: Prepare a stock solution of the test compound in the pH 7.4 buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Cap the vials tightly and place them on a mechanical shaker. Shake for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: After shaking, centrifuge the vials at a moderate speed to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Experimental Conditions and Data Collection Table:

ParameterValue/Description
Aqueous Phase 0.1 M Phosphate buffer, pH 7.4
Organic Phase n-Octanol
Temperature 25°C
Shaking Time 4 hours
Concentration in n-Octanol To be determined (e.g., µg/mL)
Concentration in Buffer To be determined (e.g., µg/mL)

Visualization of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-Octanol and Buffer add_compound Add Compound to Buffer/Octanol Mixture saturate->add_compound shake Shake to Reach Equilibrium add_compound->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample Aqueous & Octanol Phases centrifuge->sample_phases quantify Quantify Concentration (HPLC) sample_phases->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for logD determination by the shake-flask method.

Determination of Aqueous Solubility

The "Why": Aqueous solubility is a crucial factor for drug absorption and formulation.[10] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[11] It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of apparent solubility, often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility of the compound.[12][13]

Experimental Protocol 1: Kinetic Solubility Assay

This protocol is a common high-throughput method.[14][15]

Materials:

  • This compound (as a concentrated DMSO stock solution, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Filter plates (for UV-Vis method)

Step-by-Step Methodology:

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours).[12]

  • Detection:

    • Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.[10]

    • UV-Vis: Filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate.[14]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Experimental Protocol 2: Thermodynamic Solubility Assay (Shake-Flask)

This method determines the equilibrium solubility and is considered more definitive.[16][17]

Materials:

  • Solid this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Thermomixer or shaking incubator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and incubate them in a shaking incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Filtration: After incubation, filter the suspension to remove the undissolved solid.

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.[11]

  • Result: The measured concentration is the thermodynamic solubility.

Expected Data Output for Solubility Assays:

Assay TypeMethodEndpointExpected Value (µg/mL or µM)
Kinetic Solubility Nephelometry/UV-VisHighest concentration without precipitateTo be determined
Thermodynamic Solubility Shake-Flask/HPLCConcentration of saturated solution at equilibriumTo be determined

Visualization of Solubility Determination Workflows:

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Add DMSO Stock to Buffer k_incubate Incubate (2h) with Shaking k_start->k_incubate k_detect Detect Precipitate (Nephelometry/UV) k_incubate->k_detect t_start Add Excess Solid to Buffer t_incubate Incubate (24-48h) with Shaking t_start->t_incubate t_filter Filter Undissolved Solid t_incubate->t_filter t_quantify Quantify Filtrate (HPLC) t_filter->t_quantify

Caption: Workflows for kinetic and thermodynamic solubility assays.

Conclusion

The experimental determination of pKa, logD, and aqueous solubility provides a foundational understanding of this compound's behavior in biological systems. The protocols outlined in this guide offer a robust framework for generating high-quality, reproducible data essential for advancing this compound through the drug discovery pipeline. By meticulously characterizing these core physicochemical properties, researchers can make informed decisions regarding lead optimization, formulation development, and the design of further preclinical studies.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Columbia University.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2021). MDPI.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). MDPI.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR, Potentiometric and Conductometric Titrations. Lifescience Global.
  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. (n.d.). PubChem.
  • van der Horst, J. H., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (2025). ResearchGate.
  • This compound Product Description. (n.d.). ChemicalBook.
  • 2-METHYL-4H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • This compound Sigma-Aldrich for lab use. (n.d.). Merck.
  • Sigma Aldrich this compound. (n.d.). Fisher Scientific.
  • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 3-(4-chlorophenyl)-... (n.d.). LookChem.
  • 4H-Furo[3,2-b]pyrrole. (n.d.). SpectraBase.
  • 4h-furo[3,2-b]pyrrole-5-carboxylic acid. (n.d.). PubChemLite.
  • METHYL 4H-FURO[3,2-B]PYRROLE-5-CARBOXYLATE Product Description. (n.d.). ChemicalBook.
  • This compound, 97% Purity... (n.d.). Fisher Scientific.
  • 4H-Furo(3,2-b)pyrrole. (n.d.). PubChem.

Sources

The Biological Potential of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: A Scaffold-Based Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The furo[3,2-b]pyrrole core, a heterocyclic aromatic system, represents a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its presence in numerous biologically active molecules.[1][2] This guide focuses on a specific derivative, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid , a compound with limited direct characterization in current literature. By examining the established biological activities of structurally related analogs, we construct a scientifically-grounded prospectus of its therapeutic potential. This document delineates the known properties of the broader furo[3,2-b]pyrrole class, proposes a logical, tiered workflow for the comprehensive biological evaluation of the title compound, and provides detailed protocols for key initial assays. The primary audience for this guide includes researchers in drug discovery, medicinal chemistry, and chemical biology who are engaged in the identification and development of novel therapeutic agents.

Introduction to the Furo[3,2-b]pyrrole Scaffold

The furo[3,2-b]pyrrole system is a fused bicyclic heterocycle that is isosteric with indole, a cornerstone of many pharmaceutical compounds.[2] This structural analogy suggests that furo[3,2-b]pyrrole derivatives are prime candidates for interaction with biological targets that recognize the indole motif. The scaffold itself is electron-rich and possesses multiple potential reaction centers, making it a versatile building block for creating diverse chemical libraries.[1]

Derivatives of the furo[3,2-b]pyrrole core have demonstrated a wide array of pharmacological activities, including:

  • Analgesic and anti-inflammatory effects[1]

  • Antimicrobial and antibacterial properties[1][2]

  • Enzyme inhibitory activity, relevant for mental health disorders[1]

  • Anti-allergy applications[1]

While direct biological data for This compound is not extensively published, its constituent parts—the N-methylated pyrrole, the fused furan ring, and the carboxylic acid moiety—provide rational starting points for hypothesizing its potential bioactivity. The carboxylic acid group, in particular, is a common feature in enzyme inhibitors, often acting as a key binding element.

Physicochemical Properties and Synthesis Overview

Understanding the fundamental properties of a compound is the first step in any drug discovery pipeline.

Compound Properties

The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [3]
Physical Form Solid[3]
InChI Key ITEWRYWRNQCNHT-UHFFFAOYSA-N[3]
SMILES Cn1c(cc2occc12)C(O)=O[3]
General Synthetic Pathway

Furo[3,2-b]pyrrole-5-carboxylic acids are typically synthesized from their corresponding methyl or ethyl esters (furo[3,2-b]pyrrole-5-carboxylates).[1] The synthesis involves a straightforward base-catalyzed hydrolysis, followed by acidification to yield the final carboxylic acid product in high yields.[1]

Ester Furo[3,2-b]pyrrole-5-carboxylate (Ester Precursor) Salt Carboxylate Salt (Intermediate) Ester->Salt 1. NaOH (aq) Base-catalyzed hydrolysis Acid 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (Final Product) Salt->Acid 2. HCl (conc) Acidification

Caption: General synthesis of furo[3,2-b]pyrrole-5-carboxylic acids.

Biological Activity Profile of the Furo[3,2-b]pyrrole Core and Analogs

The therapeutic potential of this compound can be inferred from the activities of its structural relatives.

Anti-inflammatory and Analgesic Activity

Several studies have screened furo[3,2-b]pyrrole derivatives for analgesic and anti-inflammatory properties.[1] The pyrrole nucleus is a known pharmacophore for anti-inflammatory agents, with marketed drugs like Tolmetin validating its importance.[4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, a key target in inflammation.

Anticancer and Enzyme Inhibition

A highly compelling line of inquiry stems from the activity of the thio-analog, 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid . This compound has been identified as a lysine-specific demethylase-1 (LSD1) inhibitor for cancer treatment.[] LSD1 is a critical enzyme in epigenetic regulation, and its overexpression is linked to the progression of numerous cancers. Given that furan and thiophene are well-established bioisosteres, there is a strong rationale to investigate this compound for similar LSD1 inhibitory activity.

Furthermore, other related fused heterocyclic systems, such as furo-pyrido-indoles, have demonstrated significant cytotoxic properties against various tumor cell lines by inhibiting DNA topoisomerases I and II.[6] Saturated versions of the scaffold have also been shown to inhibit phosphodiesterase 1 (PDE1), an enzyme involved in cell proliferation.[7]

Antimicrobial Activity

The furo[3,2-b]pyrrole scaffold is found in molecules with significant antimicrobial activity against resistant bacterial strains.[1] Various synthetic derivatives have been evaluated for their antibacterial effects, making this a promising area for investigation.[2][8]

Proposed Research Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered, hypothesis-driven approach is recommended. This workflow is designed to maximize data generation while conserving resources, starting with broad screening and progressing to more specific, mechanistic studies.

cluster_0 Tier 1: Broad-Based Initial Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Mechanism of Action (MoA) & Cellular Studies T1_Cytotoxicity Cytotoxicity Screening (e.g., NCI-60 Panel) T2_LSD1 LSD1 Enzyme Inhibition Assay (Primary Target Hypothesis) T1_Cytotoxicity->T2_LSD1 If active T2_Topoisomerase Topoisomerase I/II Assay (Cytotoxicity Follow-up) T1_Cytotoxicity->T2_Topoisomerase If active T1_Antimicrobial Antimicrobial Screening (Gram +/- Bacteria, Fungi) T3_WesternBlot Western Blotting (Target Engagement, e.g., H3K4me2) T2_LSD1->T3_WesternBlot If hit T3_Kinetics Enzyme Kinetics (Mode of Inhibition) T2_LSD1->T3_Kinetics If hit T2_COX COX-1/COX-2 Inhibition Assay (Anti-inflammatory Hypothesis) T3_CellCycle Cell Cycle Analysis (Flow Cytometry) T2_Topoisomerase->T3_CellCycle If hit

Caption: Proposed tiered workflow for biological characterization.

Causality Behind the Workflow Design:

  • Tier 1 (Broad Screening): This initial phase is designed to be unbiased. A broad cytotoxicity screen against a panel like the NCI-60 can quickly reveal if the compound has general anti-proliferative effects and whether it shows selectivity towards certain cancer types. This is a cost-effective " go/no-go " decision point.

  • Tier 2 (Hypothesis-Driven Assays): Based on the strong evidence from the thieno- analog, the LSD1 inhibition assay is the highest priority targeted screen.[] This directly tests the primary hypothesis. Assays for COX and topoisomerase inhibition are included as secondary hypotheses based on the broader activities of the furo[3,2-b]pyrrole and related scaffolds.[1][6]

  • Tier 3 (Mechanism of Action): This stage is only initiated if a confirmed "hit" is found in Tier 2. The experiments are designed to validate the target in a cellular context. For example, if the compound inhibits LSD1 biochemically, a Western blot showing an increase in its substrate (e.g., dimethylated histone H3 at lysine 4) in treated cells provides crucial evidence of target engagement.

Detailed Experimental Protocols

The following protocols are foundational for executing the initial stages of the proposed research workflow. They are presented as self-validating systems with necessary controls.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound against a cancer cell line (e.g., MCF-7).

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compound (TC): this compound, dissolved in DMSO to a 10 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (Positive Control)

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete medium from the 10 mM stock. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Prepare dilutions for the Positive Control (Doxorubicin).

    • Prepare a Vehicle Control (medium with 0.5% DMSO).

    • Prepare a Blank Control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: LSD1 Inhibitor Screening Assay (Biochemical)

Objective: To determine if this compound inhibits the enzymatic activity of recombinant human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., biotinylated H3K4me2 peptide)

  • Horseradish Peroxidase (HRP)-conjugated antibody specific for H3K4me1

  • HRP substrate (e.g., TMB)

  • Test Compound (TC)

  • Tranylcypromine (Positive Control Inhibitor)

  • Assay Buffer

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 384-well assay plates

  • Plate reader (450 nm)

Methodology:

  • Compound Plating: Dispense the Test Compound and controls into a 384-well plate to achieve a range of final concentrations (e.g., 10-point, 3-fold dilutions).

  • Enzyme Addition: Add recombinant LSD1 enzyme to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add the LSD1 substrate (H3K4me2 peptide) to all wells to start the demethylation reaction. Incubate for 1 hour at 37°C.

  • Detection:

    • Add the HRP-conjugated anti-H3K4me1 antibody. This antibody will bind to the product of the enzymatic reaction. Incubate for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add the HRP substrate (TMB). A colorimetric signal will develop in proportion to the amount of demethylated product.

  • Reaction Termination: Add Stop Solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the data using the "No Enzyme" (0% activity) and "Vehicle Control" (100% activity) wells.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC₅₀ value by plotting percent inhibition versus the log of compound concentration.

Conclusion and Future Directions

While this compound remains an understudied molecule, a thorough analysis of its structural scaffold and related analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The strongest hypothesis points towards its role as an epigenetic modulator through the inhibition of the LSD1 enzyme, a high-value target in oncology. The proposed research workflow offers a logical and efficient path to validating this hypothesis, beginning with broad screening and progressing to detailed mechanistic studies. Successful identification of activity in the proposed assays would warrant further investigation into structure-activity relationships (SAR), medicinal chemistry optimization, and eventual evaluation in preclinical in vivo models. The furo[3,2-b]pyrrole core continues to be a rich source of biologically active compounds, and this specific derivative is a promising candidate for further discovery efforts.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved January 13, 2026, from [Link]

  • (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][7]triazine derivatives and their antibacterial activity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • A review article on biological importance of pyrrole. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • METHYL 4H-FURO[3,2-B]PYRROLE-5-CARBOXYLATE. (n.d.). Sunway Pharm Ltd. Retrieved January 13, 2026, from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Advances. Retrieved January 13, 2026, from [Link]

  • 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Drawing upon evidence from structurally related compounds, we posit that its primary biological target is Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various pathologies, most notably cancer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.

Introduction: The Therapeutic Potential of Targeting Epigenetic Regulation

Epigenetic modifications, which reversibly alter gene expression without changing the underlying DNA sequence, are fundamental to normal development and cellular function. Their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Histone methylation is a critical epigenetic mark, and its dynamic regulation by "writer" (methyltransferase) and "eraser" (demethylase) enzymes is crucial for maintaining cellular homeostasis. The discovery of Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, unveiled a new paradigm in our understanding of gene regulation and opened a promising avenue for therapeutic intervention.[3][4]

The compound this compound belongs to a class of heterocyclic compounds that have shown significant biological activity. While direct experimental evidence for this specific molecule is emerging, its close structural analogy to the thieno[3,2-b]pyrrole scaffold, a known potent and reversible inhibitor of LSD1, provides a strong rationale for investigating its mechanism of action through the lens of LSD1 inhibition.[5][6][7][8] This guide will, therefore, explore the putative mechanism of this compound as an LSD1 inhibitor, detailing the function of its proposed target, the hypothesized molecular interactions, and the experimental workflows required to validate this mechanism.

Lysine-Specific Demethylase 1 (LSD1): A Key Epigenetic Modulator

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4] By removing this activating mark, LSD1 typically functions as a transcriptional repressor. It is a key component of several large protein complexes, including the CoREST complex, which are essential for its activity on nucleosomal substrates.[3][4][9]

The enzymatic mechanism of LSD1 involves the FAD cofactor to oxidize the methylated lysine, resulting in the formation of an iminium cation intermediate. This intermediate is then hydrolyzed to produce the demethylated lysine and formaldehyde. The FAD cofactor is reduced in the process and subsequently re-oxidized by molecular oxygen, generating hydrogen peroxide as a byproduct.[4]

The Role of LSD1 in Disease

LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma.[1][2][3] Its elevated expression often correlates with poor prognosis and contributes to tumorigenesis by repressing tumor suppressor genes and promoting cancer cell proliferation and survival.[1][2][10][11] Beyond cancer, LSD1 has been implicated in neurological disorders such as Alzheimer's disease, viral infections, and blood disorders.[12] This broad involvement in pathology underscores the therapeutic potential of developing potent and specific LSD1 inhibitors.

Putative Mechanism of Action of this compound

Based on the established activity of its thieno[3,2-b]pyrrole analogs, we hypothesize that this compound acts as a reversible inhibitor of LSD1 . The proposed mechanism centers on its ability to occupy the substrate-binding site of the enzyme and interact with key residues, thereby preventing the binding and demethylation of histone H3.

Hypothesized Binding Interactions

The crystal structure of LSD1 reveals a large, negatively charged substrate-binding cavity.[13][14] The binding of thieno[3,2-b]pyrrole-5-carboxamides to this site is driven by a combination of hydrogen bonding and hydrophobic interactions.[5][6][7][8] By analogy, we propose a similar binding mode for this compound.

The carboxylic acid moiety is predicted to form crucial hydrogen bonds with key residues in the active site, such as Lys661, which is involved in stabilizing the FAD cofactor. The furo[3,2-b]pyrrole core likely engages in hydrophobic and aromatic stacking interactions with residues lining the active site cavity, including tryptophan and tyrosine residues. The 4-methyl group on the pyrrole nitrogen may further enhance binding by occupying a small hydrophobic pocket.

Hypothesized Binding of this compound to LSD1 Active Site cluster_LSD1 LSD1 Active Site FAD Cofactor FAD Cofactor Lys661 Lys661 Hydrophobic Pocket Hydrophobic Pocket Aromatic Residues Aromatic Residues Inhibitor This compound Carboxylic Acid Moiety Carboxylic Acid Moiety Inhibitor->Carboxylic Acid Moiety Furo[3,2-b]pyrrole Core Furo[3,2-b]pyrrole Core Inhibitor->Furo[3,2-b]pyrrole Core 4-Methyl Group 4-Methyl Group Inhibitor->4-Methyl Group Carboxylic Acid Moiety->Lys661 H-Bonding Furo[3,2-b]pyrrole Core->FAD Cofactor Proximity to FAD Furo[3,2-b]pyrrole Core->Aromatic Residues Stacking Interactions 4-Methyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of the inhibitor within the LSD1 active site.

Functional Consequences of LSD1 Inhibition

By inhibiting LSD1, this compound is expected to lead to an increase in the levels of H3K4me1/2 at the promoter regions of LSD1 target genes. This, in turn, would lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in the inhibition of cancer cell proliferation and the induction of apoptosis or differentiation.

Signaling Pathway of LSD1 Inhibition Inhibitor This compound LSD1 LSD1 Inhibitor->LSD1 Inhibits H3K4me1/2 H3K4me1/2 Demethylation LSD1->H3K4me1/2 Catalyzes Increase_H3K4me2 Increased H3K4me2 Levels H3K4me1/2->Increase_H3K4me2 Leads to Gene_Expression Altered Gene Expression Increase_H3K4me2->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Reactivation Gene_Expression->Tumor_Suppressor Oncogene Oncogene Repression Gene_Expression->Oncogene Cellular_Outcomes Anti-cancer Effects (Apoptosis, Differentiation) Tumor_Suppressor->Cellular_Outcomes Oncogene->Cellular_Outcomes

Caption: Downstream effects of LSD1 inhibition on gene expression and cellular outcomes.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound functions as an LSD1 inhibitor, a multi-tiered experimental approach is necessary. This workflow is designed to be a self-validating system, progressing from biochemical assays to cellular and in vivo models.

Experimental Validation Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochemical_Assays Biochemical Assays Enzyme_Kinetics Enzyme Kinetics Assay (IC50, Reversibility) Biochemical_Assays->Enzyme_Kinetics Selectivity_Profiling Selectivity Profiling (MAO-A/B, LSD2) Biochemical_Assays->Selectivity_Profiling Cellular_Assays Cellular Assays Target_Engagement Target Engagement Assay (CETSA) Cellular_Assays->Target_Engagement Histone_Methylation Histone Methylation Analysis (Western Blot, ChIP-seq) Cellular_Assays->Histone_Methylation Gene_Expression Gene Expression Profiling (RT-qPCR, RNA-seq) Cellular_Assays->Gene_Expression Phenotypic_Assays Phenotypic Assays (Proliferation, Apoptosis) Cellular_Assays->Phenotypic_Assays In_Vivo_Models In Vivo Models Xenograft_Models Cancer Xenograft Models In_Vivo_Models->Xenograft_Models PDX_Models Patient-Derived Xenograft Models In_Vivo_Models->PDX_Models Enzyme_Kinetics->Cellular_Assays Selectivity_Profiling->Cellular_Assays Phenotypic_Assays->In_Vivo_Models

Caption: A tiered approach for the experimental validation of the proposed mechanism of action.

Part 1: Biochemical Assays

The initial step is to confirm direct inhibition of purified LSD1 enzyme.

1.1. LSD1 Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency of this compound in inhibiting LSD1 enzymatic activity.

  • Methodology: A common method is the horseradish peroxidase (HRP)-coupled assay.[9][15][16]

    • Incubate recombinant human LSD1 with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of the test compound.

    • The demethylation reaction produces hydrogen peroxide (H2O2).

    • HRP, in the presence of a suitable substrate (e.g., Amplex Red), uses the H2O2 to generate a fluorescent product.

    • Measure the fluorescence intensity to determine the rate of reaction.

    • Calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Causality: This assay directly measures the enzymatic activity of LSD1 and provides a quantitative measure of the inhibitor's potency. A low IC50 value would be the first piece of evidence supporting the hypothesis.

1.2. Reversibility Assay

  • Objective: To determine if the inhibition is reversible or irreversible.

  • Methodology: A dilution-based assay can be performed.

    • Pre-incubate a high concentration of LSD1 with a saturating concentration of the inhibitor.

    • Dilute the enzyme-inhibitor complex significantly into the assay buffer containing the substrate.

    • Monitor the recovery of enzyme activity over time.

  • Causality: If the inhibition is reversible, the inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of activity. Irreversible inhibitors form a covalent bond and activity will not be restored. This is crucial for understanding the compound's pharmacodynamics.

1.3. Selectivity Profiling

  • Objective: To assess the selectivity of the compound for LSD1 over other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and B (MAO-B), and the closely related LSD2.

  • Methodology: Perform similar enzyme inhibition assays using purified MAO-A, MAO-B, and LSD2 enzymes.

  • Causality: High selectivity for LSD1 is a desirable characteristic for a therapeutic agent, as off-target inhibition can lead to unwanted side effects.

AssayParameter MeasuredRationale
HRP-Coupled AssayIC50Quantifies the potency of direct enzyme inhibition.
Dilution AssayReversibilityDetermines the nature of the enzyme-inhibitor interaction (covalent vs. non-covalent).
MAO-A/B & LSD2 AssaysSelectivityAssesses the potential for off-target effects.
Part 2: Cellular Assays

The next phase is to confirm that the compound engages with LSD1 in a cellular context and elicits the expected downstream biological effects.

2.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to LSD1 in intact cells.

  • Methodology:

    • Treat cultured cancer cells (e.g., a cell line with high LSD1 expression) with the test compound or vehicle.

    • Heat the cells to various temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble LSD1 at each temperature using Western blotting.

  • Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of LSD1 in the presence of the compound provides strong evidence of target engagement.

2.2. Histone Methylation Analysis

  • Objective: To measure the effect of the compound on the methylation status of H3K4.

  • Methodology:

    • Treat cancer cells with the inhibitor for various times and at different concentrations.

    • Extract histones and perform a Western blot using antibodies specific for H3K4me1 and H3K4me2.

    • Alternatively, perform Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify genome-wide changes in H3K4me2 marks at specific gene loci.

  • Causality: A functional LSD1 inhibitor should lead to a dose- and time-dependent increase in the global levels of H3K4me1/2. ChIP-seq can provide a more detailed picture of the specific genes and pathways affected.

2.3. Gene Expression Analysis

  • Objective: To determine the effect of LSD1 inhibition on the expression of target genes.

  • Methodology:

    • Treat cells with the inhibitor.

    • Isolate RNA and perform quantitative reverse transcription PCR (RT-qPCR) on known LSD1 target genes (e.g., tumor suppressor genes).

    • For a global view, perform RNA sequencing (RNA-seq).

  • Causality: Inhibition of LSD1 should lead to the upregulation of genes that are normally repressed by LSD1.

2.4. Phenotypic Assays

  • Objective: To assess the impact of the compound on cancer cell phenotype.

  • Methodology:

    • Proliferation Assays: (e.g., MTT, CellTiter-Glo) to measure the effect on cell viability.

    • Apoptosis Assays: (e.g., Annexin V staining, caspase activity assays) to determine if the compound induces programmed cell death.

    • Differentiation Assays: In relevant cell lines (e.g., AML cells), measure the expression of differentiation markers (e.g., CD11b, CD14).

  • Causality: Linking the biochemical and cellular target engagement to a cancer-relevant phenotype is crucial for demonstrating the therapeutic potential of the compound.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for investigation as a reversible inhibitor of Lysine-Specific Demethylase 1. Its structural similarity to known thieno[3,2-b]pyrrole-based LSD1 inhibitors provides a solid foundation for this hypothesis. The proposed mechanism of action, involving the occupation of the LSD1 active site and the subsequent increase in H3K4 methylation, offers a clear pathway to anti-cancer effects.

The comprehensive experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial biochemical characterization to the assessment of cellular and in vivo efficacy. Successful completion of these studies would not only elucidate the precise mechanism of action of this specific molecule but also contribute to the broader development of epigenetic therapies for cancer and other diseases.

References

  • Cole, P. A., et al. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology.
  • Gao, L., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Signal Transduction and Targeted Therapy.
  • Kim, D., et al. (2021). Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. Journal of Biomedical Science.
  • Stavropoulos, P., et al. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1).
  • Shi, Y., et al. (2019). Targeting the LSD1/KDM1 Family of Lysine Demethylases in Cancer and Other Human Diseases. Chemical Reviews.
  • Yang, M., et al. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1). PNAS.
  • Schenck, A., et al. (2016). LSD1: biologic roles and therapeutic targeting. Epigenomics.
  • Scisci, A., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer.
  • Wang, J., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. Cell & Bioscience.
  • Hoelz, A. (n.d.). Lysine-specific demethylase 1 (LSD-1). Proteopedia.
  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry.
  • News-Medical.Net. (2024). Understanding the role of LSD1 in cellular processes and disease.
  • Baek, S. H., et al. (2021). Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. Journal of Biomedical Science.
  • Hoelz, A. (n.d.). LSD1. Hoelz Lab.
  • Cole, P. A. (2007). LSD1 and The Chemistry of Histone Demethylation. Current Opinion in Chemical Biology.
  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric).
  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric).
  • Mould, D. P., et al. (2015).
  • BenchChem. (n.d.). Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509.
  • BenchChem. (n.d.). Technical Support Center: Measuring LSD1-IN-34 Target Engagement in Cells.
  • Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1).
  • Spencer, J., et al. (2014). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Bioorganic & Medicinal Chemistry Letters.
  • Cui, J., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology.
  • Epigenetics. (n.d.). LSD1 Demethylase Activity/Inhibition Fluorometric Assay Kit.
  • Vianello, P., et al. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1.
  • Wang, J., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. Request PDF.
  • Valente, S., et al. (2020). Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer.
  • Wang, J., et al. (2020). Substrate specificity and regulation of gene expression by LSD1.
  • Valente, S., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology.
  • Vianello, P., et al. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High Throughput Screening and Preliminary Exploration.
  • Vianello, P., et al. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High Throughput Screening and Preliminary Exploration.
  • Vianello, P., et al. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2. Journal of Medicinal Chemistry.
  • Armache, J. P., et al. (2020).

Sources

The Furo[3,2-b]pyrrole Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyrrole scaffold, a fascinating isostere of indole, has carved a significant niche in the landscape of heterocyclic chemistry.[1] Its unique electronic architecture, arising from the fusion of an electron-rich furan ring and a pyrrole moiety, bestows upon it a rich reactivity and a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of furo[3,2-b]pyrrole derivatives, charting the course from their initial synthesis to their contemporary applications in medicinal chemistry and materials science. We will delve into the foundational synthetic strategies, with a particular focus on the seminal Hemetsberger–Knittel reaction, and explore the diverse reactivity of the furo[3,2-b]pyrrole core that allows for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.

Introduction: The Emergence of a Privileged Scaffold

The story of furo[3,2-b]pyrroles is intrinsically linked to the broader exploration of heteropentalenes—bicyclic systems composed of two fused five-membered heterocyclic rings. These structures have long intrigued chemists due to their unique aromatic character and their potential to mimic and modulate biological systems that recognize indole-containing molecules. The furo[3,2-b]pyrrole system, in particular, stands out due to the interesting juxtaposition of the π-excessive furan and pyrrole rings.[1]

First successfully synthesized in the 1970s, the furo[3,2-b]pyrrole core quickly garnered attention for its potential as a versatile building block.[2] Its structural similarity to indole, a cornerstone in many natural products and pharmaceuticals, made it an immediate candidate for biological screening.[1] Early investigations laid the groundwork for what would become a burgeoning field of research, with subsequent decades witnessing the development of more efficient synthetic routes and the discovery of a wide array of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4]

Foundational Synthetic Strategies: The Hemetsberger–Knittel Reaction

The cornerstone of furo[3,2-b]pyrrole synthesis is the Hemetsberger–Knittel reaction , a powerful method for the construction of various fused nitrogen-containing heterocycles.[2] Originally developed for the synthesis of indoles, its adaptation for furo[3,2-b]pyrroles marked a significant breakthrough in accessing this scaffold.[2] The reaction proceeds through a three-step sequence, offering a reliable and versatile route to the core structure, particularly the highly valuable furo[3,2-b]pyrrole-5-carboxylates.[1][2]

The Three-Step Hemetsberger–Knittel Protocol

The synthesis begins with readily available starting materials and proceeds as follows:

  • Nucleophilic Substitution: The reaction commences with the synthesis of an azidoacetate derivative. This is typically achieved through the nucleophilic substitution of a halogenated acetate with sodium azide in a polar solvent.[2]

  • Knoevenagel Condensation: The azidoacetate then undergoes a Knoevenagel condensation with a 2-formylfuran derivative. This base-catalyzed reaction forms an α,β-unsaturated azide.

  • Thermolysis and Intramolecular Cyclocondensation: The final and key step involves the thermolysis of the unsaturated azide. This promotes an intramolecular cyclocondensation, leading to the formation of the furo[3,2-b]pyrrole ring system with the extrusion of nitrogen gas.[1]

Hemetsberger_Knittel start Halogenated Acetate + Sodium Azide step1 Azidoacetate start->step1 Nucleophilic Substitution step2 α,β-Unsaturated Azide step1->step2 furan 2-Formylfuran furan->step2 Knoevenagel Condensation step3 Furo[3,2-b]pyrrole step2->step3 Thermolysis & Intramolecular Cyclocondensation

Caption: The Hemetsberger–Knittel reaction workflow for furo[3,2-b]pyrrole synthesis.

Causality in Experimental Choices

The choice of reaction conditions at each stage is critical for maximizing yield and purity.

  • Solvent Choice in Azide Formation: The use of polar aprotic solvents like DMF or DMSO facilitates the dissolution of sodium azide and promotes the SN2 reaction.

  • Base in Knoevenagel Condensation: A non-nucleophilic base, such as sodium methoxide or potassium tert-butoxide, is employed to deprotonate the azidoacetate without competing in side reactions.

  • Thermolysis Conditions: The temperature and solvent for the final cyclization step are crucial. High-boiling point solvents like xylene or toluene are often used to achieve the necessary temperature for nitrene formation and subsequent cyclization. The reaction must be carefully monitored to prevent polymerization or decomposition of the starting material and product.

The Furo[3,2-b]pyrrole-5-carboxylate: A Versatile Synthetic Hub

The Hemetsberger–Knittel reaction often yields furo[3,2-b]pyrrole-5-carboxylates, which have proven to be exceptionally versatile intermediates for the synthesis of a vast library of derivatives.[1][2] The ester functionality at the 5-position, along with the inherent reactivity of the bicyclic core, provides multiple handles for further chemical transformations.

Reactivity of the Furo[3,2-b]pyrrole Core

The furo[3,2-b]pyrrole system possesses five potential reaction centers, making it a rich platform for chemical diversification.[1][2]

PositionType of ReactionReagents & ConditionsResulting Functional Group
N-4 N-AlkylationAlkyl halides, Base (e.g., NaH, K2CO3)N-substituted derivatives
C-2 Electrophilic Substitution (e.g., Vilsmeier-Haack)POCl3, DMF2-Formyl derivatives
C-3 Limited direct substitutionOften functionalized via starting material modificationSubstituted furan precursor
C-5 (Ester) HydrolysisNaOH or KOH, then acid workupCarboxylic acid
C-5 (Ester) AmidationAmines, coupling agents or conversion to acid chlorideAmides
C-6 Electrophilic Substitution (less favorable)Harsh conditions may be requiredSubstitution at C-6
Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation at C-2

  • To a solution of the furo[3,2-b]pyrrole-5-carboxylate in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl3).

  • Allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford the 2-formyl derivative.

Protocol 2: N-Alkylation at the Pyrrole Nitrogen (N-4)

  • To a solution of the furo[3,2-b]pyrrole in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the N-alkylated product.

Reactivity core Furo[3,2-b]pyrrole Core N-4 C-2 C-3 C-5 C-6 sub_n4 N-Alkylation core:n4->sub_n4 sub_c2 Electrophilic Substitution (Vilsmeier-Haack) core:c2->sub_c2 mod_c5 Ester Modification (Hydrolysis, Amidation) core:c5->mod_c5

Caption: Key reaction sites on the furo[3,2-b]pyrrole core.

Biological Significance and Drug Discovery Potential

The structural analogy to indole has been a major driver for the exploration of the biological activities of furo[3,2-b]pyrrole derivatives. This has led to the discovery of a broad range of pharmacological properties, making this scaffold a "privileged structure" in medicinal chemistry.

A Spectrum of Biological Activities
  • Antibacterial Activity: Several furo[3,2-b]pyrrole derivatives have demonstrated significant activity against various bacterial strains.[2] A notable example is a natural tetrabrominated benzo[b]furo[3,2-b]pyrrole which exhibited potent antimicrobial activity against resistant bacteria.[2]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules showing promising anti-inflammatory and analgesic properties, suggesting its potential in the development of new pain management therapies.[2][5]

  • Anticancer Activity: The pyrrole nucleus is a common feature in many anticancer agents.[6] Derivatives of furo[3,2-b]pyrrole have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.[3]

  • Enzyme Inhibition: A furo[3,2-b]pyrrole-derived carboxylic acid has shown significant inhibitory activity against certain enzymes, which is crucial for the treatment of mental disorders.[2]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is beyond the scope of this guide, some general trends have emerged from the literature:

  • Substitution at C-2 and N-4: Modifications at these positions significantly influence biological activity. The introduction of various aryl and alkyl groups can modulate potency and selectivity.

  • The Carboxylate at C-5: Conversion of the ester at C-5 to amides or other functional groups is a common strategy to enhance biological activity and improve pharmacokinetic properties.

Applications in Materials Science

Beyond its medicinal applications, the electron-rich and planar nature of the furo[3,2-b]pyrrole core makes it an attractive building block for organic electronic materials.[1][2] The ability to tune its electronic properties through chemical modification has led to its use in the construction of:

  • Fluorescent Dyes: The π-conjugated system of furo[3,2-b]pyrroles can give rise to strong fluorescence, making them suitable for applications as fluorescent probes and in optoelectronic devices.[1]

  • Organic Semiconductors: The planarity and potential for π-stacking of the furo[3,2-b]pyrrole scaffold are desirable characteristics for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Spectroscopic Characterization

Unambiguous characterization of novel furo[3,2-b]pyrrole derivatives is essential. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents. Characteristic chemical shifts and coupling constants provide a fingerprint of the molecule.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the pyrrole, the C=O stretch of the ester or amide, and aromatic C-H stretches.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.

Conclusion and Future Outlook

From its initial discovery through the adaptation of a classic synthetic reaction, the furo[3,2-b]pyrrole scaffold has evolved into a highly valuable and versatile platform in both medicinal chemistry and materials science. The foundational Hemetsberger–Knittel synthesis provided the initial access to this core, and subsequent explorations of its reactivity have unlocked a vast chemical space. The diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of this scaffold deepens, the furo[3,2-b]pyrrole core is poised to remain a subject of intense research and a source of innovative molecular solutions for years to come.

References

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes (1992) - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes - Sci-Hub. (n.d.). Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.). Retrieved from [Link]

  • NMR spectroscopic properties of furo[2′,3′:4,5]pyrrolo[1,2-d][1][10]triazine derivatives. (n.d.). Retrieved from [Link]

  • A review article on biological importance of pyrrole. (2024, December 24). Retrieved from [Link]

  • Synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides and their Cu, Co and Ni complexes. (n.d.). Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold - RAIJMR. (n.d.). Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved from [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (2025, August 9). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles - SciSpace. (1997, April 20). Retrieved from [Link]

  • Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. (n.d.). Retrieved from [Link]

  • Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its characterization by integrating data from analogous structures and foundational spectroscopic principles.

Introduction: The Furo[3,2-b]pyrrole Scaffold

The furo[3,2-b]pyrrole core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including enzyme inhibition and antimicrobial effects.[1] The title compound, this compound (Molecular Formula: C₈H₇NO₃, Molecular Weight: 165.15 g/mol [2]), combines this privileged core with N-methylation and a carboxylic acid functionality, making it a molecule of interest for further functionalization and biological screening. Accurate and unambiguous structural confirmation is paramount, necessitating a multi-technique spectroscopic approach.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are derived from the analysis of the parent furo[3,2-b]pyrrole system, known substituent effects, and established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HCOOHThe acidic proton of a carboxylic acid is typically highly deshielded and exhibits a broad signal due to hydrogen bonding and chemical exchange.[3][4]
~7.8 - 8.0d1HH-2The furan α-proton is expected to be downfield due to the electronegativity of the adjacent oxygen.
~7.0 - 7.2s1HH-6The pyrrole β-proton's chemical shift will be influenced by the adjacent carboxylic acid and the overall aromatic system.
~6.4 - 6.6d1HH-3The furan β-proton will be upfield relative to the α-proton.
~3.8 - 4.0s3HN-CH₃N-methyl groups on pyrrole rings typically appear in this region.

Note: Coupling constants (J) between H-2 and H-3 are expected to be in the range of 1.5-3.0 Hz.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carbonyl carbon of an aromatic carboxylic acid is characteristically found in this downfield region.[5][6]
~145 - 150C-2The furan α-carbon is deshielded by the adjacent oxygen atom.
~140 - 145C-3aQuaternary carbon at the furan-pyrrole junction.
~125 - 130C-6aQuaternary carbon at the furan-pyrrole junction.
~115 - 120C-5The carbon bearing the carboxylic acid group.
~110 - 115C-6Pyrrole β-carbon.
~105 - 110C-3Furan β-carbon.
~30 - 35N-CH₃The N-methyl carbon signal is typically found in this upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid moiety.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretchThe very broad nature of this band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[4][7]
~1680 - 1710Strong, SharpC=O stretchThe carbonyl stretch of an aromatic carboxylic acid is intense and appears in this region.[7][8]
~1600 - 1450MediumC=C and C=N stretchesAromatic ring stretching vibrations.
~1210 - 1320MediumC-O stretchCoupled with O-H in-plane bending.[8]
~900 - 960Broad, MediumO-H bend (out-of-plane)Another characteristic broad peak for carboxylic acids.[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for such analyses.

m/zPredicted IdentityRationale
165[M]⁺•Molecular ion peak. Expected to be of moderate to low intensity.
148[M - OH]⁺Loss of a hydroxyl radical, a common fragmentation pathway for carboxylic acids.[10]
120[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.[11]
92[M - COOH - CO]⁺Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for the structural confirmation of this compound.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing s1 Weigh ~5-10 mg of sample s2 Dissolve in ~0.7 mL of DMSO-d6 s1->s2 s3 Add TMS as internal standard s2->s3 s4 Transfer to 5 mm NMR tube s3->s4 a1 Acquire 1H Spectrum (16-32 scans) s4->a1 Insert sample a2 Acquire 13C{1H} Spectrum (1024-2048 scans) a1->a2 a3 Acquire 2D Spectra (COSY, HSQC) (as needed for full assignment) a2->a3 p1 Fourier Transform a3->p1 Export raw data p2 Phase and Baseline Correction p1->p2 p3 Calibrate to TMS (0.00 ppm) p2->p3 p4 Integrate 1H signals p3->p4 p5 Peak Picking and Assignment p4->p5

Caption: Workflow for NMR data acquisition and processing.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for carboxylic acids due to its high polarity, which aids solubility and allows for the observation of the exchangeable carboxylic acid proton.[5]

    • Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum with 16 to 32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 2048) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

FTIR Data Acquisition Protocol (KBr Pellet Method)

FTIR_Workflow s1 Grind 1-2 mg sample with ~200 mg dry KBr s2 Press mixture into a transparent pellet s1->s2 s3 Acquire background spectrum (air) s2->s3 s4 Acquire sample spectrum (4000-400 cm-1, 32 scans) s3->s4 s5 Identify characteristic absorption bands s4->s5 MS_Workflow s1 Dissolve sample in a volatile solvent (e.g., Methanol) s2 Introduce sample into the ion source (direct insertion probe) s1->s2 s3 Ionize with a 70 eV electron beam s2->s3 s4 Separate ions by mass-to-charge ratio s3->s4 s5 Detect ions and generate mass spectrum s4->s5

Caption: General workflow for Electron Ionization Mass Spectrometry.

Protocol Steps:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe which is heated to volatilize the sample.

  • Ionization and Analysis:

    • Ionize the gaseous molecules with a standard 70 eV electron beam. This high energy ensures fragmentation and produces a characteristic pattern.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺• to confirm the molecular weight.

    • Analyze the fragmentation pattern, identifying key losses such as -OH and -COOH, to support the proposed structure.

Conclusion

The structural elucidation of novel or uncharacterized compounds like this compound relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for such an analysis, detailing the predicted NMR, IR, and MS data based on established chemical principles and data from related structures. The provided protocols offer a standardized, best-practice approach to data acquisition, ensuring the generation of high-quality, interpretable spectra. By following this comprehensive guide, researchers can confidently approach the characterization of this and similar furo[3,2-b]pyrrole derivatives.

References

  • Krutosikova, A., Dandárová, M., & Bobosik, V. (1993). Derivatives of Furo[3,2-b]pyrrole.
  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • Kovac, J., et al. (2018). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Hindawi. Available at: [Link]

  • SpectraBase. 4H-Furo[3,2-b]pyrrole. Available at: [Link]

  • Kovac, J., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422-2425.
  • Carboxylic acid NMR. Chemistry LibreTexts. Available at: [Link]

  • Zemanová, I., & Gašparová, R. (2017). NMR spectroscopic properties of furo[2′,3′:4,5]pyrrolo[1,2-d]t[8][9]riazine derivatives. Nova Biotechnologica et Chimica, 16(2), 147-151.

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • PubChem. 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Asakawa, Y., et al. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Available at: [Link]

Sources

Solubility Profile of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: A Practical and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing bioavailability, formulation, and overall therapeutic potential. This guide provides a comprehensive framework for characterizing the solubility of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW: 165.15 g/mol ), a novel heterocyclic carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a first-principles guide, combining theoretical predictions with robust, step-by-step experimental protocols. We will explore the predicted physicochemical drivers of solubility for this molecule and present a systematic workflow for its empirical determination across a range of pharmaceutically relevant solvents. This guide is intended for researchers, chemists, and formulation scientists tasked with building a foundational physicochemical understanding of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical property; it is a critical determinant of a drug candidate's success. It dictates the maximum concentration a compound can achieve in solution, directly impacting its absorption and, consequently, its bioavailability.[1] For a molecule like this compound, understanding its behavior in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is paramount. This guide provides the necessary theoretical grounding and actionable protocols to thoroughly characterize this key parameter.

Physicochemical Profile and Theoretical Solubility Predictions

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful initial guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3]

Molecular Structure Analysis:

  • Compound Name: this compound

  • Molecular Formula: C₈H₇NO₃

  • Molecular Weight: 165.15 g/mol

  • Core Structure: A fused heterocyclic system composed of a furan and a pyrrole ring. This bicyclic core is largely planar and aromatic, contributing significant lipophilic (non-polar) character.[4]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most influential group. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Crucially, it is an acidic functional group.[5]

    • N-Methyl Group (-CH₃): The methyl group on the pyrrole nitrogen adds a degree of lipophilicity.

    • Furan Oxygen & Pyrrole Nitrogen: These heteroatoms can participate in hydrogen bonding as acceptors, increasing potential interactions with protic solvents.

Predicted Solubility Behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The highly polar carboxylic acid group will dominate, preventing effective solvation by non-polar solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds from the carboxylic acid's hydroxyl group. Solvents like DMSO are particularly effective due to their high polarity.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • In water , solubility is expected to be limited but present, driven by hydrogen bonding with the carboxylic acid. The lipophilic ring system will counteract this.

    • In alcohols like ethanol, solubility should be higher than in water. The alkyl chains of the alcohol can better solvate the lipophilic core, while the hydroxyl group interacts favorably with the carboxylic acid.[3]

  • Aqueous Acid/Base: This is where the most dramatic changes are expected.

    • In acidic solutions (e.g., 5% HCl) , the carboxylic acid will remain protonated (-COOH). Solubility is expected to be similar to or slightly lower than in pure water due to common-ion effects.

    • In basic solutions (e.g., 5% NaOH, 5% NaHCO₃) , the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻Na⁺). This ionization introduces a formal charge, drastically increasing the molecule's polarity and leading to a significant increase in aqueous solubility.[6][7] The ability to dissolve in a weak base like sodium bicarbonate is a strong indicator of a carboxylic acid.[6]

This acid-base chemistry is a foundational concept in manipulating the solubility of ionizable drug candidates.

cluster_low_ph Low pH (e.g., 5% HCl) cluster_high_ph High pH (e.g., 5% NaOH) Low_Sol R-COOH (Protonated Form) Low Aqueous Solubility High_Sol R-COO⁻ Na⁺ (Deprotonated Salt Form) High Aqueous Solubility Low_Sol->High_Sol + OH⁻ - H₂O High_Sol->Low_Sol + H⁺

Caption: Acid-base equilibrium driving aqueous solubility.

A Systematic Workflow for Solubility Determination

A multi-stage approach is recommended to build a comprehensive solubility profile efficiently. The workflow begins with rapid qualitative tests to map the general behavior of the compound, followed by precise quantitative measurements in select, relevant solvents.

Start Start: 4-methyl-4H-furo[3,2-b]pyrrole- 5-carboxylic acid Sample Qualitative Qualitative Start->Qualitative Aqueous Aqueous Qualitative->Aqueous Organic Organic Qualitative->Organic Analysis1 Analyze Results {Insoluble | Partially Soluble | Soluble} Aqueous->Analysis1 Organic->Analysis1 Quantitative PART 2: Quantitative Determination (Shake-Flask Method) Analysis1->Quantitative Based on initial findings and project needs Selection Select Key Solvents (e.g., Water, pH 7.4 Buffer, Ethanol) Quantitative->Selection Experiment Experiment Selection->Experiment Quantify Quantify Experiment->Quantify Data Final Data {Solubility (mg/mL or µg/mL)} Quantify->Data

Caption: Systematic workflow for solubility characterization.

Experimental Protocols

These protocols are designed to be self-validating. Accuracy depends on careful execution, precise measurements, and the use of calibrated analytical equipment.

Protocol 4.1: Qualitative Solubility Assessment

This initial screen provides a rapid, semi-quantitative understanding of the compound's behavior across a polarity spectrum.[6][7]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a standard set of solvents.

Materials:

  • This compound

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Solvents: Purified Water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Hexane, Toluene, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Place approximately 1-2 mg of the compound into a series of labeled test tubes, one for each solvent.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding tube.

  • Mixing: Cap the tube securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture against a contrasting background. Look for the complete disappearance of solid particles.

  • Classification:

    • Soluble: The solution is completely clear with no visible solid.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have visible sediment.

    • Insoluble: The solid material appears unchanged.

  • Repeat: Repeat steps 2-5 for each solvent in the panel.

  • Causality Check (Acid/Base): For the tube containing 5% NaOH where the compound dissolved, add 6 M HCl dropwise until the solution is acidic (test with pH paper).[3] The reappearance of a precipitate validates that solubility was due to salt formation.

Protocol 4.2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[2] It measures the maximum amount of a compound that can dissolve in a solvent at a specific temperature.

Objective: To obtain a precise, quantitative value for solubility (e.g., in mg/mL).

Materials:

  • Target compound and selected solvents (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess of solid compound to a vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and solid remains visible after equilibration. A general starting point is to add ~5 mg of compound to 1 mL of solvent.

  • Equilibration: Cap the vials tightly and place them on a rotator in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. Expertise Note: 24 hours is a minimum; for crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.

  • Phase Separation: Allow the vials to sit undisturbed at the set temperature for 1-2 hours to let undissolved solids settle. This minimizes filter clogging.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean, pre-labeled vial. Trustworthiness Check: The filtration step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Back-calculate the original concentration in the filtrate, accounting for the dilution factor. The result is the equilibrium solubility.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison.

Table 1: Quantitative Solubility of this compound at 25 °C

Solvent System pH (if applicable) Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mol/L) Observations
Purified Water ~ [Experimental Data] [Experimental Data] [Experimental Data] e.g., Clear solution
PBS Buffer 7.4 [Experimental Data] [Experimental Data] [Experimental Data] e.g., Hazy at saturation
0.1 M HCl 1.0 [Experimental Data] [Experimental Data] [Experimental Data] e.g., Crystalline solid
Ethanol N/A [Experimental Data] [Experimental Data] [Experimental Data] e.g., Readily dissolves

| DMSO | N/A | [Experimental Data] | [Experimental Data] | [Experimental Data] | e.g., Very soluble |

Conclusion and Forward Look

This guide provides a robust, first-principles approach to thoroughly characterize the solubility of this compound. By combining theoretical structural analysis with systematic qualitative and quantitative experimental protocols, researchers can build a comprehensive data package essential for informed decision-making in the drug development pipeline. The predicted high solubility in basic media, a direct consequence of its carboxylic acid moiety, is a key characteristic that can be leveraged in future formulation strategies. For more advanced applications, computational prediction tools like COSMO-RS can complement experimental data to predict solubility in a wider range of solvents and mixtures.[8][9]

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Faculty of Science, Tanta University. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound.
  • Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes, 3(3), 619-641. [Link]

  • Sviridovs, D., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6289. [Link]

  • Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147. [Link]

  • AIP Publishing. (2023). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings. [Link]

  • Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

Sources

A Senior Scientist's Guide to In Silico Interaction Modeling of Privileged Furo[3,2-b]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyrrole heterocyclic system represents a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for a diverse library of biologically active molecules.[1][2] Its unique electronic and structural characteristics make it a compelling starting point for drug discovery campaigns targeting a range of diseases.[3][4] This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of molecules derived from this scaffold, using 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid as a primary case study. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind critical experimental choices. It outlines a self-validating workflow encompassing target selection, pharmacophore hypothesis, molecular docking, and molecular dynamics simulations, ensuring a robust and reliable computational assessment of ligand-protein interactions.

The Strategic Foundation: Target Selection and Hypothesis

The journey of a drug candidate begins not with a molecule, but with a hypothesis. For a novel or sparsely characterized scaffold like this compound, the initial step is to identify a high-probability biological target.

Rationale for Target Selection: Aurora Kinase A

The pyrrole moiety is a cornerstone in the design of kinase inhibitors.[5] Furthermore, numerous heterocyclic compounds have been identified as modulators of the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of cell division and are frequently overexpressed in various cancers.[6] Their well-defined ATP-binding pocket makes them excellent targets for structure-based drug design.

Based on this precedent, we select Aurora Kinase A (AurA) as our hypothetical target. This choice allows us to leverage a wealth of existing structural data and provides a clear, testable hypothesis.

Core Hypothesis: The furo[3,2-b]pyrrole scaffold of our lead compound can effectively mimic the hinge-binding interactions of known ATP-competitive inhibitors within the active site of Aurora Kinase A, with the carboxylic acid moiety forming key interactions with solvent-exposed residues.

Self-Validation: The Role of the Co-crystallized Ligand

To ensure the trustworthiness of our subsequent models, we will select a high-resolution crystal structure of AurA that is co-crystallized with a known inhibitor. For this guide, we select PDB ID: 2X81 . The native ligand in this structure will serve as our positive control, a crucial element for validating our docking protocol.

The Computational Modeling Workflow

A robust in silico analysis is a multi-stage process where each step validates the next. The following workflow is designed to systematically predict and evaluate the binding of our lead compound to AurA.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Scoring cluster_validate 3. Dynamic Validation p1 Target Selection (Aurora Kinase A, PDB: 2X81) p2 Receptor Preparation (Clean PDB, Add Hydrogens) p1->p2 p3 Ligand Preparation (Generate 3D Structure, Assign Charges) p2->p3 d1 Protocol Validation (Re-dock Native Ligand) p3->d1 d2 Production Docking (Dock Furo[3,2-b]pyrrole Compound) d1->d2 d3 Pose & Affinity Analysis (Analyze Binding Energy & Interactions) d2->d3 v1 System Preparation for MD (Solvation & Ionization) d3->v1 v2 Molecular Dynamics Simulation (e.g., 100 ns) v1->v2 v3 Trajectory Analysis (RMSD, RMSF, H-Bonds) v2->v3 end end v3->end Generate Final Hypothesis

Caption: The In Silico Modeling Workflow.

Experimental Protocol: Receptor Preparation

Causality: Raw PDB structures are not immediately usable for docking.[7] They contain experimental artifacts (e.g., water molecules, co-factors) and lack hydrogen atoms, which are essential for calculating accurate electrostatic and hydrogen bonding interactions. This protocol ensures the protein is computationally "clean" and chemically correct.

  • Obtain Structure: Download the protein structure file for PDB ID 2X81 from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

    • Remove all non-essential components: water molecules (HOH), crystallization aids, and any co-factors not relevant to the binding site.

    • Separate the co-crystallized ligand and save it to a separate file. This will be our control for re-docking.

    • Isolate the protein chain(s) of interest.

  • Add Hydrogens & Assign Charges: Use a dedicated preparation tool, such as the Protein Preparation Wizard in Maestro or the PDB2PQR server.

    • Action: Add all hydrogen atoms.

    • Reason: This is critical for defining the correct tautomeric and ionization states of amino acid residues like Histidine, Aspartate, and Glutamate.

    • Action: Assign partial charges using a standard force field (e.g., AMBER or CHARMM).

    • Reason: Charges are necessary for the scoring function to accurately calculate electrostatic interactions.[8]

  • Minimize Structure: Perform a brief, constrained energy minimization on the prepared structure. The constraints on the protein backbone (Cα atoms) prevent significant deviation from the crystal structure while allowing side chains to relax into lower-energy conformations.

Experimental Protocol: Ligand Preparation

Causality: A 2D representation of a ligand is insufficient. Its 3D conformation, charge distribution, and ionization state at physiological pH dramatically influence its binding potential.

  • Generate 3D Structure:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to 3D using a program like Open Babel or the LigPrep module in Maestro.

  • Determine Protonation State:

    • Action: Determine the pKa of the carboxylic acid group. Tools like MarvinSketch or Chemicalize can predict this.

    • Reason: At a physiological pH of ~7.4, the carboxylic acid (pKa ~4-5) will be deprotonated to its carboxylate form (COO-). Modeling the wrong ionization state will lead to incorrect electrostatic calculations and a failure to predict potential salt-bridge interactions.

  • Generate Conformations & Assign Charges:

    • Generate a set of low-energy conformers for the ligand.

    • Assign partial charges using a suitable force field (e.g., Gasteiger or AMBER's Antechamber).

  • Final Output: Save the prepared ligand in a .mol2 or .pdbqt file format suitable for the chosen docking software.

Experimental Protocol: Molecular Docking with AutoDock Vina

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the strength of the interaction (binding affinity).[9][10] Our protocol uses a self-validation step to build confidence in the results.

  • Grid Box Definition:

    • Load the prepared receptor into the docking software's visualization tool (e.g., AutoDock Tools).[11]

    • Define a 3D grid box that encompasses the entire ATP-binding site. A common practice is to center the grid on the co-crystallized ligand's position, with dimensions large enough to allow the new ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Protocol Validation (Self-Validating Step):

    • Action: Dock the extracted native ligand back into the receptor using the defined grid box.

    • Trustworthiness Check: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å. A low RMSD confirms that the docking algorithm and parameters can successfully reproduce the experimentally observed binding mode. If the RMSD is high, the grid box or docking parameters must be re-evaluated.

  • Production Docking:

    • Once the protocol is validated, dock the prepared this compound ligand using the identical, validated parameters.

    • Set the exhaustiveness parameter (which controls the thoroughness of the search) to a high value (e.g., 32) for more reliable results.

  • Analyze Results:

    • The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted interaction.

    • Visually inspect the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges).

Experimental Protocol: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot of binding. A Molecular Dynamics (MD) simulation assesses the stability of this docked pose over time, providing a more realistic view of the complex's behavior in a simulated physiological environment (water, ions).[12][13] A stable complex in an MD simulation significantly increases confidence in the docking result.

  • System Setup (using GROMACS):

    • Complex Preparation: Use the top-ranked docked pose of the AurA-ligand complex as the starting structure.

    • Force Field Selection: Choose a well-parameterized force field, such as AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand.

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model), ensuring a minimum distance of 1.0 nm between the protein and the box edge.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to 310 K (body temperature) under NVT (constant Number of particles, Volume, Temperature) ensemble.

    • Equilibrate the system's pressure under NPT (constant Number of particles, Pressure, Temperature) ensemble. This ensures the box density is stable.

  • Production MD Run:

    • Run the simulation for a significant duration, typically 50-100 nanoseconds (ns), to allow the complex to explore its conformational space.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.[8]

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and see how ligand binding affects local protein dynamics.[8]

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

Data Interpretation and Visualization

Quantitative Data Summary

The results from docking and MD simulations should be summarized for clear comparison.

Table 1: Molecular Docking Results for Aurora Kinase A (PDB: 2X81)

LigandPredicted Binding Affinity (kcal/mol)RMSD to Crystal Pose (Å)Key Predicted Interactions
Native Ligand (Control)-10.5< 2.0Hinge-binding (H-bond), Hydrophobic contacts
This compound-8.2 (Hypothetical)N/AHinge-binding (H-bond), Salt-bridge with Lysine

Table 2: Key Metrics from a 100 ns MD Simulation

MetricSystemAverage ValueInterpretation
RMSDProtein Backbone0.25 nmStable protein fold
RMSDLigand (relative to protein)0.18 nmStable ligand binding within the pocket
Hydrogen BondsLigand-Hinge Residue85% OccupancyPersistent, stable key interaction
Visualization of Binding Interactions

Visualizing the predicted binding mode is essential for generating new hypotheses for lead optimization.

G cluster_protein AurA Active Site ALA213 Ala213 LYS162 Lys162 GLU211 Glu211 ligand Furo[3,2-b]pyrrole Core ligand->ALA213 Hydrogen Bond (Hinge Interaction) ligand->GLU211 Hydrophobic Contact carboxylate Carboxylate (COO-) carboxylate->LYS162 Salt Bridge (Ionic)

Caption: Conceptual Diagram of Predicted Ligand Interactions.

This conceptual diagram illustrates the types of interactions our in silico workflow aims to identify. The furo[3,2-b]pyrrole core is predicted to form a critical hydrogen bond with the "hinge" region of the kinase (e.g., Alanine 213), mimicking the interaction of ATP. The deprotonated carboxylate group is positioned to form a strong, stabilizing salt bridge with a positively charged Lysine residue at the entrance of the pocket.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step computational workflow for assessing the interaction of this compound with a hypothetical target, Aurora Kinase A. By integrating protocol validation and molecular dynamics, this approach moves beyond simple docking to provide a high-confidence prediction of binding stability and mode.

The in silico results generate a clear, testable hypothesis: the furo[3,2-b]pyrrole scaffold is a viable candidate for kinase inhibition, with specific interactions driving its affinity. The next logical steps in a drug discovery program would be:

  • In Vitro Validation: Synthesize the compound and test its inhibitory activity against Aurora Kinase A in a biochemical assay.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs based on the binding model to confirm and improve potency. For example, modifying substituents on the furo[3,2-b]pyrrole core could enhance hydrophobic interactions.

  • Lead Optimization: Further refine the scaffold to improve pharmacological properties such as solubility and cell permeability, guided by both in silico predictions and experimental data.[14]

This workflow provides a powerful blueprint for accelerating the discovery process, enabling researchers to make more informed decisions and efficiently prioritize resources in the quest for novel therapeutics.

References

  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. [Link]

  • SpringerLink. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. [Link]

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • PubMed. (2022). Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. [Link]

  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • Frontiers. (n.d.). PharmacoForge: pharmacophore generation with diffusion models. [Link]

  • PubMed. (n.d.). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. [Link]

  • ResearchGate. (2022). Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]

  • MDPI. (2018). Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • PubMed Central (PMC). (2011). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. [Link]

  • PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. [Link]

  • Hindawi. (2014). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. [Link]

  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • PubMed. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • PubMed Central (PMC). (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • PubMed Central (PMC). (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyrrole Scaffold

The furo[3,2-b]pyrrole heterocyclic system, an isostere of indole, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a furan ring, make it a versatile building block for the development of novel therapeutic agents and functional organic materials. In particular, derivatives of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid are of significant interest due to their potential biological activities, which include roles as enzyme inhibitors and signaling pathway modulators. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed to be both efficient and scalable for research and development applications.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is achieved through a robust three-step sequence. This strategy leverages the well-established Hemetsberger–Knittel reaction for the initial construction of the furo[3,2-b]pyrrole core, followed by N-methylation and subsequent saponification. This approach ensures high yields and purity of the final product.

Synthesis_Workflow start Starting Materials: Furan-2-carbaldehyde & Ethyl Azidoacetate step1 Step 1: Hemetsberger–Knittel Reaction (Synthesis of Furo[3,2-b]pyrrole-5-carboxylate) start->step1 Base (e.g., NaOEt) step2 Step 2: N-Methylation step1->step2 Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) step3 Step 3: Saponification (Ester Hydrolysis) step2->step3 Base (e.g., NaOH) Acid Workup product Final Product: This compound step3->product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

A comprehensive list of materials and reagents required for this protocol is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierNotes
Furan-2-carbaldehydeC₅H₄O₂96.08Sigma-Aldrich-
Ethyl AzidoacetateC₄H₅N₃O₂127.10TCI ChemicalsCaution: Potentially explosive. Handle with care.
Sodium EthoxideC₂H₅NaO68.05Acros OrganicsHighly hygroscopic. Store under inert atmosphere.
EthanolC₂H₅OH46.07Fisher ScientificAnhydrous
Methyl IodideCH₃I141.94Sigma-AldrichToxic and volatile. Use in a fume hood.
Potassium CarbonateK₂CO₃138.21J.T. BakerAnhydrous
AcetoneC₃H₆O58.08Fisher ScientificAnhydrous
Sodium HydroxideNaOH40.00Sigma-Aldrich-
Hydrochloric AcidHCl36.46Fisher ScientificConcentrated (37%)
DichloromethaneCH₂Cl₂84.93Fisher Scientific-
Ethyl AcetateC₄H₈O₂88.11Fisher Scientific-
HexaneC₆H₁₄86.18Fisher Scientific-
Magnesium SulfateMgSO₄120.37Sigma-AldrichAnhydrous

Experimental Protocol

Step 1: Synthesis of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

This initial step involves the construction of the core heterocyclic system via the Hemetsberger–Knittel reaction.

Step1_Reaction cluster_products Product Furan Furan-2-carbaldehyde FPc Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Furan->FPc NaOEt, EtOH Reflux Azido Ethyl Azidoacetate Azido->FPc

Caption: Reaction scheme for the Hemetsberger–Knittel synthesis.

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous ethanol.

  • Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • To the resulting sodium ethoxide solution, add furan-2-carbaldehyde (9.61 g, 100 mmol).

  • Slowly add ethyl azidoacetate (12.71 g, 100 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:4).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.

Step 2: Synthesis of Ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

The pyrrole nitrogen is selectively methylated in this step. Alkyl substituents can be readily introduced at the N-4 nitrogen of the furo[3,2-b]pyrrole core using alkyl halides.[1]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (from Step 1, 50 mmol) in 100 mL of anhydrous acetone.

  • Add anhydrous potassium carbonate (10.37 g, 75 mmol) to the solution.

  • Add methyl iodide (10.64 g, 4.69 mL, 75 mmol) to the suspension.

  • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:4).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate as a solid.

Step 3: Synthesis of this compound

The final step is the base-catalyzed hydrolysis of the ester to the desired carboxylic acid. Furo[3,2-b]pyrrole-5-carboxylic acids are readily accessible in high yields from their corresponding esters via base-catalysed hydrolysis.[1]

Procedure:

  • Dissolve the ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (from Step 2, 40 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.2 g, 80 mmol) in 40 mL of water.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic signals for the methyl group protons, the aromatic protons of the furo[3,2-b]pyrrole core, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 165.15 g/mol .[2][3]

Troubleshooting

IssuePossible CauseSolution
Step 1: Low yield of furo[3,2-b]pyrrole ester Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC.
Decomposition of starting materials.Control the rate of addition of ethyl azidoacetate to manage the exotherm.
Step 2: Incomplete N-methylation Insufficient methylating agent or base.Use a slight excess of methyl iodide and ensure the potassium carbonate is anhydrous.
Reaction time is too short.Extend the reflux time and monitor by TLC.
Step 3: Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of NaOH and/or extend the reflux time.
Product is not precipitating upon acidification.The product may be partially soluble. Extract the acidified aqueous layer with ethyl acetate, dry the organic layer with MgSO₄, and concentrate to obtain the product.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound. By following these steps, researchers can obtain this valuable heterocyclic compound in high yield and purity, enabling its use in a wide range of applications in drug discovery and materials science.

References

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The furo[3,2-b]pyrrole scaffold is a promising heterocyclic system with demonstrated biological activity, making its derivatives attractive candidates for screening campaigns.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, in HTS workflows. We will delve into the rationale for its use, detailed protocols for assay development, a complete HTS workflow, and strategies for hit validation, thereby providing a robust framework for initiating a successful screening campaign with this compound.

Part 1: Introduction to this compound

The compound this compound belongs to the furo[3,2-b]pyrrole class of heterocycles, which are isosteres of indole and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial effects.[3][4] The pyrrole ring is a common motif in many blockbuster drugs, valued for its ability to participate in hydrogen bonding and form tight interactions with biological targets.[5]

Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₇NO₃[6]
Molecular Weight 165.15 g/mol [6]
Appearance Solid[6]
SMILES Cn1c(cc2occc12)C(O)=O[6]
InChI Key ITEWRYWRNQCNHT-UHFFFAOYSA-N[6]

The presence of a carboxylic acid moiety is of particular significance for HTS. This functional group can act as a key pharmacophore, engaging in hydrogen bonding or ionic interactions with amino acid residues in a target protein's active or allosteric site. Furthermore, its acidic nature can be exploited in various assay formats.

Part 2: Principles of High-Throughput Screening (HTS)

HTS is a highly automated process that allows for the testing of hundreds of thousands to millions of compounds in a short period.[1][7] The primary goal is to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[8] The general HTS workflow involves several key stages, from assay development to hit validation.[9]

Why use this compound in HTS?

  • Structural Novelty: The furo[3,2-b]pyrrole core is a relatively underexplored scaffold in many screening libraries, offering the potential for novel intellectual property.

  • Drug-like Properties: The molecule possesses features common to many successful drugs, including a heterocyclic core and a key functional group (carboxylic acid).[5]

  • Synthetic Tractability: The furo[3,2-b]pyrrole core is synthetically accessible, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies post-screening.[3]

Part 3: Assay Development and Optimization

The success of any HTS campaign hinges on the development of a robust and reliable assay.[10] For a compound like this compound, both biochemical and cell-based assays are viable options.

Biochemical Assays

Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[8] Given the carboxylic acid moiety, enzyme inhibition assays are a logical starting point.

Protocol: Generic Enzyme Inhibition Assay (Fluorescence-based)

  • Target Selection: Choose an enzyme whose activity can be monitored via a fluorescent substrate. Examples include proteases, kinases, or phosphatases.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Enzyme Stock: Dilute the purified enzyme to a working concentration in assay buffer.

    • Substrate Stock: Dissolve the fluorescent substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Miniaturization: Adapt the assay for a 384- or 1536-well plate format to reduce reagent consumption.[11]

  • Assay Protocol:

    • Dispense 50 nL of the compound stock solution or DMSO (for controls) into the wells of a microplate using an automated liquid handler.[2]

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

Key Assay Parameters for Optimization:

ParameterRecommended RangeRationale
Enzyme Concentration 1-10 nMShould be in the linear range of the assay.
Substrate Concentration Kₘ valueEnsures sensitivity to competitive inhibitors.
DMSO Tolerance <1%High concentrations of DMSO can inhibit enzyme activity.
Z'-factor >0.5A statistical measure of assay quality, with >0.5 indicating a robust assay.[2]
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[12]

Protocol: Cell Viability/Toxicity Assay

This assay is crucial to identify compounds that may exhibit non-specific cytotoxicity.

  • Cell Culture: Culture a relevant cell line in a 96- or 384-well plate until they reach the desired confluency.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 24-72 hours.

  • Viability Assessment: Use a commercially available viability reagent, such as one that measures ATP levels (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., alamarBlue™).[12]

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the half-maximal cytotoxic concentration (CC₅₀).

Part 4: High-Throughput Screening Workflow

A typical HTS campaign follows a standardized workflow to ensure efficiency and reproducibility.[9] Automation is a critical component of this process.[1]

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Library Prep Library Prep Compound Dispensing Compound Dispensing Library Prep->Compound Dispensing Assay Plates Assay Plates Assay Plates->Compound Dispensing Reagent Addition Reagent Addition Compound Dispensing->Reagent Addition Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection

Caption: A generalized workflow for a high-throughput screening campaign.

Part 5: Hit Confirmation and Validation

A significant challenge in HTS is the presence of false positives.[13] Therefore, a rigorous hit validation cascade is essential to confirm that primary hits are genuine and worthy of further investigation.[14]

Hit Validation Cascade:

  • Hit Confirmation: Re-test the primary hits from the single-concentration screen in the same assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology or principle to rule out assay-specific artifacts.

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific activity (e.g., cytotoxicity).

  • SAR Analysis: Procure or synthesize analogues of the validated hits to establish an initial structure-activity relationship.[11]

Hit_Validation Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Counter-Screen Counter-Screen Orthogonal Assay->Counter-Screen Validated Hit Validated Hit Counter-Screen->Validated Hit

Caption: A typical cascade for hit confirmation and validation.

Part 6: Case Study: Targeting a Hypothetical Protein Kinase

To illustrate the application of this compound, let's consider a hypothetical screening campaign against a protein kinase involved in a signaling pathway implicated in cancer.

Signaling Pathway Context:

Many cancer-related signaling pathways, such as the MAPK/ERK pathway, are driven by a cascade of protein kinases. Inhibiting a key kinase in this pathway can be a viable therapeutic strategy.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation

Caption: A simplified representation of a kinase signaling pathway.

In this scenario, this compound would be screened for its ability to inhibit the target kinase (MEK). The carboxylic acid moiety could potentially interact with key residues in the ATP-binding pocket of the kinase.

Part 7: Troubleshooting Guide

Even with careful planning, issues can arise during an HTS campaign.[13]

IssuePotential Cause(s)Recommended Solution(s)
High variability in data Inconsistent liquid handling, cell plating, or reagent quality.Calibrate and maintain automated liquid handlers. Optimize cell seeding density. Qualify all reagent lots.
High rate of false positives Compound autofluorescence, aggregation, or non-specific reactivity.Implement counter-screens to identify problematic compounds. Include detergents in the assay buffer to mitigate aggregation.
Low Z'-factor Suboptimal reagent concentrations, short incubation times, or unstable signal.Re-optimize assay parameters. Ensure the assay signal is stable over the measurement period.
Inconsistent results between days Variations in environmental conditions (temperature, humidity), reagent degradation.Monitor and control laboratory conditions. Prepare fresh reagents daily or validate their stability.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (n.d.). MDPI. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 99-108. [Link]

  • An Overview of High Throughput Screening. (2024, January 2). The Scientist. Retrieved from [Link]

  • High Throughput Screening (HTS). (n.d.). Sygnature Discovery. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

Sources

Application Note: A Framework for Evaluating Novel Furo[3,2-b]pyrrole Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of novel compounds in kinase inhibition assays, featuring 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid as a case study.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The discovery of small molecule kinase inhibitors has revolutionized targeted therapy.[1][3] Fused heterocyclic scaffolds, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have proven to be fertile ground for the development of potent kinase inhibitors.[4][5][6] This document presents a comprehensive framework for the initial evaluation of novel compounds, using the furo[3,2-b]pyrrole scaffold as an example. We will detail the application of This compound (hereafter referred to as "Furo-Pyrrole-1") as a hypothetical test compound in robust biochemical and cell-based kinase inhibition assays. These protocols are designed to establish a foundational understanding of a compound's potential as a direct kinase inhibitor and its activity within a cellular context.

Introduction: The Scientific Rationale

The furo[3,2-b]pyrrole core is a planar, aromatic heteropentalene that shares structural similarities with the purine core of ATP.[7] This structural mimicry makes it an attractive starting point for designing ATP-competitive kinase inhibitors.[6] While extensive research exists for related scaffolds like pyrrolo[2,3-d]pyrimidines, the specific furo[3,2-b]pyrrole class remains less explored in kinase inhibition.[6][8]

This guide provides a systematic approach to characterize the kinase inhibitory potential of a novel compound, Furo-Pyrrole-1. We will outline two primary stages of investigation:

  • Biochemical Assays: To determine if Furo-Pyrrole-1 can directly inhibit the catalytic activity of a purified kinase enzyme. This is the first and most crucial step to establish a direct mechanism of action.[3]

  • Cell-Based Assays: To assess the compound's ability to inhibit kinase activity within a living cell, providing insights into its cell permeability, stability, and effectiveness in a complex biological environment.[9][10]

For the purpose of these protocols, we will use Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) as our target kinase, a key player in cardiac muscle cell death and a relevant target for therapeutic intervention.[11]

Compound Characterization: Furo-Pyrrole-1

Before initiating biological assays, it is essential to understand the fundamental physicochemical properties of the test compound.

PropertyValueSource
Molecular Formula C₈H₇NO₃[12]
Molecular Weight 165.15 g/mol [12]
Appearance Solid
Solubility To be determined experimentally in DMSO and aqueous buffers.
Purity >95% (as determined by HPLC/LC-MS) is recommended.

Expert Insight: Poor solubility is a common reason for assay artifacts. Always prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and ensure the final DMSO concentration in the assay does not exceed a level that impacts enzyme activity (typically ≤1%).[1]

Protocol I: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, thus a decrease in signal indicates inhibition.[11] This method is highly sensitive, tolerates high ATP concentrations, and is suitable for a wide range of kinases.[2]

Logical Flow of the Biochemical Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Furo-Pyrrole-1 Serial Dilution in DMSO Pre_Incubate Pre-incubate Kinase with Furo-Pyrrole-1 (15 min) Compound_Prep->Pre_Incubate Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and ATP Reagent_Prep->Pre_Incubate Initiate Initiate Reaction with ATP + Substrate (e.g., 2 hours) Pre_Incubate->Initiate Stop_Reaction Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) Initiate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Develop_Signal Read_Luminescence Read Plate on Luminometer Develop_Signal->Read_Luminescence cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection Seed_Cells Seed Cells (e.g., Cardiomyocytes) in culture plates Treat_Cells Treat cells with Furo-Pyrrole-1 at various concentrations Seed_Cells->Treat_Cells Stimulate_Pathway Stimulate pathway (if necessary) Treat_Cells->Stimulate_Pathway Lyse_Cells Lyse cells to extract proteins Stimulate_Pathway->Lyse_Cells Quantify_Protein Quantify total protein (e.g., BCA assay) Lyse_Cells->Quantify_Protein Run_SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->Run_SDS_PAGE Transfer Transfer proteins to a membrane Run_SDS_PAGE->Transfer Block_Membrane Block non-specific binding sites Transfer->Block_Membrane Primary_Ab Incubate with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect_Signal Add chemiluminescent substrate and image the blot Secondary_Ab->Detect_Signal

Caption: Workflow for a cell-based Western blot phosphorylation assay.

Step-by-Step Methodology

Materials:

  • Human cardiomyocyte cell line (e.g., AC16)

  • Cell culture medium and supplements

  • Furo-Pyrrole-1 (stock solution in 100% DMSO)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed AC16 cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of Furo-Pyrrole-1 (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal.

Data Presentation and Interpretation

Table 1: Hypothetical Biochemical Assay Results for Furo-Pyrrole-1 against MAP4K4

ParameterValueInterpretation
Assay Type ADP-Glo™ LuminescenceMeasures direct enzyme activity.
ATP Concentration 10 µM (Km)Allows for accurate determination of ATP-competitive inhibitors. [11]
IC₅₀ 750 nMModerate potency against the purified enzyme.
Positive Control (Staurosporine) IC₅₀ 50 nMValidates assay performance.

Table 2: Hypothetical Cell-Based Assay Results for Furo-Pyrrole-1

ParameterValueInterpretation
Assay Type Western Blot for p-JNKMeasures inhibition of a downstream target in a cellular pathway. [9]
Cell Line AC16 Human CardiomyocytesRelevant cell model for the target kinase.
EC₅₀ 2.5 µMThe cellular potency is ~3-fold weaker than the biochemical potency, which could be due to factors like cell permeability or efflux.
Toxicity No significant cell death observed up to 20 µMThe compound is not broadly cytotoxic at effective concentrations.

Conclusion and Future Directions

These protocols provide a robust, validated system for the initial characterization of novel compounds like this compound as potential kinase inhibitors. The biochemical assay confirms direct target engagement, while the cell-based assay verifies activity in a physiological context. Based on our hypothetical results, Furo-Pyrrole-1 demonstrates moderate, on-target activity and warrants further investigation.

Future steps would include:

  • Kinome Profiling: Screening Furo-Pyrrole-1 against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Performing kinetic analyses to confirm if the inhibition is ATP-competitive. [3]* Advanced Cell-Based Assays: Using high-throughput methods like HTRF® or NanoBRET™ for more quantitative cellular analysis. [13][14] By following this structured approach, researchers can efficiently and accurately evaluate the potential of new chemical entities in the exciting field of kinase drug discovery.

References

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Library of Medicine. Available from: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH National Library of Medicine. Available from: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Current status of HTRF ® technology in kinase assays. Taylor & Francis Online. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available from: [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave. Available from: [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem. Available from: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Available from: [Link]

  • Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. PubMed. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]

  • 1,4-Dihydropyrrolo[3,2-b]pyrroles with Two Embedded Heptagons via Alkyne Annulation. ACS Publications. Available from: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The furo[3,2-b]pyrrole heterocyclic scaffold is a promising pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines a comprehensive, hypothesis-driven experimental design for the preclinical efficacy testing of a novel derivative, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (designated FPCA-M). Due to the absence of specific biological data for FPCA-M, the proposed workflow adopts a tiered screening approach. This strategy begins with broad-based in vitro assays to identify the most promising therapeutic avenues, followed by more focused investigations to elucidate the mechanism of action and culminating in in vivo efficacy studies.

The experimental design is structured to first probe the potential of FPCA-M in two key therapeutic areas where related compounds have shown activity: oncology and inflammation.[2][3] Based on the known targets of analogous compounds, we will also investigate its potential as an inhibitor of phosphodiesterases (PDEs), lysine-specific demethylase 1 (LSD1), and DNA topoisomerases.[3][4][5]

Part 1: Initial In Vitro Screening for Biological Activity

The initial phase of testing is designed to broadly assess the cytotoxic and anti-inflammatory potential of FPCA-M across a panel of cell lines. This will provide crucial data to guide the subsequent, more focused stages of the investigation.

Broad-Spectrum Anticancer Screening

To evaluate the potential of FPCA-M as an anticancer agent, a high-throughput screening approach will be employed using a diverse panel of human cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay

  • Cell Line Panel: A panel of well-characterized human cancer cell lines representing different tumor types will be used (e.g., NCI-60 panel or a similar customized panel). This should include, but not be limited to, lines from breast (MCF-7, MDA-MB-231), lung (A549, H460), colon (HCT116, HT-29), prostate (PC-3, DU145), and leukemia (K562, Jurkat).

  • Seeding: Cells will be seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: FPCA-M will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations (e.g., 0.01 µM to 100 µM). Cells will be treated with the compound or vehicle control.

  • Incubation: Plates will be incubated for a standard period (e.g., 72 hours).

  • Viability Assessment: Cell viability will be assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line to determine the potency of FPCA-M.

In Vitro Anti-inflammatory Screening

The anti-inflammatory potential of FPCA-M will be assessed using a standard in vitro model of inflammation.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Line: A murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) will be used.[7][8]

  • Cell Seeding and Treatment: Cells will be seeded in 96-well plates and pre-treated with various concentrations of FPCA-M or a vehicle control for 1 hour.

  • Inflammatory Stimulus: Inflammation will be induced by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation: The cells will be incubated for 24 hours to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the cell culture supernatant will be quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The ability of FPCA-M to inhibit the production of these inflammatory mediators will be determined, and the IC50 value will be calculated.

Part 2: Focused In Vitro Assays for Mechanism of Action

Based on the results from the initial screening, this phase will delve deeper into the potential mechanisms of action of FPCA-M. The following assays are proposed based on the known activities of structurally related compounds.

Enzyme Inhibition Assays

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

  • Enzyme Panel: A panel of recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5) will be utilized.

  • Assay Principle: A fluorescence polarization-based assay will be employed.[9] In this assay, a fluorescently labeled cyclic nucleotide (cAMP or cGMP) is hydrolyzed by the PDE enzyme. The binding of the hydrolyzed product to a specific binding agent results in a change in fluorescence polarization.

  • Procedure: The assay will be performed in a 96- or 384-well plate format. FPCA-M at various concentrations will be incubated with the PDE enzyme, followed by the addition of the fluorescently labeled substrate.

  • Data Acquisition and Analysis: Fluorescence polarization will be measured using a plate reader. The percentage of inhibition will be calculated, and the IC50 value for each PDE isoform will be determined.

Protocol 4: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

  • Assay Principle: A commercially available fluorescence-based LSD1 inhibitor screening kit will be used.[10][11] This assay typically involves the LSD1-mediated demethylation of a substrate, leading to the production of hydrogen peroxide, which is then detected by a fluorescent probe.

  • Procedure: The assay will be conducted according to the manufacturer's instructions. Briefly, FPCA-M will be incubated with the LSD1 enzyme and its substrate.

  • Data Analysis: The fluorescence intensity will be measured, and the IC50 value will be determined to assess the inhibitory activity of FPCA-M against LSD1.

Protocol 5: DNA Topoisomerase I and II Inhibition Assays

  • Assay Principle: Commercially available drug screening kits for both topoisomerase I and II will be utilized.[12][13][14] These assays are typically based on the relaxation of supercoiled plasmid DNA by the topoisomerase enzyme.

  • Procedure: FPCA-M will be incubated with the respective topoisomerase enzyme and supercoiled DNA substrate. The reaction products will be resolved by agarose gel electrophoresis.

  • Data Analysis: The inhibition of DNA relaxation will be visualized and quantified by the presence of supercoiled DNA. The concentration of FPCA-M required to inhibit the enzyme activity will be determined.

Part 3: In Vivo Efficacy Testing

Should the in vitro studies demonstrate promising activity, the efficacy of FPCA-M will be evaluated in relevant animal models. The choice of model will be dictated by the most significant in vitro findings.

In Vivo Model of Inflammation

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Male Wistar rats or Swiss albino mice will be used.

  • Procedure: A baseline measurement of paw volume will be taken. FPCA-M will be administered orally or intraperitoneally at various doses. After a set period, a sub-plantar injection of carrageenan will be administered to the right hind paw to induce localized inflammation.

  • Endpoint Measurement: Paw volume will be measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each dose of FPCA-M compared to a vehicle-treated control group. A standard anti-inflammatory drug (e.g., indomethacin) will be used as a positive control.

In Vivo Model of Cancer

Protocol 7: Human Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) will be used.

  • Tumor Implantation: The most sensitive cancer cell line identified in the in vitro screening will be subcutaneously implanted into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice will be randomized into treatment groups and dosed with FPCA-M (at various doses), a vehicle control, or a standard-of-care chemotherapeutic agent.

  • Endpoint Measurement: Tumor volume will be measured regularly (e.g., twice a week) using calipers. Body weight will also be monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth inhibition (TGI) will be calculated to determine the efficacy of FPCA-M. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[15][16]

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of FPCA-M

Cell LineTumor TypeIC50 (µM)
MCF-7Breast
A549Lung
HCT116Colon
......

Table 2: In Vitro Anti-inflammatory Activity of FPCA-M

AssayEndpointIC50 (µM)
LPS-induced TNF-α releaseTNF-α inhibition
LPS-induced IL-6 releaseIL-6 inhibition

Table 3: In Vivo Anti-inflammatory Efficacy of FPCA-M in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3h)
Vehicle Control-0
FPCA-MX
FPCA-MY
Indomethacin10

Table 4: In Vivo Anticancer Efficacy of FPCA-M in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
FPCA-MX
FPCA-MY
Standard-of-CareZ

Visualizations

Preclinical_Efficacy_Workflow cluster_0 Phase 1: Initial In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Efficacy Testing Broad-Spectrum\nAnticancer Screening\n(e.g., NCI-60 Panel) Broad-Spectrum Anticancer Screening (e.g., NCI-60 Panel) Enzyme Inhibition Assays Enzyme Inhibition Assays Broad-Spectrum\nAnticancer Screening\n(e.g., NCI-60 Panel)->Enzyme Inhibition Assays Promising Cytotoxicity In Vitro\nAnti-inflammatory Assay\n(LPS-induced cytokine release) In Vitro Anti-inflammatory Assay (LPS-induced cytokine release) Inflammation Model\n(Carrageenan Paw Edema) Inflammation Model (Carrageenan Paw Edema) In Vitro\nAnti-inflammatory Assay\n(LPS-induced cytokine release)->Inflammation Model\n(Carrageenan Paw Edema) Significant Inhibition Cancer Model\n(Xenograft) Cancer Model (Xenograft) Enzyme Inhibition Assays->Cancer Model\n(Xenograft) Potent Inhibition PDE Panel PDE Panel PDE Panel->Enzyme Inhibition Assays LSD1 Assay LSD1 Assay LSD1 Assay->Enzyme Inhibition Assays Topoisomerase I/II Assays Topoisomerase I/II Assays Topoisomerase I/II Assays->Enzyme Inhibition Assays

Caption: Tiered approach for preclinical efficacy testing of FPCA-M.

In_Vivo_Xenograft_Workflow Tumor Cell\nImplantation Tumor Cell Implantation Tumor Growth\n& Monitoring Tumor Growth & Monitoring Tumor Growth\n& Monitoring->Tumor Cell\nImplantation Randomization\n& Treatment Randomization & Treatment Randomization\n& Treatment->Tumor Growth\n& Monitoring Endpoint Analysis Endpoint Analysis Endpoint Analysis->Randomization\n& Treatment Tumor Volume\nMeasurement Tumor Volume Measurement Tumor Volume\nMeasurement->Endpoint Analysis Body Weight\nMonitoring Body Weight Monitoring Body Weight\nMonitoring->Endpoint Analysis Histopathology Histopathology Histopathology->Endpoint Analysis

Caption: Workflow for the in vivo human tumor xenograft model.

References

  • Umar, M.I., Altaf, R., Iqbal, M.A., Sadiq, M.B. In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 2010, 22(3), 199-203. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives - ResearchGate. [Link]

  • Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article) - ResearchGate. [Link]

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]

  • Comprehensive Preclinical Drug Efficacy Testing Solutions | Crown Bioscience. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. [Link]

  • Buy Assay Kits Online (DNA Topoisomerase & Enzyme Activity) - Inspiralis. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • DNA topoisomerase I assay kits - ProFoldin. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • In vitro Cancer Drug Screening Services - Visikol. [Link]

  • LSD1 Inhibitor Screening Assay Kit - Cayman Chemical - Cambridge Bioscience. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. [Link]

  • (PDF) In-vitro Models in Anticancer Screening - ResearchGate. [Link]

  • Preclinical Studies in Drug Development | PPD. [Link]

  • Comparisons of in vivo cancer models and their applications. - ResearchGate. [Link]

  • (PDF) An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors - ResearchGate. [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment - Admescope. [Link]

  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening - Scantox. [Link]

  • Preclinical Phase Of The Drug Development Process - An Overview - Fios Genomics. [Link]

  • The phases of preclinical and clinical trials. [Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. [Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - NIH. [Link]

  • Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC - NIH. [Link]

  • Preclinical Safety vs Efficacy Research - ITR Laboratories Canada Inc.. [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]

  • Preparing for Preclinical Testing: A Readiness Checklist - Contract Pharma. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Quantification

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound belonging to the furopyrrole class. The furo[3,2-b]pyrrole scaffold is a key structural motif in various biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of activities, including enzyme inhibition relevant to mental health disorders and antimicrobial properties.[1]

Accurate and precise quantification of this molecule is paramount across the drug development pipeline. In discovery, it is essential for structure-activity relationship (SAR) studies. During preclinical and clinical phases, robust bioanalytical methods are required for pharmacokinetic (PK) and pharmacodynamic (PD) modeling. For manufacturing and quality control, validated methods ensure the purity and consistency of the active pharmaceutical ingredient (API).

This document provides a comprehensive guide to two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method ideal for purity assessment and quantification in non-complex matrices such as bulk substance or simple formulations.

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): The gold-standard for high-sensitivity and high-selectivity quantification in complex biological matrices like plasma, serum, or tissue homogenates.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Chemical Structure See Figure 1-
Molecular Formula C₈H₇NO₃[2][3]
Molecular Weight 165.15 g/mol [2][3]
Form Solid[2]
pKa (Predicted) ~4-5 (Carboxylic Acid)[4]
Polarity Moderately PolarInferred

Caption: Figure 1. Chemical structure of this compound.

Method 1: Quantification by Reversed-Phase HPLC-UV

3.1 Principle and Application

This method is designed for the accurate quantification of this compound in relatively pure samples. Reversed-phase chromatography on a C18 column is employed to retain the moderately polar analyte. The inclusion of a mild acid (formic acid or trifluoroacetic acid) in the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid moiety.[5] This ensures the analyte is in a single, neutral form, leading to a sharp, symmetrical peak shape and a stable, reproducible retention time. Detection is achieved by measuring the absorbance of the fused aromatic ring system, which is expected to have a strong UV chromophore.

3.2 Experimental Protocol

Caption: Figure 2. General workflow for sample analysis by HPLC-UV.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) cal 2. Prepare Calibration Standards (Serial Dilution in Mobile Phase) stock->cal inject 4. Inject onto HPLC System cal->inject qc 3. Prepare QC Samples qc->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (e.g., 254 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate curve 8. Generate Calibration Curve integrate->curve quant 9. Quantify Unknowns curve->quant

3.2.1 Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), 99%

  • Ultrapure water (18.2 MΩ·cm)

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2.2 Instrument and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for retaining moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidifier to suppress analyte ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minA gradient ensures elution of the analyte while cleaning the column of potential contaminants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
UV Detector Diode Array Detector (DAD)DAD allows for monitoring across a spectrum to determine the optimal wavelength and check for peak purity.
Detection λ Monitor 210-400 nm; Quantify at λmaxThe optimal wavelength should be determined experimentally by analyzing a standard. A wavelength around 254 nm is a common starting point for aromatic systems.

3.2.3 Protocol Steps

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of ultrapure water. Prepare Mobile Phase B similarly with acetonitrile. Degas both solutions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% FA) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the unknown sample in the same diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the unknown samples. Intersperse Quality Control (QC) samples throughout the run.

  • Data Processing: Integrate the peak area corresponding to the analyte. Plot the peak area versus concentration for the calibration standards and perform a linear regression to generate a calibration curve. Use the resulting equation to calculate the concentration of the unknown samples.

3.3 Expected Performance and Validation

The method should be validated according to internal SOPs or relevant guidelines. The following table provides typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Range 1 - 100 µg/mL
Accuracy 85-115% for LLOQ, 90-110% for other levels
Precision (%CV) < 15%
Limit of Detection (LOD) S/N > 3
Limit of Quantification (LOQ) S/N > 10

Method 2: Quantification by UHPLC-MS/MS

4.1 Principle and Application

This method is essential for quantifying this compound in complex biological matrices where high sensitivity and selectivity are required. UHPLC provides faster analysis times and sharper peaks compared to traditional HPLC. The key to this method's selectivity is tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

The analyte is ionized, typically using electrospray ionization (ESI). Given the acidic nature of the molecule, ESI in negative mode is the logical choice, as it will readily deprotonate to form the [M-H]⁻ precursor ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is highly unique to the analyte, effectively eliminating interference from matrix components.[6]

4.2 Experimental Protocol

Caption: Figure 3. Workflow for bioanalysis using UHPLC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Aliquot Plasma Sample spike 2. Spike with Internal Standard (IS) sample->spike ppt 3. Add Acetonitrile (Protein Precipitation) spike->ppt vortex 4. Vortex & Centrifuge ppt->vortex extract 5. Transfer Supernatant for Analysis vortex->extract inject 6. Inject onto UHPLC System extract->inject ms 7. ESI-MS/MS Detection (MRM Mode) inject->ms ratio 8. Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve 9. Generate Calibration Curve ratio->curve quant 10. Quantify Unknowns curve->quant

4.2.1 Reagents and Materials

  • All reagents from Method 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃,¹⁵N-labeled) is ideal. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency can be used.

  • Control biological matrix (e.g., human plasma).

4.2.2 Instrument and Conditions

ParameterRecommended SettingRationale
UHPLC System Waters Acquity, Thermo Vanquish, or equivalentRequired for high-throughput and high-resolution separations.
Mass Spectrometer Sciex QTRAP 6500, Waters Xevo TQ-S, or equivalentA sensitive triple quadrupole mass spectrometer is necessary for MRM.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions and particle size are standard for UHPLC.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 3 minFast gradients are typical for UHPLC, enabling high throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLSmaller injection volumes are common in LC-MS to minimize matrix effects.
Ionization Source Electrospray Ionization (ESI), Negative ModeCarboxylic acids efficiently form [M-H]⁻ ions.
MRM Transitions Analyte: m/z 164.1 → [Fragment] IS: m/z [IS mass] → [IS fragment]Precursor is [M-H]⁻. Fragments must be determined by direct infusion and collision-induced dissociation (CID) experiments.
Key MS Params IonSpray Voltage, Temperature, Gas Flows, DP, CE, CXPThese must be optimized for the specific analyte and instrument to maximize signal.

4.2.3 Protocol Steps

  • MRM Optimization: Infuse a standard solution of the analyte (~1 µg/mL in 50:50 ACN:Water) directly into the mass spectrometer. In negative ion mode, find the deprotonated parent ion ([M-H]⁻, expected at m/z 164.1). Perform a product ion scan to identify stable, intense fragment ions by ramping the collision energy (CE). Select the most intense and stable fragment for the MRM transition. Repeat for the Internal Standard.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 10 µL of Internal Standard working solution. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes at 4 °C. e. Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte stock solution into the control biological matrix before the protein precipitation step. This ensures that the standards are treated identically to the unknown samples.

  • Analysis Sequence and Data Processing: Run the analysis sequence as described in Method 1. For data processing, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the nominal concentration of the calibration standards to generate the calibration curve.

4.3 Expected Performance and Validation

Bioanalytical method validation is more stringent and typically follows regulatory guidance.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Range 0.5 - 500 ng/mL (matrix dependent)
Accuracy 80-120% for LLOQ, 85-115% for other levels
Precision (%CV) < 20% for LLOQ, < 15% for other levels
Matrix Effect Should be assessed and minimized.
Recovery Should be consistent and reproducible.

References

  • Current time inform
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. SpringerLink. [Link]

  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health (NIH). [Link]

  • Analysis of furo[3,2‐c]tetrahydroquinoline and pyrano[3,2‐c]tetrahydroquinoline derivatives as antitumor agents by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health (NIH). [Link]

  • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

  • Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2]triazine derivatives and their antibacterial activity. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. National Institutes of Health (NIH). [Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]

  • Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. National Institutes of Health (NIH). [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]

  • This compound Sigma-Aldrich for lab use. MilliporeSigma. [Link]

  • 4h-furo[3,2-b]pyrrole-5-carboxylic acid. PubChemLite. [Link]

Sources

Application Note: Strategic Derivatization of 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-b]pyrrole Scaffold and the Imperative for Derivatization

The 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid core represents a compelling heterocyclic scaffold in medicinal chemistry. As a bioisostere of the well-known indole ring system, it serves as a versatile building block for compounds with a wide spectrum of potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2][3]. The furo[3,2-b]pyrrole core's electron-rich nature and multiple reaction sites make it an attractive starting point for chemical exploration[1][2].

The carboxylic acid moiety at the 5-position is a particularly strategic handle for derivatization. While crucial for forming key interactions with biological targets (e.g., hydrogen bonds, ionic interactions), the presence of a carboxylic acid can also introduce significant liabilities in a drug candidate. These drawbacks often include poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance (e.g., via glucuronidation), and potential for idiosyncratic toxicities[4][5].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization of this compound. We will explore three primary modification strategies—amide bond formation, esterification, and bioisosteric replacement—to overcome the inherent challenges of the carboxylic acid group. The objective is to modulate the molecule's physicochemical properties, enhance its metabolic stability, and ultimately improve its pharmacological activity. Each section provides not only detailed, step-by-step protocols but also the critical scientific rationale behind the experimental choices.

Core Compound Profile

A thorough understanding of the starting material is fundamental to any derivatization campaign.

PropertyValueSource
Compound Name This compound-
CAS Number 117613-30-6[6]
Molecular Formula C₈H₇NO₃[6]
Molecular Weight 165.15 g/mol [6]
Appearance Solid
SMILES Cn1c(cc2occc12)C(O)=O
InChI Key ITEWRYWRNQCNHT-UHFFFAOYSA-N

Figure 1: Structure of the Core Scaffold

graph "Structure" {
    layout=neato;
    node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13936034&t=l"];
    A [label=""];
}
Caption: this compound.

Derivatization Strategies and Protocols

The following section details three distinct and powerful strategies for modifying the carboxylic acid group. The choice of strategy should be guided by the specific therapeutic goal and the known structure-activity relationships (SAR) of the target.

Strategy 1: Amide Synthesis via Peptide Coupling

Causality and Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry, and for good reason[7]. Replacing the carboxylic acid with an amide functional group can have several beneficial effects:

  • Introduce Diversity: It allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner, enabling extensive SAR exploration.

  • Modulate H-Bonding: The amide N-H can act as a hydrogen bond donor, potentially forming new, favorable interactions within the target's binding site.

  • Enhance Stability: Amides are generally more resistant to metabolic degradation than the parent carboxylic acid, potentially improving pharmacokinetic profiles.

The direct reaction between a carboxylic acid and an amine is an acid-base reaction and does not form an amide without harsh conditions (e.g., heat >100 °C)[8]. Therefore, a coupling agent is required to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, often in conjunction with an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency[8].

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Add EDC (1.5 eq) portion-wise to the reaction mixture. Note: EDC is moisture-sensitive.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired amide derivative.

Strategy 2: Esterification as a Prodrug Approach

Causality and Rationale: Esterification is a classic derivatization technique that often serves a prodrug strategy. An ester masks the polar carboxylic acid, increasing the molecule's lipophilicity and its ability to cross cellular membranes. Once inside the cell or in systemic circulation, endogenous esterase enzymes can cleave the ester, releasing the active carboxylic acid at the site of action[9]. This approach can significantly improve oral bioavailability.

The Fischer esterification is a straightforward method for creating simple alkyl esters by reacting the carboxylic acid with an excess of alcohol under acidic catalysis[9].

Protocol 2: Fischer Esterification for Simple Alkyl Esters

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (e.g., methanol, ethanol) (used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux (typically 60-80°C) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like DCM or EtOAc.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or flash column chromatography if necessary.

Strategy 3: Bioisosteric Replacement for Improved Drug-like Properties

Causality and Rationale: Bioisosteric replacement is a sophisticated strategy where the carboxylic acid is replaced by a different functional group that mimics its key physicochemical properties (size, shape, electronic distribution) while offering distinct advantages[4][10]. The goal is to retain or improve biological activity while enhancing drug-like properties.

A prime example is the replacement of a carboxylic acid with a 1H-tetrazole . Tetrazoles are non-classical bioisosteres of carboxylic acids because they possess a similar pKa (~4.5-4.9), allowing them to exist as an anion at physiological pH and engage in similar ionic interactions[10]. However, tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids, often leading to improved cell permeability and a better pharmacokinetic profile[10][11].

Protocol 3: Multi-step Synthesis of a 5-Substituted-1H-tetrazole Bioisostere

This protocol is a conceptual, multi-step workflow, as the conversion is not a single reaction.

Step 3A: Synthesis of the Primary Amide

  • Follow Protocol 1 , using aqueous ammonia as the amine coupling partner to synthesize 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide.

Step 3B: Dehydration of Amide to Nitrile

  • Materials: 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide (from Step 3A), a dehydrating agent (e.g., trifluoroacetic anhydride (TFAA) or phosphorous oxychloride (POCl₃)), a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve the amide in the anhydrous solvent and cool to 0°C.

    • Add the base, followed by the slow, dropwise addition of the dehydrating agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup and purify by chromatography to yield 4-methyl-4H-furo[3,2-b]pyrrole-5-carbonitrile.

Step 3C: Cycloaddition to Form the Tetrazole Ring

  • Materials: 4-methyl-4H-furo[3,2-b]pyrrole-5-carbonitrile (from Step 3B), sodium azide (NaN₃), a Lewis acid (e.g., zinc bromide (ZnBr₂) or triethylamine hydrochloride), and a solvent like DMF or toluene.

  • Procedure:

    • Extreme Caution: Azides are highly toxic and potentially explosive. This reaction must be performed by trained personnel in a certified fume hood with appropriate safety measures.

    • Combine the nitrile, sodium azide, and Lewis acid in the solvent.

    • Heat the reaction mixture (typically 80-120°C) for 12-48 hours.

    • After cooling, carefully quench the reaction and acidify with dilute HCl to protonate the tetrazole.

    • Extract the product into an organic solvent, wash, dry, and purify to obtain 5-(4-methyl-4H-furo[3,2-b]pyrrol-5-yl)-1H-tetrazole.

Experimental Workflow and Data Analysis

A successful derivatization project follows a logical progression from synthesis to screening and analysis.

Figure 2: Derivatization and Screening Workflow

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_analysis Analysis Phase Start 4-Methyl-4H-furo[3,2-b]pyrrole- 5-carboxylic Acid Amide Strategy 1: Amide Synthesis Start->Amide Ester Strategy 2: Esterification Start->Ester Tetrazole Strategy 3: Bioisostere Synthesis Start->Tetrazole Library Compound Library Amide->Library Ester->Library Tetrazole->Library Primary Primary Assay (e.g., Target IC50) Library->Primary Secondary Secondary Assays (e.g., Cell Viability, ADME) Primary->Secondary Active Compounds Hits Validated Hits Secondary->Hits Promising Profile SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Lead Lead Candidate SAR->Lead Optimization

Caption: Workflow from synthesis to lead identification.
Hypothetical Screening Data and SAR Analysis

To illustrate the potential outcomes, consider the following hypothetical data from a primary anticancer screening against a specific cancer cell line (e.g., A498 renal cancer cells[12]).

Table 1: Hypothetical Activity Data for a Focused Library of Derivatives

Cmpd IDR-Group (at position 5)StructureCalc. LogPIC₅₀ (µM)
Parent -COOHCarboxylic Acid1.515.2
A-1 -CONH₂Primary Amide1.210.5
A-2 -CONH-CH₃Methyl Amide1.68.1
A-3 -CONH-BnBenzyl Amide3.21.3
E-1 -COOCH₂CH₃Ethyl Ester2.4> 50
B-1 C₂N₄H1H-Tetrazole1.92.5

Structure-Activity Relationship (SAR) Insights:

  • Amide Series (A-1 to A-3): Simple conversion to the primary amide (A-1) slightly improved activity. Increasing the steric bulk and lipophilicity by adding a methyl group (A-2) further enhanced potency. The most significant improvement was seen with the benzyl amide (A-3), where the calculated LogP increased substantially, and the IC₅₀ dropped to the low micromolar range. This strongly suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate the benzyl group.

  • Ester Prodrug (E-1): The ethyl ester derivative was inactive in this in vitro cell-based assay. This is a common and expected result for a prodrug strategy. The lack of activity suggests that either the cells do not efficiently hydrolyze the ester back to the active acid form, or that the free carboxylic acid is absolutely required for binding to the target protein. This compound would need to be tested in an in vivo model where metabolic activation can occur.

  • Bioisostere (B-1): The tetrazole derivative (B-1) demonstrated potent activity, nearly on par with the best amide analogue. This is a critical finding. It validates the tetrazole as an effective bioisosteric replacement for the carboxylic acid in this scaffold[10]. The tetrazole maintains the necessary acidic character for target interaction while offering potentially superior metabolic stability and pharmacokinetic properties, making it a very strong candidate for further development.

Conclusion and Future Directions

The derivatization of the carboxylic acid group on the 4-methyl-4H-furo[3,2-b]pyrrole scaffold is a highly effective strategy for modulating biological activity and improving drug-like properties. Through systematic modifications—including amide coupling, esterification, and bioisosteric replacement—researchers can conduct thorough SAR studies to identify potent and developable lead candidates.

The protocols and workflows outlined in this note provide a robust framework for this process. The hypothetical data highlight how amide synthesis can probe binding site interactions, while bioisosteric replacement with groups like tetrazoles can yield compounds with retained potency and potentially enhanced pharmacokinetic profiles.

Future work should focus on expanding the library of derivatives based on initial SAR insights. This could involve exploring a wider range of amines for the amide series, synthesizing different ester prodrugs, or investigating other carboxylic acid bioisosteres such as acyl sulfonamides or hydroxamic acids[4][11]. Furthermore, derivatization at other positions on the furo[3,2-b]pyrrole ring system could be explored in parallel to optimize activity and selectivity[1].

References

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Hindawi. [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. [Link]

  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PubMed Central (PMC). [Link]

  • Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Sci-Hub. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][4][11][13]triazine derivatives and their antibacterial activity. ResearchGate. [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. [Link]

  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem. [Link]

  • A review article on biological importance of pyrrole. Preprints.org. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed Central (PMC). [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. [Link]

  • Pyrrole-based Scaffolds For Turn Mimics. PubMed Central (PMC). [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. [Link]

  • Pyrrole-based scaffolds for turn mimics. PubMed. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. [Link]

  • Classification of Scaffold Hopping Approaches. PubMed Central (PMC). [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health (NIH). [Link]

Sources

Characterizing the Biological Activity of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid (FPC-4) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Part 1: Foundational Concepts & Strategy

Introduction to FPC-4: A Hypothetical Profile

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (FPC-4) is a novel small molecule with a fused furo-pyrrole heterocyclic core. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their ability to form key interactions with protein targets, particularly the ATP-binding pockets of kinases. Based on this structural class, we hypothesize that FPC-4 may function as an inhibitor of a critical oncogenic signaling cascade. For the purposes of this guide, we will proceed with the hypothesis that FPC-4 is an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a frequently dysregulated pathway in human cancers.

The Logic of Assay Progression

A tiered approach is essential for efficiently characterizing a new chemical entity. The experimental workflow should progress from broad, phenotypic effects to a specific, mechanistic understanding. This strategy minimizes resource expenditure and builds a logical case for the compound's MoA.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Phenotype cluster_2 Phase 3: Target Engagement A Dose-Response Cytotoxicity & Viability Assays (e.g., Resazurin) B Determine IC50 Value A->B Primary Goal C Apoptosis Induction Assay (e.g., Caspase-Glo 3/7) B->C Proceed if Potent D Quantify Apoptotic Response C->D E Pathway-Specific Analysis (e.g., Western Blot for p-Akt) D->E Proceed if Apoptotic F Confirm MoA Hypothesis E->F G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates FPC4 FPC-4 (Hypothesized Target) FPC4->PI3K Inhibits Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) mTOR mTOR Complex Akt->mTOR Activates pAkt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation

Figure 2: The PI3K/Akt pathway with the hypothesized action of FPC-4.

Part 2: Experimental Protocols & Methodologies

Application Note 1: Determining Anti-Proliferative Activity

Objective: To determine the concentration-dependent effect of FPC-4 on the viability and proliferation of a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7 or A549). The primary output is the half-maximal inhibitory concentration (IC50).

Methodology: Resazurin Reduction Assay This assay utilizes the blue dye resazurin, which is reduced by metabolically active cells to the fluorescent pink product, resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol: Cell Viability Assay

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of media into a clear-bottom, black 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock solution of FPC-4 in DMSO.

    • Perform a serial dilution series (e.g., 1:3) in culture media to create 2X working concentrations. A typical final concentration range to test would be 0.1 nM to 100 µM.

    • Causality Note: A wide concentration range is crucial for novel compounds to ensure the full dose-response curve, including the top and bottom plateaus, is captured.

    • Add 10 µL of the 2X FPC-4 dilutions to the appropriate wells. Add 10 µL of media with 0.5% DMSO to vehicle control wells. Include a known PI3K inhibitor (e.g., Alpelisib) as a positive control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe multi-generational effects on proliferation.

  • Assay Readout:

    • Add 20 µL of 0.15 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data: Express the fluorescence in each well as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of FPC-4 concentration and fit a four-parameter logistic curve to determine the IC50 value.

CompoundCell LineIC50 (µM) [Hypothetical Data]
FPC-4 MCF-71.25
AlpelisibMCF-70.05
Application Note 2: Quantifying Apoptosis Induction

Objective: To determine if the reduction in cell viability observed is due to the induction of programmed cell death (apoptosis).

Methodology: Caspase-Glo® 3/7 Assay This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. The substrate contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.

Protocol: Apoptosis Assay

  • Cell Seeding and Dosing:

    • Seed cells (e.g., MCF-7 at 10,000 cells/well) in 80 µL of media in a white-walled, 96-well plate.

    • Incubate for 24 hours.

    • Prepare 5X concentrations of FPC-4 in media. Treat cells by adding 20 µL to achieve final concentrations at and around the IC50 (e.g., 0.5x, 1x, 5x, 10x IC50).

    • Causality Note: Using concentrations relative to the IC50 links the phenotypic outcome (loss of viability) directly to the mechanistic one (apoptosis). Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Incubation:

    • Incubate for a shorter period than the viability assay, typically 18-24 hours, to capture the peak of caspase activity before secondary necrosis occurs.

  • Assay Readout:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 1 minute at 300-500 rpm.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by calculating the fold-change in luminescence relative to the vehicle-treated control wells.

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle) [Hypothetical Data]
Vehicle (0.1% DMSO)-1.0
FPC-4 1.25 (1x IC50)4.8
FPC-4 6.25 (5x IC50)12.5
Staurosporine1.015.2
Application Note 3: Confirming Target Engagement

Objective: To validate the hypothesis that FPC-4 inhibits the PI3K/Akt pathway by directly measuring the phosphorylation status of Akt.

Methodology: Western Blotting Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to both total Akt and phosphorylated Akt (at Ser473, a key activation site), we can determine if FPC-4 reduces pathway activity.

Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in a 6-well plate and grow to ~70-80% confluency.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours. This is a critical step to lower the basal level of p-Akt, making stimulation-dependent changes more apparent.

    • Pre-treat cells with FPC-4 (e.g., at 1x and 5x IC50) or a vehicle control for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes. Leave one well of vehicle-treated cells unstimulated as a negative control.

    • Aspirate media, wash cells with ice-cold PBS, and lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Causality Note: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins during lysis and sample processing.

  • Protein Quantification:

    • Centrifuge lysates to pellet debris. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies against total Akt and a loading control protein like GAPDH or β-Actin.

Expected Outcome: In samples treated with FPC-4, a significant decrease in the p-Akt signal should be observed compared to the stimulated vehicle control, while the total Akt and GAPDH levels should remain unchanged. This result would strongly support the hypothesis that FPC-4 engages and inhibits the PI3K/Akt pathway.

References

  • Title: The role of heterocyclic scaffolds in approved kinase inhibitors. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The PI3K/AKT/mTOR Pathway in an Overview. Source: Methods in Molecular Biology URL: [Link]

  • Title: Resazurin Cell Viability Assay. Source: Bio-protocol URL: [Link]

  • Title: Western Blot: A Comprehensive Guide. Source: Nature Methods URL: [Link]

formulation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid for In Vivo Studies

Authored by: Senior Application Scientist, Preclinical Development

Abstract

This technical guide provides a comprehensive framework for the formulation of this compound (Compound X), a representative heterocyclic carboxylic acid, for in vivo research. Given that novel chemical entities like Compound X often exhibit poor aqueous solubility, this document outlines a systematic approach from initial physicochemical characterization to the development, characterization, and administration of formulations suitable for preclinical pharmacokinetic and efficacy studies.[1][2] We present detailed, step-by-step protocols for preparing a simple aqueous suspension for oral administration and a solubilized cosolvent system for intravenous administration, alongside the necessary analytical validation to ensure formulation quality and data integrity.

Introduction: The Formulation Challenge

This compound (MW: 165.15 g/mol ) is a fused heterocyclic molecule belonging to a class of compounds that are versatile building blocks in medicinal chemistry.[3][4] A common challenge in the preclinical development of such drug-like molecules is their limited aqueous solubility, which can hinder absorption from the gastrointestinal tract and lead to low or variable systemic bioavailability.[1][5] Therefore, rapid selection of a formulation capable of producing adequate and consistent drug exposure is critical for the success of Investigational New Drug (IND)-enabling studies.[6][7]

The objective of this guide is to provide researchers with a logical workflow and robust protocols to overcome these challenges. The selection of an appropriate formulation vehicle and strategy depends on numerous factors, including the physicochemical properties of the compound, the intended route of administration, the dose level, and the animal species being studied.[6][8][9]

Pre-formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, a thorough characterization of the compound's fundamental physicochemical properties is essential.[10] This initial step informs all subsequent development decisions.

Key Physicochemical Parameters
ParameterExperimental MethodRationale & Implication
Aqueous Solubility Shake-flask method in various media (e.g., water, PBS pH 7.4, 0.1N HCl). Quantify by HPLC-UV.Determines the intrinsic solubility. If solubility is < target concentration, an enabling formulation is required.
pKa Potentiometric titration or UV-spectrophotometry.The carboxylic acid moiety suggests an acidic pKa.[11] This value is critical for predicting pH-dependent solubility and selecting appropriate buffers or pH-adjustment strategies.
LogP / LogD Shake-flask method (octanol/water) or computational prediction.Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and suggest that lipid-based formulations could be a viable option.[5]
Solid-State Form X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).Identifies the crystalline or amorphous nature of the drug substance. The amorphous form is typically more soluble but less stable.[12][13] Understanding the solid form is crucial for stability and dissolution.
Workflow for Pre-formulation Assessment

Caption: Pre-formulation decision workflow.

Formulation Strategies for In Vivo Studies

Based on the pre-formulation data, an appropriate formulation strategy can be selected. For early preclinical studies, simplicity and the use of well-tolerated, compendially accepted excipients are prioritized.[6][14]

Strategy 1: Aqueous Suspension (Oral Administration)

This is the most common and preferred formulation for oral toxicology and efficacy studies when the compound's solubility is insufficient for a simple solution.[14]

  • Principle: The solid drug particles are uniformly dispersed in an aqueous vehicle. Particle size reduction can be employed to increase the surface area and dissolution rate.[5]

  • Advantages: Simple to prepare, minimizes potential vehicle-related toxicities, suitable for a wide range of oral doses.

  • Key Excipients:

    • Suspending/Viscosity-Modifying Agent: Increases vehicle viscosity to slow particle sedimentation. Examples include methylcellulose (MC), sodium carboxymethyl cellulose (NaCMC), and xanthan gum.[15][16][17]

    • Wetting Agent (Surfactant): Reduces the surface tension between the drug particles and the vehicle, preventing aggregation.[15] Polysorbate 80 (Tween® 80) is commonly used at low concentrations (0.1-0.5%).

    • Buffer: Maintains a stable pH to ensure chemical stability of the compound. Citrate and phosphate buffers are common choices.[18]

Strategy 2: Cosolvent/pH-Adjusted Solution (Oral or IV Administration)

This approach is used when a true solution is required, particularly for intravenous administration where suspensions are not suitable.

  • Principle: The drug is dissolved in a mixture of water and one or more water-miscible organic solvents (cosolvents) or by adjusting the pH to form a soluble salt.[5][19]

  • Advantages: Ensures complete drug dissolution, suitable for IV dosing, can enhance absorption for some oral compounds.

  • Challenges: Cosolvents can have their own toxicities.[19] There is a high risk of drug precipitation upon dilution in aqueous physiological fluids (e.g., blood or gastrointestinal fluid), which must be carefully evaluated.[19]

  • Common Cosolvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[20][21][22]

Strategy 3: Amorphous Solid Dispersion (ASD) (Oral Administration)

This is an advanced strategy for significantly enhancing the oral bioavailability of highly insoluble compounds (BCS Class II/IV).[12][23]

  • Principle: The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13][24] Upon administration, the polymer dissolves, releasing the drug in a transient, supersaturated state that enhances absorption.[12]

  • Advantages: Can dramatically increase apparent solubility and bioavailability.[23][25]

  • Challenges: More complex to prepare (requires techniques like spray drying or hot-melt extrusion), and the amorphous form may be physically unstable and revert to the crystalline state over time.[12][26]

Detailed Formulation Protocols

Disclaimer: These protocols are starting points and must be optimized based on the specific properties of Compound X determined in the pre-formulation assessment. All formulation activities should be conducted in a clean environment using calibrated equipment.

Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension for Oral Gavage

This protocol describes the preparation of a 10 mL batch of a suspension in 0.5% w/v NaCMC with 0.2% w/v Tween® 80.

Materials & Equipment:

  • Compound X (100 mg)

  • Sodium Carboxymethyl Cellulose (NaCMC), low viscosity (50 mg)

  • Polysorbate 80 (Tween® 80) (20 mg)

  • Purified Water (approx. 10 mL)

  • Analytical balance, magnetic stirrer and stir bar, glass beaker (25 mL), volumetric flask (10 mL), graduated cylinder.

Step-by-Step Procedure:

  • Prepare the Vehicle: a. Add ~8 mL of purified water to a beaker with a magnetic stir bar. b. Slowly sprinkle the NaCMC (50 mg) onto the vortex of the stirring water to prevent clumping. Stir until fully dissolved (this may take 30-60 minutes). The solution should be clear and slightly viscous. c. Add the Tween® 80 (20 mg) to the NaCMC solution and stir until homogeneous.

  • Prepare the Drug Slurry (Wetting Step): a. Accurately weigh 100 mg of Compound X into a separate small container (e.g., glass vial). b. Add a small amount (~0.5 mL) of the prepared vehicle to the Compound X powder. c. Mix thoroughly with a spatula to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.[15]

  • Formulate the Suspension: a. Quantitatively transfer the drug slurry from the vial into the beaker containing the bulk of the vehicle. Use additional vehicle to rinse the vial and ensure complete transfer. b. Stir the suspension on the magnetic stirrer for at least 60 minutes to ensure homogeneity.

  • Final Volume Adjustment: a. Carefully pour the suspension into a 10 mL volumetric flask. b. Rinse the beaker with small portions of the remaining vehicle and add to the flask to reach the 10 mL mark. c. Stopper the flask and invert 15-20 times to ensure final homogeneity.

  • Storage: Transfer to a suitable, labeled container (e.g., amber glass vial) and store at 2-8°C. Stir continuously before and during dose administration.

Caption: Workflow for oral suspension preparation.

Protocol 2: Preparation of a 2 mg/mL Cosolvent Solution for Intravenous Injection

This protocol describes the preparation of a 5 mL batch of a solution using a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).

Materials & Equipment:

  • Compound X (10 mg)

  • Dimethyl Sulfoxide (DMSO), sterile grade (0.5 mL)

  • Polyethylene Glycol 400 (PEG 400), sterile grade (2.0 mL)

  • 0.9% Sodium Chloride (Saline), sterile (2.5 mL)

  • Analytical balance, vortex mixer, sterile glass vial, sterile syringes and filters (0.22 µm).

Step-by-Step Procedure:

  • Solubilize the Compound: a. Accurately weigh 10 mg of Compound X into a sterile glass vial. b. Add 0.5 mL of DMSO. Cap the vial and vortex until the compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.

  • Add Cosolvents: a. Add 2.0 mL of PEG 400 to the vial. Vortex thoroughly to mix. The solution should remain clear. b. Slowly add 2.5 mL of sterile saline to the vial in aliquots, mixing well after each addition. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the formulation is not viable at this concentration and the vehicle composition must be re-evaluated.

  • Sterile Filtration: a. Aseptically draw the final solution into a sterile syringe. b. Attach a 0.22 µm sterile filter (e.g., PVDF) to the syringe. c. Filter the solution into a final sterile, labeled container. This step is mandatory for any formulation intended for intravenous administration.

  • Storage: Store at controlled room temperature or as determined by stability studies. Use promptly after preparation.

Formulation Characterization and Stability Assessment

Analysis of the final formulation is a mandatory step to ensure the correct dose is administered and the data generated is reliable.[27][28] Stability testing ensures the formulation maintains its quality throughout the duration of the study.[29][30][31]

TestSpecification / MethodPurpose
Appearance Visual inspection for color, clarity (solutions), or uniformity (suspensions). Check for precipitation or caking.Basic quality check. Changes can indicate instability.
pH Calibrated pH meter.Confirms pH is within the target range for compound stability and physiological tolerance.
Concentration & Homogeneity Validated HPLC-UV method. For suspensions, analyze samples from the top, middle, and bottom of the container.Verifies the correct drug concentration. For suspensions, ensures uniform dosing (acceptance criteria typically 90-110% of target).
Short-Term Stability Analyze for appearance, pH, and concentration after storing under study conditions (e.g., benchtop for 4h, refrigerated for 7 days).Confirms the formulation is stable for the duration of preparation and dosing.[27][29]

In Vivo Administration Considerations

The successful delivery of the formulation is as critical as its preparation.

  • Route of Administration: The choice of formulation is dictated by the route. Suspensions are for oral or intraperitoneal routes only, while solutions can be used for oral, IP, or IV routes (if sterile).

  • Dose Volume: Administration volumes must adhere to institutional animal care and use committee (IACUC) guidelines to prevent adverse events. Maximum recommended volumes vary by species and route.

  • Vehicle Tolerability: The selected excipients must be well-tolerated by the chosen animal model at the administered dose.[32][33] A vehicle-only control group is essential in toxicology studies to differentiate vehicle effects from compound-related toxicity.[6]

Conclusion

The development of a robust and reliable formulation is a cornerstone of successful in vivo research. For this compound, a systematic approach beginning with thorough pre-formulation characterization is paramount. For oral studies, a simple aqueous suspension using common excipients like NaCMC and Tween® 80 offers a rapid and effective path forward. For intravenous administration, a carefully optimized cosolvent system is necessary, with critical attention paid to solubility upon preparation and the potential for precipitation in vivo. In all cases, rigorous analytical characterization and stability assessment are non-negotiable to ensure the integrity of the formulation and the validity of the resulting pharmacokinetic and pharmacodynamic data.

References

  • Pharmaceutical Excipients of Oral Suspension Formulations. (n.d.). Scribd.
  • Preclinical Dose-Formulation Stability. (n.d.). Pharmaceutical Technology.
  • Stability Testing – Onsite Preclinical Services to Support Your Product Development. (n.d.). Natoli Scientific.
  • FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. (n.d.). ONdrugDelivery.
  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006).
  • Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine. (n.d.). Taylor & Francis Online.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.
  • Stability Studies in Pharmaceuticals. (2022). CMC Pharma.
  • Cosolvent effects on the drug release and depot swelling in injectable in situ depotforming systems. (2012). Kinam Park.
  • Vehicle selection for nonclinical oral safety studies. (2013). ResearchGate.
  • Commonly Used Excipients in Pharmaceutical Suspensions. (n.d.). ResearchGate.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PubMed Central.
  • A Guide to Oral Suspensions for Formulation Scientists. (n.d.). Lubrizol.
  • Vehicle selection for nonclinical oral safety studies. (2013). PubMed.
  • Oral suspension formulation. (1992). Google Patents.
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (n.d.). PubMed Central.
  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. (2016). PubMed.
  • Cosolvent systems: Significance and symbolism. (n.d.).
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (n.d.). MDPI.
  • Cosolvent formulations. (2002). Google Patents.
  • Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. (2021). MDPI.
  • This compound. (n.d.). Sigma-Aldrich.
  • Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. (2018).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH.
  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2024). Bioprocess Online.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. (n.d.). PubChem.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central.
  • How CMC Drug Development Differs within Veterinary Medicine. (2024).
  • Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formul
  • Formulation of poorly water-soluble drugs for oral administr
  • Materialization Characterization and Formulation Development. (2021). News-Medical.Net.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Deriv
  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PubMed Central.

Sources

methods for radiolabeling 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Radiolabeling of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative for Radiolabeling

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique fused-ring structure presents a framework for designing novel therapeutic agents. To elucidate the biological fate of compounds derived from this scaffold—understanding their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with specific biological targets in vivo—radiolabeling is an indispensable tool.[1][2] This guide provides a comprehensive overview of scientifically-grounded methodologies for labeling this molecule with key radionuclides: Tritium (³H) for preclinical studies, Carbon-14 (¹⁴C) for quantitative ADME, and Carbon-11 (¹¹C) for Positron Emission Tomography (PET) imaging.

The selection of a radioisotope is fundamentally tied to the intended application.

  • Tritium (³H): With its high specific activity (28.8 Ci/mmol), tritium is ideal for in vitro receptor binding assays and preclinical ADME studies where high sensitivity is required.[1]

  • Carbon-14 (¹⁴C): Its long half-life (5,730 years) and metabolic stability make ¹⁴C the gold standard for quantitative whole-body autoradiography and mass balance studies, which are critical for regulatory submissions.[3][4][5]

  • Carbon-11 (¹¹C): A positron emitter with a short half-life (20.4 minutes), ¹¹C allows for non-invasive in vivo imaging with PET, providing real-time pharmacokinetic and target engagement data in living subjects.[6][7] The short half-life permits multiple scans in the same day, but necessitates a nearby cyclotron and rapid, automated synthesis.[6][8]

This document details robust protocols for each of these labeling strategies, emphasizing the rationale behind procedural steps, methods for validation, and the integration of field-proven insights.

Strategy 1: Tritium (³H) Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Hydrogen Isotope Exchange (HIE) is a powerful late-stage method for introducing tritium into a molecule with minimal structural modification.[9] For the target molecule, the aromatic protons on the furo[3,2-b]pyrrole core are amenable to exchange. We propose the use of a homogeneous iridium catalyst, which is well-documented for its efficacy in labeling complex N-heterocycles.[1]

Causality and Experimental Rationale

The choice of an iridium-based catalyst, such as Crabtree's catalyst or related [Ir(COD)(OMe)]₂ complexes, is deliberate. These catalysts operate under mild conditions and exhibit high functional group tolerance, which is crucial for preserving the carboxylic acid moiety of the target molecule.[1] The mechanism involves the reversible activation of C-H bonds, allowing for the exchange of protium with tritium from the tritium gas (T₂) source. The directing effect of the pyrrole nitrogen and the furan oxygen can influence the regioselectivity of the exchange, which must be determined empirically.

Experimental Protocol: [³H]-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Materials and Equipment:

  • This compound (substrate)

  • [Ir(COD)(OMe)]₂ or similar Iridium HIE catalyst

  • Tritium (T₂) gas manifold

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Methanol (for quenching)

  • Reverse-phase HPLC system with a radio-detector

  • Liquid Scintillation Counter (LSC)

  • NMR Spectrometer

Procedure:

  • Vessel Preparation: In a specialized tritiation reaction vessel, add this compound (5 mg) and the iridium catalyst (5-10 mol%).

  • Solvent Addition: Add 0.5 mL of anhydrous DCM to the vessel. Stir the mixture to ensure complete dissolution.

  • Atmosphere Exchange: Freeze the reaction mixture with liquid nitrogen, evacuate the vessel, and backfill with argon. Repeat this freeze-pump-thaw cycle three times to remove all traces of air.

  • Tritiation: Introduce tritium gas (approx. 1 Ci) into the reaction vessel using a calibrated manifold.

  • Reaction: Warm the mixture to room temperature and stir vigorously for 4-6 hours. The progress can be monitored by taking a small aliquot (if the system allows) for LC-MS analysis to check for deuterium incorporation in a parallel "cold" run with D₂ gas.

  • Quenching and Work-up: After the reaction, freeze the vessel again and recover the unreacted tritium gas. Add 0.2 mL of methanol to quench the catalyst and exchange any labile tritium. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under a stream of nitrogen. Redissolve the residue in a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) and purify using semi-preparative reverse-phase HPLC with radiodetection.

  • Quality Control:

    • Collect the radioactive peak corresponding to the product.

    • Confirm radiochemical purity (>98%) by analytical radio-HPLC.

    • Determine the specific activity (Ci/mmol) using LSC for quantification and UV absorbance for mass determination against a standard curve.

    • Confirm the position of the label and structural integrity via tritium NMR if sufficient mass and activity are obtained.

Data Summary Table: Tritium Labeling
ParameterExpected ValueRationale / Notes
Catalyst Loading 5-10 mol%Balances reaction efficiency with ease of purification.
Tritium Gas ~1 CurieSufficient for high specific activity on a milligram scale.
Reaction Time 4-6 hoursTypical for HIE reactions; can be optimized.
Radiochemical Yield 15-30%Highly dependent on substrate and catalyst activity.
Specific Activity 15-25 Ci/mmolAchievable with direct T₂ exchange.
Radiochemical Purity >98%Required for use in biological assays.
Workflow Diagram: Tritium HIE

Tritium_HIE_Workflow sub Substrate & Catalyst (in reaction vessel) solv Add Anhydrous Solvent sub->solv fpt Freeze-Pump-Thaw Cycles (Remove Air) solv->fpt trit Introduce T₂ Gas fpt->trit react Stir at Room Temp (4-6 hours) trit->react quench Quench with Methanol (Remove Labile ³H) react->quench purify Semi-Prep HPLC (Purification) quench->purify qc Quality Control (Radio-HPLC, LSC, NMR) purify->qc C11_Carboxylation_Workflow cluster_0 Automated Synthesis Module cyc Cyclotron [¹¹C]CO₂ Production trap [¹¹C]CO₂ Trapping (in Precursor Mix) cyc->trap react Rapid Heating (120°C, 3-5 min) trap->react hplc Automated HPLC (Purification) react->hplc form SPE Formulation (Saline for Injection) hplc->form qc QC Analysis (Radio-HPLC) form->qc

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW: 165.15 g/mol , Formula: C₈H₇NO₃).[1] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with this heterocyclic compound. Our goal is to explain the scientific principles behind these challenges and provide robust, step-by-step protocols to overcome them.

Overview: Why is Solubility a Challenge?

This compound belongs to the furo[3,2-b]pyrrole family, a class of aromatic heteropentalenes that serve as versatile building blocks in medicinal chemistry and materials science.[2] Its structure, however, presents a classic solubility dilemma:

  • A Hydrophobic Core: The fused furo[3,2-b]pyrrole ring system is largely nonpolar and hydrophobic.

  • An Ionizable Functional Group: The carboxylic acid (-COOH) group offers a handle for solubility manipulation, but its effectiveness is highly dependent on the pH of the medium.

Carboxylic acids with more than four or five carbon atoms typically exhibit poor solubility in neutral water because the hydrophobic character of the carbon backbone dominates.[3][4] This guide will walk you through leveraging the chemistry of the carboxyl group to achieve successful solubilization.

Frequently Asked Questions & Troubleshooting Guide
Q1: I tried dissolving the compound in pure water and it didn't work. Why?

Answer: At neutral pH (around 7), the carboxylic acid group (-COOH) is predominantly in its protonated, neutral form. This form is not readily solvated by water due to the compound's significant hydrophobic character. To achieve solubility in an aqueous medium, you must convert the carboxylic acid into its ionized salt form, the carboxylate (-COO⁻). This is accomplished by increasing the pH.[4][5]

The fundamental principle is that the ionized carboxylate form is a salt, which is significantly more polar and thus more soluble in water than its neutral acid counterpart.[5][6]

Q2: What is the first and most effective method I should try to solubilize this compound for in vitro assays?

Answer: The primary and most recommended method is pH-dependent solubilization . By preparing your stock solution in a basic aqueous buffer, you can deprotonate the carboxylic acid, dramatically increasing its solubility.

  • Objective: To prepare a concentrated stock solution (e.g., 10-50 mM) in an aqueous buffer.

  • Materials:

    • This compound powder.

    • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

    • Sterile, deionized water.

    • A suitable buffer for your experiment (e.g., PBS, HEPES), ensuring it is compatible with a final pH above the compound's pKa (typically >7.5).

  • Procedure: a. Weigh the desired amount of the compound into a sterile tube. b. Add a sub-stoichiometric amount of water (e.g., 80% of your final target volume). The compound will likely remain as a suspension. c. While vortexing or stirring, add the 0.1 M NaOH solution dropwise. d. Observe the solution carefully. As the pH increases, the solid will begin to dissolve. e. Continue adding base until all the solid has dissolved and the solution is clear. Be patient, as this can take a few minutes. Avoid adding a large excess of base; use just enough to achieve dissolution. f. Once dissolved, add your chosen buffer concentrate and/or adjust the pH to the desired final experimental pH (e.g., pH 7.4). Crucially, ensure the final pH remains sufficiently high to keep the compound in its soluble, ionized state. g. Add water to reach the final target volume and concentration. h. Validation Step: Before using in an assay, visually inspect the final solution after it has sat for 10-15 minutes to ensure no precipitation has occurred.

The relationship between pH and the ionization state of a carboxylic acid is key to this process.

G cluster_0 Solubility vs. pH Low_pH Low pH (e.g., < 5) Predominantly R-COOH (Neutral) Poor Aqueous Solubility High_pH High pH (e.g., > 8) Predominantly R-COO⁻ (Ionized Salt) High Aqueous Solubility Low_pH->High_pH Add Base (e.g., NaOH) Deprotonation Occurs High_pH->Low_pH Add Acid (e.g., HCl) Protonation Occurs

Caption: Relationship between pH and the ionization state/solubility of the carboxylic acid.

Q3: The required pH is incompatible with my cell culture or assay. What are my other options?

Answer: If pH modification is not feasible, the use of co-solvents is the next logical step.[7][8] Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]

The standard workflow is to first dissolve the compound in 100% of a strong organic co-solvent to create a high-concentration stock, which is then diluted into your aqueous experimental medium.

Co-SolventCommon UseKey CharacteristicsConsiderations
DMSO (Dimethyl sulfoxide)In vitro assays, initial screeningExcellent solubilizing power for many compounds.Can be toxic to cells at concentrations >0.5-1%. Can interfere with some assays.
Ethanol In vitro and some in vivo formulationsLess toxic than DMSO, commonly used in FDA-approved products.[10]May cause protein precipitation at high concentrations.
PEG 400 (Polyethylene glycol 400)Preclinical in vivo formulationsLow toxicity, good for oral and parenteral formulations.Can be viscous.
Propylene Glycol Pharmaceutical formulationsCommon vehicle in liquid formulations.[7]Lower solubilizing power than DMSO for highly crystalline compounds.
  • Objective: To prepare a highly concentrated stock (e.g., 50-100 mM) in a pure co-solvent.

  • Materials:

    • This compound powder.

    • High-purity co-solvent (e.g., DMSO, Ethanol).

  • Procedure: a. Weigh the compound into a suitable vial. b. Add the 100% co-solvent (e.g., DMSO) and vortex or sonicate until the compound is fully dissolved. This creates your master stock solution. c. Critical Validation Step (Precipitation Test): Before adding to your main experiment, perform a small-scale dilution test. Pipette the same volume of stock solution you intend to use into the same volume of your final aqueous buffer (e.g., cell culture media). Let it sit for 15-30 minutes and observe for any signs of cloudiness or precipitation ("crashing out"). d. If precipitation occurs, you may need to lower the final concentration or use a combination of pH adjustment and a lower percentage of co-solvent.

Q4: I am working on a formulation for animal studies. Are there more advanced strategies?

Answer: Yes, for preclinical and drug development applications, several advanced formulation strategies are employed to enhance both solubility and bioavailability. These often require specialized equipment and expertise.

  • Surfactant-based Systems: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in water.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[10]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine emulsion in the gastrointestinal tract, improving dissolution and absorption.[11][12]

  • Co-crystals: Creating a co-crystal of the active compound with a highly soluble, non-toxic co-former (often another carboxylic acid) can alter the crystal lattice energy and significantly improve dissolution properties.[13][14]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface-area-to-volume ratio, which enhances the rate of dissolution according to the Noyes-Whitney equation.[9][15]

These advanced methods are typically explored when simpler pH and co-solvent approaches are insufficient to meet the demands of in vivo administration.[10][11]

Troubleshooting Workflow

This flowchart provides a logical progression for tackling solubility issues with this compound.

G start Start: Compound Fails to Dissolve in Neutral Aqueous Buffer ph_adjust Strategy 1: pH Adjustment Prepare solution in aqueous base (e.g., 0.1M NaOH) or basic buffer (pH > 8) start->ph_adjust check_ph Is the solution clear? ph_adjust->check_ph success Success! Proceed with experiment. Verify no precipitation at final pH. check_ph->success Yes cosolvent Strategy 2: Co-Solvents Dissolve in 100% DMSO or Ethanol to make a concentrated stock. check_ph->cosolvent No, or pH is incompatible check_cosolvent Does it precipitate upon dilution into aqueous buffer? cosolvent->check_cosolvent success_cosolvent Success! Ensure final co-solvent concentration is compatible with assay. check_cosolvent->success_cosolvent No combined_approach Strategy 3: Combined Approach Use a basic buffer (pH > 7.5) containing a low % of co-solvent (e.g., 1-5% DMSO). check_cosolvent->combined_approach Yes advanced_formulation Strategy 4: Advanced Formulation (For in vivo / drug development) Consider surfactants, cyclodextrins, or SEDDS. combined_approach->advanced_formulation Still Fails

Caption: Decision tree for solubilizing this compound.

References
  • (No author). (n.d.). Time in Oskarshamn, SE. Google Search.
  • (No author). (n.d.). Cosolvent. Wikipedia. [Link]

  • (No author). (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]

  • (No author). (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Spherical Insights. [Link]

  • (No author). (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]

  • (No author). (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • (No author). (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Medellín-Rodríguez, A. S., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 969. [Link]

  • Szmigielski, M., et al. (2024). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 29(1), 67. [Link]

  • (No author). (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • (No author). (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Sharma, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 195–206. [Link]

  • Patel, J. R., & Patel, A. B. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • (No author). (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

  • (No author). (n.d.). 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem. [Link]

  • (No author). (n.d.). Carboxylic acid. Britannica. [Link]

  • Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polish Annals of Medicine, 48(2), 99–104. [Link]

  • (No author). (n.d.). Derivatives of Furo[3,2-b]pyrrole. Collection of Czechoslovak Chemical Communications. [Link]

  • Singh, S., & Singh, J. (2025, August 10). Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate. [Link]

  • Singh, B., & Singh, R. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • (No author). (n.d.). 4H-Furo(3,2-b)pyrrole. PubChem. [Link]

  • (No author). (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. [Link]

  • (No author). (n.d.). 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 3-(4-chlorophenyl)-.... LookChem. [Link]

  • (No author). (1997, April 20). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]

  • (No author). (n.d.). 4h-furo[3,2-b]pyrrole-5-carboxylic acid. PubChemLite. [Link]

Sources

stability of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound in aqueous solutions. The following question-and-answer guide addresses potential stability issues and offers practical solutions based on established principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my stock solution of this compound in a neutral aqueous buffer over time. What could be the cause?

A1: While this compound is a relatively stable heterocyclic compound, gradual degradation in aqueous solutions can occur, particularly over extended periods. The furo[3,2-b]pyrrole core, an aromatic 10π-electron system, is generally stable, but the carboxylic acid group can influence its solubility and reactivity.[1][2] Potential causes for a decrease in concentration include:

  • Hydrolysis: Although the furo[3,2-b]pyrrole ring system is generally stable, prolonged exposure to water, especially at elevated temperatures, could potentially lead to slow hydrolytic degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.[3] It is crucial to protect solutions from light.

  • Adsorption: The compound may adsorb to the surface of storage containers, especially if they are made of certain plastics. Using glass or low-adsorption plasticware is recommended.

  • Oxidation: Dissolved oxygen in the aqueous buffer can lead to oxidative degradation, especially if the solution is not de-gassed or if it contains trace metal impurities that can catalyze oxidation.

Troubleshooting Steps:

  • Confirm the initial concentration: Immediately after preparation, verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.

  • Control for light exposure: Prepare and store your solutions in amber vials or wrap the container in aluminum foil to protect it from light.

  • Use appropriate containers: Switch to borosilicate glass vials to minimize adsorption.

  • De-gas your buffer: Before preparing your solution, sparge the aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Investigate temperature effects: Store aliquots of your stock solution at different temperatures (e.g., 4°C, -20°C, and -80°C) to determine the optimal storage condition.

Q2: My solution of this compound turned a different color after I adjusted the pH to a highly acidic or alkaline level. What is happening?

A2: Significant color changes upon drastic pH adjustments often indicate chemical degradation. The stability of many organic molecules, especially those with heterocyclic rings and ionizable groups like carboxylic acids, is highly pH-dependent.[4][5]

  • Acidic Conditions (Low pH): In strongly acidic solutions, the furo[3,2-b]pyrrole ring system may be susceptible to acid-catalyzed hydrolysis. This could involve protonation of the furan oxygen or the pyrrole nitrogen, leading to ring-opening reactions.[3]

  • Alkaline Conditions (High pH): In highly alkaline environments, the carboxylic acid group will be deprotonated, forming a carboxylate salt, which generally increases water solubility.[2][6] However, extreme alkaline conditions can also promote degradation of the heterocyclic core.[3] Some pyrrole derivatives are known to be unstable in strongly basic media.[3]

It is crucial to perform forced degradation studies to understand the stability of your compound across a range of pH values.[7][8][9]

Troubleshooting Guides

Guide 1: Investigating pH-Dependent Stability

This guide outlines a forced degradation study to assess the stability of this compound in response to acidic and basic conditions.

Objective: To identify the pH range where the compound is most stable and to characterize its degradation products under acidic and basic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • pH meter

Experimental Protocol:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in your chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).

  • Set up stress conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix another aliquot with an equal volume of 0.1 M NaOH.

    • Neutral: Use an aliquot of the stock solution in the buffer as a control.

  • Incubate: Store the three solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Time-point analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution.

  • Neutralize (for HPLC analysis): Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column.

  • Analyze by HPLC: Analyze all samples to quantify the remaining parent compound and to observe the formation of any degradation products.

Data Interpretation:

Stress Condition% Degradation at 24 hoursNumber of Degradants
0.1 M HCl, 50°C[Example Data: 45%][Example Data: 2 major peaks]
pH 7.4 Buffer, 50°C[Example Data: 5%][Example Data: 1 minor peak]
0.1 M NaOH, 50°C[Example Data: 80%][Example Data: 4 major peaks]

A high percentage of degradation and the appearance of new peaks in the chromatogram under acidic or basic conditions indicate instability at those pH values.[10]

Workflow for pH-Dependent Stability Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Buffer) acid Acidic Stress (0.1 M HCl) prep_stock->acid Aliquot base Basic Stress (0.1 M NaOH) prep_stock->base Aliquot neutral Neutral Control (Buffer) prep_stock->neutral Aliquot incubate Incubate at 50°C acid->incubate base->incubate neutral->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing pH-dependent stability.

Guide 2: Assessing Photostability

This guide provides a protocol to determine the susceptibility of this compound to degradation by light.

Objective: To evaluate the impact of light exposure on the stability of the compound in an aqueous solution.

Materials:

  • Prepared stock solution of the compound in a transparent container (e.g., clear glass vial).

  • A control sample of the same stock solution in a light-protected container (e.g., amber vial or wrapped in foil).

  • A photostability chamber with a controlled light source (as per ICH Q1B guidelines).

  • HPLC system with a UV detector.

Experimental Protocol:

  • Sample preparation: Place the transparent vial (exposed sample) and the light-protected vial (control sample) in the photostability chamber.

  • Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamps. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Interpretation:

Compare the chromatograms of the exposed and control samples. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample, which are absent in the control, indicate photodegradation.[3]

Logical Flow for Photostability Assessment

start Start prep Prepare Two Samples (Exposed & Control) start->prep expose Expose One Sample to Light (ICH Q1B) prep->expose hplc Analyze Both Samples by HPLC expose->hplc compare Compare Chromatograms hplc->compare stable Photostable compare->stable No Significant Change unstable Photodegradation Occurred compare->unstable Degradation Observed end End stable->end unstable->end

Caption: Decision workflow for photostability testing.

References

  • Štefko, M., Zemanová, I., & Csollei, J. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(15), 4485. [Link]

  • Kráľová, K., et al. (1992). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications, 58(9), 2139-2148. [Link]

  • Singh, P., & Singh, J. (2018). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 1953(1), 030227. [Link]

  • Vanden Bussche, J., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 67(40), 11267-11275. [Link]

  • Kráľová, K., et al. (1992). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. SciSpace. [Link]

  • Lugas, A., & Shrake, A. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Popiołek, Ł., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

Sources

Technical Support Center: A Guide to Investigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: As of early 2026, there is no publicly available scientific literature detailing the specific biological targets or selectivity profile of this compound. This suggests it may be a novel, proprietary, or sparsely studied compound. Therefore, this technical support guide is designed as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and troubleshoot off-target effects for any novel small molecule inhibitor, using "Inhibitor-X" as a placeholder for this compound or any other compound under investigation.

Introduction: The Challenge of Selectivity

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules.[1] These unintended interactions, known as off-target effects, can lead to ambiguous experimental data, toxicity, or unforeseen side effects in a clinical setting.[1][2] A drug's interaction with unintended targets is a significant cause of clinical trial failures.[3][4][5] This guide provides a systematic, multi-tiered approach to identifying, validating, and interpreting the off-target profile of a novel inhibitor.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are the interactions of a drug or small molecule with proteins other than its intended therapeutic target.[1] These interactions are a major concern because they can confound experimental results and are a primary cause of dose-limiting toxicities and adverse drug reactions (ADRs) in patients.[5][6] Rigorously identifying off-targets early in development is critical for building a comprehensive safety profile and mitigating the risk of late-stage clinical failures.[7][8][9]

Q2: My inhibitor shows the desired effect on my primary target, but I'm seeing an unexpected phenotype in my cell-based assays. Could this be an off-target effect?

A: Yes, this is a classic scenario that warrants an off-target investigation. An unexpected phenotype (e.g., unanticipated cytotoxicity, changes in cell morphology, or altered signaling in a control pathway) that cannot be explained by the known function of the primary target strongly suggests the involvement of one or more off-targets.[5][10] It is crucial to determine if the observed phenotype is a direct result of inhibiting the intended target or a consequence of unintended molecular interactions.

Q3: What is the difference between potency and selectivity?

A:

  • Potency refers to the concentration of an inhibitor required to produce a specific effect (e.g., IC50 in an enzymatic assay). It is a measure of a drug's activity at a specific target.[11]

  • Selectivity refers to an inhibitor's ability to discriminate between its intended target and other proteins. A highly selective inhibitor will be significantly more potent for its primary target compared to other potential targets.[12] A common benchmark is a >100-fold difference in potency for the primary target over other proteins.[12]

Q4: How can I start investigating potential off-targets for my novel compound, Inhibitor-X?

A: A tiered approach is most effective.

  • In Silico Prediction: Begin with computational methods to predict potential off-targets based on the chemical structure of Inhibitor-X.[13][14][15]

  • In Vitro Profiling: Screen the compound against large, well-defined panels of proteins (e.g., kinases, GPCRs) to experimentally identify interactions in a purified system.[11][16][17]

  • Cell-Based Validation: Use targeted and unbiased methods in a relevant cellular context to confirm that the predicted or identified off-targets are engaged by the inhibitor in a living system.[10][18]

This tiered workflow is illustrated below.

G cluster_0 Tier 1: Prediction & Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Deconvolution A In Silico Prediction B Broad In Vitro Screening A->B Guides panel selection C Phenotypic Screening B->C Identifies hits D Target Engagement Assays (e.g., CETSA) B->D Confirms binding E Rescue Experiments (siRNA/CRISPR) C->E D->E Validates phenotype link F Omics Approaches (Proteomics/RNA-seq) E->F Unbiased discovery

Caption: Tiered workflow for off-target identification.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps for specific challenges encountered during off-target investigation.

Scenario 1: Unexpected Cytotoxicity or Anti-proliferative Effects

Problem: You observe that Inhibitor-X reduces cell viability at concentrations where the primary target is not expected to cause such an effect.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Is the effect dose-dependent? A->B C Yes B->C D No (e.g., Bell-shaped curve) B->D F Perform Broad Kinase Selectivity Profiling C->F G Perform Safety Screening (e.g., CEREP Panel) C->G E Investigate Assay Interference or Compound Precipitation D->E H Validate Hits with Orthogonal Assays (e.g., IC50 determination) F->H G->H I Confirm Target Engagement in Cells (CETSA) H->I J Link Off-Target to Phenotype (CRISPR/siRNA knockdown) I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Step-by-Step Protocols:

  • Rule out Experimental Artifacts:

    • Issue: Non-monotonic or inconsistent dose-response curves can arise from compound precipitation at high concentrations, solvent toxicity, or interference with the assay readout (e.g., autofluorescence).[19][20][21]

    • Protocol:

      • Visually inspect wells at the highest concentrations for precipitate.

      • Run a vehicle control curve (e.g., DMSO only) to measure solvent toxicity.[19]

      • Test for assay interference by running the assay in a cell-free system (media + inhibitor + assay reagent).[19]

      • Consider using an orthogonal viability assay (e.g., switch from a metabolic assay like MTT to a direct cell counting or membrane integrity assay).[19]

  • Perform Broad In Vitro Profiling:

    • Causality: Unexpected cytotoxicity is often caused by inhibition of kinases essential for cell survival or other critical proteins like GPCRs or ion channels.[16][22] Broad screening is the most direct way to identify these unintended interactions.

    • Protocol - Kinase Profiling:

      • Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).[8][23]

      • Begin with a single high concentration screen (e.g., 1-10 µM) against a large panel (e.g., >400 kinases).[16] This is a cost-effective way to identify initial "hits."

      • For any kinases showing significant inhibition (e.g., >70% inhibition), perform a follow-up 10-point dose-response curve to determine the IC50 value.[16]

    • Protocol - Safety Screening:

      • Submit Inhibitor-X to a broad safety pharmacology panel (e.g., a CEREP panel).[9][24][25] These panels screen the compound against dozens of non-kinase targets known to be associated with adverse effects, including GPCRs, ion channels, and transporters.

      • Review the data for any targets inhibited within a 100-fold window of the primary target's potency.

  • Validate Hits and Confirm Cellular Target Engagement:

    • Causality: An in vitro interaction does not guarantee the inhibitor engages the target in a complex cellular environment.[23] Cellular target engagement assays are essential to confirm that the inhibitor reaches and binds to its putative off-target inside intact cells.

    • Protocol - Cellular Thermal Shift Assay (CETSA):

      • Principle: CETSA measures the thermal stabilization of a protein upon ligand binding.[18][26][27] When an inhibitor binds its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[18][28][29]

      • Workflow: a. Treat intact cells with Inhibitor-X or a vehicle control. b. Heat the cell aliquots across a range of temperatures (e.g., 40°C to 70°C). c. Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation. d. Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. e. A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples, confirming direct physical engagement.[27][29]

Scenario 2: Discrepancy Between Biochemical Potency and Cellular Activity

Problem: Inhibitor-X is highly potent in a purified enzyme assay (biochemical IC50), but requires a much higher concentration to show an effect in a cell-based assay (cellular EC50).

Troubleshooting & Rationale:

Potential Cause Rationale & Explanation Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. This is a common issue for highly polar or very large molecules.Perform a cell permeability assay (e.g., PAMPA or Caco-2). If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in FBS) or non-specifically within the cell, reducing the free concentration available to bind the target.Measure the fraction of unbound drug in the presence of plasma proteins. Perform assays in low-serum or serum-free media to see if cellular potency improves.
Active Drug Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.Test for efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil). If cellular potency is restored, the compound is likely an efflux substrate.
High Intracellular ATP For ATP-competitive inhibitors (like many kinase inhibitors), the high concentration of ATP in cells (~1-10 mM) can competitively antagonize the inhibitor, leading to a rightward shift in the dose-response curve compared to biochemical assays run at lower ATP concentrations.[30]Re-run the biochemical assay at a high, physiological ATP concentration (e.g., 2 mM) to see if the IC50 value aligns more closely with the cellular EC50.

Part 3: Advanced Deconvolution Strategies

If initial profiling identifies several potential off-targets, the following strategies can help determine which one is responsible for the observed phenotype.

  • Genetic Knockdown/Knockout:

    • Principle: If a drug's effect is mediated through a specific off-target, then removing that off-target protein should make the cells resistant to the drug.[5]

    • Protocol:

      • Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the putative off-target protein.

      • Generate a dose-response curve for Inhibitor-X in the knockout/knockdown cells alongside a control cell line.

      • A significant rightward shift in the dose-response curve in the knockout/knockdown cells provides strong evidence that the off-target is responsible for the phenotype.[5]

  • Phenotypic Screening & Computational Deconvolution:

    • Principle: By screening a library of well-annotated inhibitors with known target profiles, one can build a machine learning model that correlates specific protein inhibition profiles with the observed phenotype.[22]

    • Workflow:

      • Screen a library of kinase inhibitors (e.g., ~400 compounds) with known selectivity profiles in your phenotypic assay.[22]

      • Use a machine learning algorithm to identify which kinase targets are most predictive of the desired (or undesired) phenotypic outcome.[22] This can reveal the "target" (whose inhibition causes the effect) and "anti-targets" (whose inhibition is counterproductive).

  • Chemical Proteomics:

    • Principle: This unbiased approach uses a modified version of the inhibitor as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[31]

    • Advantage: This method can identify completely unexpected off-targets that would be missed by hypothesis-driven panel screening.[31]

References

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., Alwan, H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Koutsoukas, A., Patsilinakos, A., & Glen, R. C. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Rao, M. S., McDuffie, E., & Sachs, C. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Rao, M. S., McDuffie, E., & Sachs, C. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]

  • Rao, M. S., McDuffie, E., & Sachs, C. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Semantic Scholar. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Rao, M. S., McDuffie, E., & Sachs, C. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Wang, C., Li, Y., & He, S. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Wang, L., Zhang, J., & Liu, T. (2022). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., Alwan, H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Zhang, Y., & Pu, W. T. (2022). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. Journal of Cardiovascular Development and Disease. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Al-Ali, H., Lee, D. H., Dan, Q., et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]

  • Sun, X., & Wang, J. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • Patricelli, M. P., & Hunter, T. (2016). Transformation of in vitro tools for kinase profiling: keeping an eye over the off-target liabilities. Expert Opinion on Drug Discovery. [Link]

  • Roberts, S., B-L, M., Fourches, D., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. ResearchGate. [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Salyer, A. E., et al. (2018). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Dahlin, J. L., et al. (2021). Tackling assay interference associated with small molecules. Nature Communications. [Link]

  • Roberts, S., B-L, M., Fourches, D., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. [Link]

  • Whitebread, S., et al. (2011). Screening for Safety-Relevant Off-Target Activities. Drug Discovery Today: Technologies. [Link]

  • Dahlin, J. L., et al. (2021). Tackling assay interference associated with small molecules. PubMed. [Link]

  • Chem Help ASAP. (2020). Off-target effects. YouTube. [Link]

  • Lino, C. A., et al. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Kim, D., et al. (2019). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Trends in Pharmacological Sciences. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Current Opinion in Chemical Biology. [Link]

  • Stanford Medicine. (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Stanford Medicine News Center. [Link]

  • Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences. [Link]

  • Kim, H., et al. (2019). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. [Link]

  • JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube. [Link]

  • Gilson, M. K., & Zhou, T. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Furo[3,2-b]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of furo[3,2-b]pyrroles. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important heterocyclic synthesis. The furo[3,2-b]pyrrole scaffold is a key structural motif in many biologically active compounds and functional materials, making its efficient synthesis a topic of considerable interest.[1][2] This resource provides practical, experience-driven solutions to common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of furo[3,2-b]pyrroles, particularly when using common synthetic routes like the Hemetsberger-Knittel reaction. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired furo[3,2-b]pyrrole product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inefficient Formation of the Azido-Intermediate: The initial step in the Hemetsberger-Knittel synthesis involves the formation of an azidoacetate.[1]

    • Cause: Incomplete reaction due to poor quality of sodium azide or improper solvent choice.

    • Solution: Ensure you are using fresh, dry sodium azide. The choice of a polar aprotic solvent like DMF or DMSO is often critical for this step.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting halide.

  • Failed Knoevenagel Condensation: This step involves the condensation of the azidoacetate with an aldehyde.

    • Cause: The base used may not be strong enough to deprotonate the azidoacetate, or the reaction temperature might be too low.

    • Solution: A stronger base, such as sodium ethoxide or potassium tert-butoxide, can be more effective. Gently warming the reaction mixture can also facilitate the condensation. However, excessive heat can lead to decomposition of the azido-intermediate.

  • Inefficient Cyclization (Thermolysis): The final step is the thermal decomposition of the vinyl azide to form the pyrrole ring.

    • Cause: The thermolysis temperature may be too low for efficient cyclization, or the reaction time may be insufficient. Conversely, a temperature that is too high can lead to decomposition and the formation of byproducts.

    • Solution: The optimal temperature for thermolysis is highly substrate-dependent and often requires careful optimization. A typical starting point is refluxing in a high-boiling solvent like xylene or toluene.[3] Monitoring the reaction by TLC for the disappearance of the vinyl azide intermediate is essential. In some cases, microwave irradiation has been shown to shorten reaction times and improve yields.[4]

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer: The formation of impurities is often related to the reactivity of the intermediates and the reaction conditions.

Potential Causes & Solutions:

  • Polymerization of Intermediates: Vinyl azides and other reactive intermediates can be prone to polymerization, especially under harsh conditions.

    • Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize side reactions.

  • Incomplete Cyclization: If the thermolysis step is not driven to completion, the starting vinyl azide will remain as an impurity.

    • Solution: As mentioned above, optimize the thermolysis temperature and time. Ensure the solvent is of high purity and free of water, which can interfere with the reaction.

  • Alternative Reaction Pathways: Depending on the substrate, alternative cyclization pathways or rearrangements can lead to isomeric byproducts.

    • Solution: Careful control of reaction conditions, particularly temperature and solvent, can influence the selectivity of the cyclization. For complex substrates, exploring different catalytic systems, such as those based on transition metals, may offer improved selectivity.[1]

Purification Challenges

Question: I am having difficulty purifying my furo[3,2-b]pyrrole product. What are the best practices for purification?

Answer: The purification of furo[3,2-b]pyrroles can be challenging due to their polarity and potential for decomposition.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purifying furo[3,2-b]pyrroles.

    • Stationary Phase: Silica gel is typically used. For sensitive compounds, deactivated silica gel (treated with a small amount of triethylamine in the eluent) can prevent decomposition on the column.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Distillation: For liquid furo[3,2-b]pyrroles, vacuum distillation can be an effective purification method. However, care must be taken to avoid thermal decomposition at high temperatures.[5]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the optimization of furo[3,2-b]pyrrole synthesis.

Q1: What are the most critical reaction parameters to control for a successful furo[3,2-b]pyrrole synthesis?

A1: The three most critical parameters are temperature, reaction time, and the choice of solvent and base. The interplay between these factors will ultimately determine the yield and purity of your product. Careful optimization of each step of the synthesis is paramount. For instance, the thermolysis step is particularly sensitive to temperature; too low, and the reaction will not proceed, too high, and decomposition will occur.

Q2: How does the choice of starting materials affect the reaction outcome?

A2: The electronic and steric properties of the substituents on the starting furan and the azidoacetate can significantly influence the reaction. Electron-withdrawing groups on the furan ring can deactivate it towards electrophilic attack, potentially hindering the initial condensation step. Conversely, bulky substituents may sterically hinder the cyclization process. A thorough understanding of the electronics of your specific substrates is key to predicting and troubleshooting the reaction.

Q3: Are there alternative synthetic routes to furo[3,2-b]pyrroles besides the Hemetsberger-Knittel reaction?

A3: Yes, while the Hemetsberger-Knittel synthesis is a widely used and robust method, other approaches exist.[2] These include multicomponent reactions and transition-metal-catalyzed cyclizations.[6][7] The choice of synthetic route will depend on the desired substitution pattern of the final product and the availability of starting materials.

Q4: What is the role of a catalyst in furo[3,2-b]pyrrole synthesis?

A4: While the classical Hemetsberger-Knittel synthesis is often performed under thermal conditions without a catalyst, modern variations have employed catalysts to improve efficiency and selectivity. For example, Lewis acids can be used to promote the Knoevenagel condensation step. In other synthetic approaches, transition metal catalysts, such as those based on palladium or gold, can facilitate the key bond-forming reactions.[1]

Experimental Protocols & Data

General Protocol for the Hemetsberger-Knittel Synthesis of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

This protocol provides a general framework. Specific quantities and conditions may need to be optimized for different substrates.

Step 1: Synthesis of Ethyl 2-azidoacetate

  • In a round-bottom flask, dissolve ethyl 2-chloroacetate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) portion-wise with stirring.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-azidoacetate.

Step 2: Knoevenagel Condensation

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add ethyl 2-azidoacetate (1.0 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add furan-2-carbaldehyde (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Neutralize the reaction mixture with dilute acetic acid and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Thermolysis and Cyclization

  • Dissolve the crude product from Step 2 in a high-boiling solvent such as xylene.

  • Heat the solution to reflux and monitor the reaction by TLC for the disappearance of the vinyl azide intermediate.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions: A Tabular Summary
ParameterCondition 1Condition 2Condition 3Outcome
Thermolysis Solvent Toluene (111 °C)Xylene (140 °C)Diphenyl ether (259 °C)Higher boiling point solvents generally lead to faster reaction times, but may also increase byproduct formation. Xylene is often a good compromise.
Base (Condensation) Sodium EthoxidePotassium tert-ButoxideTriethylamineStronger bases like alkoxides are generally more effective for the Knoevenagel condensation than weaker amine bases.
Reaction Time 4 hours8 hours12 hoursOptimal reaction time is substrate-dependent and should be determined by TLC monitoring to maximize product formation and minimize degradation.

Visualizing the Workflow

Hemetsberger-Knittel Synthesis Workflow

Hemetsberger_Knittel_Workflow cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Thermolysis & Cyclization A Ethyl 2-chloroacetate + Sodium Azide B Ethyl 2-azidoacetate A->B Nucleophilic Substitution D Vinyl Azide Intermediate B->D C Furan-2-carbaldehyde + Base C->D Condensation E Heat (Thermolysis) F Furo[3,2-b]pyrrole Product D->F Intramolecular Cyclization (Loss of N2) Troubleshooting_Logic Start Low or No Product Yield? Check_Azide Check Azide Formation (TLC) Start->Check_Azide Check_Condensation Check Condensation Step (TLC) Check_Azide->Check_Condensation If OK Optimize_Azide Use fresh NaN3 Optimize solvent Check_Azide->Optimize_Azide If Not OK Check_Cyclization Check Cyclization Step (TLC) Check_Condensation->Check_Cyclization If OK Optimize_Condensation Use stronger base Optimize temperature Check_Condensation->Optimize_Condensation If Not OK Optimize_Cyclization Optimize thermolysis T & time Consider microwave Check_Cyclization->Optimize_Cyclization If Not OK Success Improved Yield Check_Cyclization->Success If OK Optimize_Azide->Check_Azide Optimize_Condensation->Check_Condensation Optimize_Cyclization->Check_Cyclization

Caption: A logical approach to troubleshooting low yields in furo[3,2-b]pyrrole synthesis.

References

  • [Synthesis of furo[2',3':4,5]pyrrolo[1,2-d]t[1][2]riazine derivatives and their antibacterial activity.]([Link])

Sources

Technical Support Center: Purification of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW: 165.15 g/mol , Formula: C₈H₇NO₃). This molecule is a key building block in medicinal chemistry and materials science, valued for its unique heterocyclic scaffold.[1][2] However, its purification can present several challenges due to its chemical nature. The furo[3,2-b]pyrrole core is an electron-rich aromatic system, which can influence its stability and reactivity.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and protocols based on established chemical principles and field experience to help you overcome common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My yield is very low after acidifying the hydrolysis reaction mixture to precipitate the product. Where did my compound go?

Answer: This is a frequent issue stemming from two primary causes: incomplete hydrolysis of the starting ester or unexpected solubility of your target carboxylic acid in the acidic aqueous phase.

  • Causality: The carboxylic acid product, while less soluble than its corresponding sodium salt, may still possess some solubility in acidic water, especially if residual organic solvents (like ethanol or methanol from the hydrolysis step) are present. Furthermore, if the hydrolysis of the starting ester (e.g., methyl or ethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) was incomplete, a significant portion of your material will remain in a neutral, more organic-soluble form. The common synthesis pathway involves the hydrolysis of such esters.[1]

  • Troubleshooting Protocol:

    • Confirm Hydrolysis: Before acidification, take a small aliquot of the basic reaction mixture, neutralize it, extract with ethyl acetate, and spot it on a TLC plate against your starting ester. If the starting material spot is still prominent, the hydrolysis is incomplete. Drive the reaction to completion by adding more base or extending the reaction time.

    • Optimize Precipitation:

      • Chill the reaction vessel in an ice bath before and during acidification to decrease the product's solubility.

      • Add the acid (e.g., 1M HCl) dropwise while vigorously stirring. A rapid pH change can lead to the formation of fine, difficult-to-filter particles or oils.

    • Perform an Organic Extraction: If precipitation is poor, do not discard the aqueous filtrate. Instead, extract it multiple times (3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane. The product will partition into the organic layer.

    • "Salt Out" the Product: To further decrease the product's aqueous solubility, saturate the aqueous phase with sodium chloride (brine) before extraction.

    • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover your product.

Question 2: The crude product is a sticky oil or a gum and refuses to crystallize. How can I solidify it?

Answer: Oiling out is a classic sign of impurities interrupting the formation of a crystal lattice. The most common culprits are residual solvents or unreacted starting materials.

  • Causality: The presence of even small amounts of the starting ester can act as a "eutectic" impurity, lowering the melting point and preventing crystallization. Trapped solvents can also plasticize the solid.

  • Troubleshooting Workflow:

    • Remove Residual Solvents: First, ensure all solvents are thoroughly removed. Place the flask containing the oil on a high-vacuum line for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential thermal degradation.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action provides energy and a surface for nucleation.

    • Recrystallization: If trituration fails, a systematic recrystallization is the most robust solution. The goal is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

    Experimental Protocol: Recrystallization Solvent Screening
    • Place small amounts (5-10 mg) of your crude oil into separate test tubes.

    • Add a few drops of a test solvent to each tube and observe solubility at room temperature.

    • If insoluble, heat the tube gently. If it dissolves, it's a potential candidate.

    • Allow the clear solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.

    • If the product is too soluble in one solvent and insoluble in another, a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is ideal. Dissolve the crude product in a minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify, then allow to cool.

    Table 1: Suggested Solvents for Recrystallization Screening
    Solvent/SystemPolarityRationale & Expected Outcome
    Ethanol or MethanolPolar ProticLikely to dissolve the carboxylic acid when hot. Good for single-solvent recrystallization.
    Ethyl AcetatePolar AproticGood solvent for the molecule; may require a non-polar co-solvent like hexanes to reduce solubility upon cooling.
    Acetone/WaterCo-solventAcetone should readily dissolve the compound; water acts as the anti-solvent to induce crystallization.
    Dichloromethane/HexanesCo-solventA less polar option. Dissolve in minimal DCM and add hexanes as the anti-solvent.

Question 3: TLC and LC-MS analysis show a persistent impurity with a slightly higher Rf value that I can't remove by crystallization.

Answer: This impurity is almost certainly the unreacted starting ester (e.g., methyl or ethyl ester). Esters are less polar than their corresponding carboxylic acids, resulting in a higher Rf value on normal-phase silica gel.

  • Causality: The structural similarity and polarity difference between the carboxylic acid and its ester can be insufficient for efficient separation by crystallization alone, especially if they co-precipitate.

  • Solution: Silica Gel Column Chromatography Column chromatography is the definitive method for separating compounds with different polarities.[4][5]

    Experimental Protocol: Flash Column Chromatography
    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your product). First, dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or acetone). Add the silica gel and mix to form a free-flowing powder, then remove the solvent completely under vacuum. This "dry loading" method results in better separation.

    • Column Packing: Pack a glass column with silica gel in your chosen eluent system. A good starting point for the eluent is a solvent system that gives your product an Rf of ~0.2-0.3 on a TLC plate.

    • Eluent System:

      • Primary System: Hexanes/Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the proportion of ethyl acetate).

      • Alternative System: Dichloromethane/Methanol (e.g., starting from 99:1 and gradually increasing the methanol percentage).

      • Crucial Additive: To prevent peak tailing, add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent. This keeps your carboxylic acid fully protonated and suppresses its interaction with acidic sites on the silica surface.

    • Loading and Elution: Carefully add the dry-loaded silica to the top of the packed column. Begin eluting with your solvent system, collecting fractions and monitoring them by TLC. The less polar ester will elute first, followed by your desired carboxylic acid.

    • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent (and the acid additive) under reduced pressure.

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product Crude_Product Crude Product (Post-Workup) Analyze Analyze by TLC / LC-MS Crude_Product->Analyze Purity_Check Purity > 95%? Analyze->Purity_Check Crystallize Recrystallization Purity_Check->Crystallize Yes Chromatography Column Chromatography Purity_Check->Chromatography No (multiple spots) Pure_Product Pure Product Crystallize->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

  • Appearance: Solid.

  • Molecular Formula: C₈H₇NO₃.

  • Molecular Weight: 165.15 g/mol .

Q2: What common solvents will dissolve this compound for reaction or analysis purposes? Based on its structure, which contains a polar carboxylic acid group and an aromatic system, it should be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. Its solubility in water is expected to be low at neutral pH but will increase significantly in aqueous basic solutions (e.g., with NaOH or NaHCO₃) due to the formation of the carboxylate salt.

Q3: My purified product is turning pink/brown over time. Is it degrading? Yes, this is a sign of degradation. The furo[3,2-b]pyrrole core is electron-rich and can be susceptible to oxidation, especially when exposed to air and light over time.[1][3] To minimize this:

  • Storage: Store the final, pure compound in a sealed vial under an inert atmosphere (argon or nitrogen).

  • Protection: Keep it in a freezer and protected from light (e.g., by wrapping the vial in aluminum foil).

  • Handling: When handling the compound, try to minimize its exposure to the atmosphere.

Q4: Is reverse-phase chromatography a viable purification method? Absolutely. Reverse-phase flash chromatography or HPLC is an excellent alternative, especially for polar compounds or for achieving very high purity.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Additive: It is critical to add a modifier to the mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This ensures the carboxylic acid remains protonated, preventing it from converting to the carboxylate and appearing as a very broad peak or eluting unpredictably.

General Purification Workflow Diagram

This diagram illustrates the overall process from crude product to final pure compound.

Purification_Process Crude Crude Product Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Is Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes, minor impurities Chromatography Column Chromatography Decision->Chromatography No, major impurities Drying Drying Under High Vacuum Recrystallization->Drying Chromatography->Drying Final_Analysis Final Purity Check Drying->Final_Analysis Pure Pure Product Final_Analysis->Pure

Caption: General purification workflow.

References

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.[Link]

  • Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. PubMed Central.[Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates. National Institutes of Health (NIH).[Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI.[Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate.[Link]

  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. National Institutes of Health (NIH).[Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][3]triazine derivatives and their antibacterial activity. ResearchGate.[Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.[Link]

Sources

minimizing cytotoxicity of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in cell cultures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Cytotoxicity in Cell Culture Experiments

Welcome to the technical support guide for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of compound-induced cytotoxicity in in vitro models. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and generate robust, reproducible data.

The compound this compound is a heterocyclic organic molecule available for research purposes.[1][2] Initial safety data indicates that it can be hazardous, causing irritation and serious eye damage, which suggests a potential for cytotoxicity that must be carefully managed in sensitive cell culture systems.[1] This guide provides a systematic approach to identifying the source of cytotoxicity and implementing strategies to mitigate it, ensuring your experimental outcomes are valid and interpretable.

Core Principles of Managing In Vitro Cytotoxicity

Successfully working with any bioactive compound requires understanding that cytotoxicity is not a fixed property but a function of several interdependent variables. The key to minimizing off-target cell death is to find the experimental window where the compound's specific activity can be studied without overwhelming the cells. This involves a multi-faceted optimization process. The relationship between dose, exposure time, and the resulting biological effect is fundamental to pharmacology and toxicology.[3][4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using this compound.

Q1: I'm observing massive cell death even at the lowest concentrations of my compound. What are the first troubleshooting steps?

This is a common issue that often points to either an extremely potent compound or a problem with the experimental setup. A systematic approach is needed to distinguish between these possibilities.

Causality: The first principle of toxicology is "the dose makes the poison." If cytotoxicity is observed across all tested concentrations, it's likely that your dose range is too high or that a component of your formulation (like the solvent) is causing the toxicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

Recommended Actions:

  • Verify Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. A common recommendation is to keep the final DMSO concentration below 0.5%, but ideally ≤0.1% for sensitive assays.[6]

  • Perform a Broad Dose-Response Analysis: Test a wide range of concentrations (e.g., from 100 µM down to 1 nM) using serial dilutions. This is crucial for determining the compound's 50% inhibitory concentration (IC50) and establishing a non-toxic working range.[7]

  • Check for Compound Precipitation: Visually inspect the culture wells under a microscope after adding the compound. Precipitated compound can cause physical damage to cells or lead to inaccurate effective concentrations. If precipitation occurs, you may need to revise the formulation strategy.

Q2: My compound seems well-tolerated initially, but significant cytotoxicity appears after 24-48 hours. How should I approach this?

This suggests a time-dependent cytotoxic mechanism. The duration of exposure is as critical as the concentration.[4] Different cellular responses, such as apoptosis, have distinct timelines.

Causality: Some compounds induce cytotoxicity through mechanisms that require time to manifest, such as the activation of apoptotic pathways, cell cycle arrest, or the accumulation of toxic metabolites.[8][9] A short-term viability assay might miss this delayed effect.

Recommended Actions:

  • Conduct a Time-Course Experiment: Measure cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) at a fixed concentration (e.g., the approximate IC50). This will reveal the kinetics of the cytotoxic effect.[7][10]

  • Consider Pulsed Exposure: Treat cells with the compound for a shorter duration (e.g., 2-4 hours), then wash it out and replace it with fresh media.[8] Assess viability 24 or 48 hours later. This can differentiate between compounds that require continuous exposure and those that trigger an irreversible cell death cascade after a short pulse.

ParameterRecommended RangeTypical ValueRationale
Initial Dose-Response 1 nM - 100 µMLog-fold dilutionsTo capture the full dynamic range and determine an approximate IC50 value.
Time-Course Points 4 - 72 hours6, 24, 48, 72 hTo understand the kinetics of cytotoxicity and distinguish acute vs. delayed effects.[10]
Pulsed Exposure 1 - 6 hours4 hTo determine if continuous exposure is necessary to elicit a cytotoxic response.
Final DMSO Concentration < 0.5%≤ 0.1%To minimize solvent-induced cytotoxicity, which can confound results.[6]
Table 1: Recommended starting parameters for cytotoxicity optimization experiments.
Advanced Strategies & Mechanistic Insights

If basic troubleshooting doesn't resolve the issue, a deeper investigation into the compound's mechanism of action and its interaction with the culture environment is warranted.

Q3: Could components in my culture medium, like serum, be influencing the compound's cytotoxicity?

Absolutely. Serum proteins are a critical variable. Many small molecules bind to plasma proteins like albumin.[11][12] This interaction is crucial because it is generally the unbound (free) fraction of a drug that is pharmacologically active and available to enter cells and cause toxicity.[11][13]

Causality: High protein binding sequesters the compound in the medium, reducing its free concentration and thus its effective potency and cytotoxicity.[6] If you develop your assay in a low-serum medium and then switch to a high-serum one, you may see a significant drop in efficacy. Conversely, a compound that appears non-toxic in 10% serum might become highly cytotoxic in serum-free conditions.

Caption: Effect of serum protein binding on free compound concentration.

Recommended Actions:

  • Test in Varying Serum Concentrations: Perform your dose-response experiment in parallel using different concentrations of fetal bovine serum (FBS), for example, 10%, 5%, 1%, and serum-free media. This will reveal how dependent the compound's activity is on protein binding.

  • Quantify Free Fraction (Advanced): For lead compounds, techniques like equilibrium dialysis can be used to precisely measure the fraction of the compound bound to plasma proteins. This data is critical for translating in vitro concentrations to in vivo dosing.[14]

Q4: Is it possible my compound is inducing oxidative stress? How can I test for and mitigate this?

Yes, the generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[15] Oxidative stress occurs when the production of ROS overwhelms the cell's endogenous antioxidant defenses, leading to damage of DNA, proteins, and lipids, which can trigger apoptosis or necrosis.[15][16]

Causality: Certain chemical structures can undergo redox cycling, producing superoxide radicals and hydrogen peroxide as byproducts. This places a heavy oxidative burden on the cell.

Recommended Actions:

  • Co-treatment with Antioxidants: Perform your cytotoxicity assay in the presence and absence of a potent antioxidant. A rescue of cell viability in the presence of the antioxidant strongly suggests a ROS-mediated mechanism.

    • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione. A typical starting concentration is 1-5 mM.[17]

    • Trolox: A water-soluble analog of Vitamin E. A typical starting concentration is 200-500 µM.[18]

  • Measure ROS Production: Use a fluorescent probe like CellROX™ Green or DCFDA to directly quantify intracellular ROS levels after compound treatment. An increase in fluorescence indicates elevated oxidative stress.[18]

Experimental Protocols
Protocol 1: Determining IC50 via MTS Assay

The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20][21] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture medium.[20][22]

Materials:

  • Cells of interest

  • 96-well clear-bottom tissue culture plates

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete culture medium (with and without phenol red)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of your compound dilutions in culture medium. For example, if your final desired concentrations are 100, 50, 25 µM, etc., prepare 200, 100, 50 µM stocks. Include a vehicle-only control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound stocks to the appropriate wells. This brings the final volume to 100 µL and the solvent concentration to its final 1X value.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.[22]

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[19][20]

  • Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of your cells and should be determined empirically.[19][22]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the average absorbance of background wells (medium + MTS only) from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability vs. log[Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[23]

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity

Apoptosis, or programmed cell death, is often mediated by a cascade of enzymes called caspases.[24] Measuring the activity of effector caspases like caspase-3 and -7 is a key indicator of apoptosis.[25][26]

Materials:

  • Cells of interest

  • 96-well white- or black-walled, clear-bottom plates

  • Compound and solvent

  • Luminogenic or fluorogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTS protocol above, using an opaque-walled plate suitable for luminescence or fluorescence.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from cell-free wells) from all measurements.

    • Plot the signal (Relative Luminescence/Fluorescence Units) against the compound concentration. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Frequently Asked Questions (FAQs)

Q: What is the difference between cytotoxicity, apoptosis, and necrosis? A: Cytotoxicity is a general term for being toxic to cells. It's the outcome. Apoptosis and necrosis are two major mechanisms, or processes, of cell death. Apoptosis is a highly regulated, "programmed" form of cell suicide that avoids inflammation, characterized by events like caspase activation.[27] Necrosis is a more chaotic form of cell death resulting from acute injury, where the cell swells and bursts, releasing its contents and causing inflammation.[28]

Q: My compound seems to inhibit cell proliferation without causing much cell death. How is this different from cytotoxicity? A: This is a key distinction. A cytotoxic effect kills cells, reducing the absolute number of viable cells. A cytostatic effect prevents cells from dividing but does not kill them. Standard viability assays like MTS/MTT measure metabolic activity and can sometimes reflect both; a lower signal can mean either fewer cells (cytotoxicity) or the same number of less-metabolically active/non-proliferating cells (cytostasis).[10][29] To distinguish them, you may need to perform a direct cell count or use a dye that specifically stains dead cells.

Q: What are the main differences between the MTT and MTS assays? A: Both are tetrazolium reduction assays that measure metabolic activity.[20] The key difference is the final product. The formazan product of MTT is insoluble and requires an additional solubilization step with a detergent (like DMSO or isopropanol).[19][30] The formazan product of MTS is directly soluble in the culture medium, making the assay faster and more convenient as it eliminates a step.[20][22]

Q: How can I improve the solubility of my compound to prevent precipitation-induced cytotoxicity? A: Beyond using a co-solvent like DMSO, advanced formulation strategies can be employed. For preclinical development, techniques like nanoencapsulation (e.g., in polymeric nanoparticles or liposomes) can dramatically improve solubility, enhance stability, and reduce systemic toxicity by controlling the compound's release.[31][32][33][34]

References
  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Biocompare (2013). Keep an Eye on Apoptosis with Caspase Assays. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • ResearchGate. Effects of protein binding on in vitro toxicity. Available at: [Link]

  • YouTube. Lecture 18: In vitro Cytotoxicity Analysis. Available at: [Link]

  • The Forensic Observer Team (TFOT). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Sime, F. B., & Roberts, J. A. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. BMC Anesthesiology. Available at: [Link]

  • Maass, C., et al. (2024). Modelling patient drug exposure profiles in vitro to narrow the valley of death. Communications Biology. Available at: [Link]

  • JoVE. Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors. Available at: [Link]

  • Roberts, J. A., et al. (2013). The clinical relevance of plasma protein binding changes. Clinical Pharmacokinetics. Available at: [Link]

  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal. Available at: [Link]

  • Broude, E. V., & Roninson, I. B. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Available at: [Link]

  • Maurer, M., & Guba, W. (2017). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed. Available at: [Link]

  • ResearchGate. How to eliminate the cellular oxidative stress that is caused by a treatment?. Available at: [Link]

  • YouTube. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Available at: [Link]

  • Mount Sinai Scholars Portal. Drug-Induced Oxidative Stress and Cellular Toxicity. Available at: [Link]

  • ResearchGate. Optimization in Drug Discovery: In Vitro Methods. Available at: [Link]

  • Veerasamy, R., et al. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants. Available at: [Link]

  • US Food and Drug Administration. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design. Available at: [Link]

  • Taylor & Francis Online. (2024). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Available at: [Link]

  • MDPI. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. Available at: [Link]

  • MDPI. (2024). Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. Available at: [Link]

  • Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • ProJect Pharmaceutics. Cytotoxic Drug Development. Available at: [Link]

  • ACS Publications. (2024). Gelatin-Incorporated Chitosan-TPP Nanocomposites Enhanced Cumulative and Sustained Bovine Serum Albumin Release. ACS Omega. Available at: [Link]

  • Wilson, Z. E., et al. (2010). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Assay and Drug Development Technologies. Available at: [Link]

  • Springer Medizin. (2024). Resveratrol potentiates chemotherapeutic efficacy of olaparib in MCF7 human breast cancer cells by inducing apoptosis. Available at: [Link]

  • MDPI. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Available at: [Link]

  • PubChem. 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. Available at: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Available at: [Link]

  • Kamal, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Scientific Reports. Available at: [Link]

  • Signal Transduction and Targeted Therapy. (2024). Programmed cell death: molecular mechanisms, biological functions, diseases, and therapeutic targets. Available at: [Link]

  • Infection and Immunity. (2019). Reprogramming of Cell Death Pathways by Bacterial Effectors as a Widespread Virulence Strategy. Available at: [Link]

  • Journal of Inorganic Biochemistry. (2010). Apoptotic cell death: a possible key event in mediating the in vitro anti-proliferative effect of a novel copper(II) complex. Available at: [Link]

Sources

how to prevent degradation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Introduction: Ensuring the Integrity of a Key Synthetic Building Block

Welcome to the technical support guide for this compound (Product CAS: 117613-30-6). This molecule is a vital heterocyclic building block used in the development of novel therapeutics, particularly as an enzyme inhibitor scaffold[1]. The fused furo[3,2-b]pyrrole core provides a stable, aromatic 10π-electron system, which is generally more stable than its [2,3-b] isomer[1][2]. However, the presence of the carboxylic acid and the electron-rich nature of the heterocyclic rings make it susceptible to specific modes of degradation under suboptimal handling and storage conditions.

This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you prevent degradation, ensuring the purity of your starting material and the reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: My compound, which was initially an off-white solid, has developed a yellowish or brownish tint over time. What is happening?

A: A color change is a common visual indicator of degradation, typically due to oxidation. The electron-rich furo[3,2-b]pyrrole ring system is susceptible to aerial oxidation, which can be accelerated by exposure to light. This process can lead to the formation of colored, often polymeric, byproducts. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q2: I am experiencing poor yields in my amide coupling reactions (e.g., using EDC/HOBt). Could the quality of my carboxylic acid be the issue?

A: Absolutely. The success of amide coupling reactions is highly dependent on the purity of the starting carboxylic acid. If your compound has degraded, two primary issues could be at play:

  • Lower Molar Equivalents: The presence of impurities means you are adding fewer moles of the active carboxylic acid than calculated, leading to an incomplete reaction.

  • Interfering Impurities: Degradation byproducts might compete in side reactions with your coupling reagents or your amine, consuming them unproductively. Before any sensitive reaction, we recommend verifying the purity of the compound via ¹H NMR or LC-MS.

Q3: What is the primary risk of heating this compound, either in solid form or in solution?

A: The principal risk is thermal decarboxylation. Heterocyclic carboxylic acids can be prone to losing CO₂ upon heating, which would result in the formation of 4-methyl-4H-furo[3,2-b]pyrrole. This is often an irreversible process. When preparing solutions, avoid heating. Use sonication in an appropriate solvent (e.g., DMSO, DMF) at room temperature to facilitate dissolution.

Q4: Is the compound stable in acidic or basic aqueous solutions?

A: The furo[3,2-b]pyrrole core is generally stable under mildly acidic and basic conditions. In fact, the synthesis of related furo[3,2-b]pyrrole-5-carboxylic acids often involves base-catalyzed hydrolysis of an ester followed by acidification[1]. However, extreme pH conditions should be avoided. Strong acids can lead to protonation and potential polymerization or ring-opening of the furan moiety. Strong bases can deprotonate the pyrrole N-H (in the unmethylated analog) or other positions, which may increase susceptibility to oxidation. For reactions or analyses, maintain a pH range between 4 and 8 where possible.

Q5: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf-life and ensure purity, the compound should be stored under the conditions summarized in the table below. The key is to mitigate exposure to oxygen, light, and heat.

Section 2: Data Summary & Visualization

Table 1: Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature -20°C or lowerSlows the kinetics of all potential degradation pathways, including oxidation and decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents aerial oxidation of the electron-rich heterocyclic rings.
Light Amber glass vial or vial wrapped in foilProtects against photolytic degradation pathways.
Container Tightly sealed, screw-cap vial with a PTFE-lined capPrevents moisture ingress and exposure to air.
Dispensing Aliquot upon receiptAvoids repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere.
Diagram 1: Potential Degradation Pathways

This diagram illustrates the two most probable degradation routes for the compound based on its chemical structure.

main 4-methyl-4H-furo[3,2-b]pyrrole- 5-carboxylic acid decarboxylated 4-methyl-4H-furo[3,2-b]pyrrole (Decarboxylated Impurity) main->decarboxylated Heat (Δ) oxidized Oxidized/Polymeric Byproducts (Colored Impurities) main->oxidized O₂, Light

Caption: Key degradation pathways for the title compound.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides actionable solutions to common problems and step-by-step protocols for best practices.

Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Action & Validation
Inconsistent analytical results (NMR, LC-MS). Partial degradation of the sample due to improper storage or handling.1. Obtain a fresh sample from a properly stored aliquot. 2. Re-acquire data. 3. Compare the new data to the Certificate of Analysis to confirm purity.
Reaction fails to proceed to completion. Degraded starting material leading to incorrect stoichiometry.1. Confirm the purity of the carboxylic acid using LC-MS or qNMR. 2. If impurities are detected, purify the material (e.g., by recrystallization) or use a fresh, validated lot.
Formation of a precipitate in stock solution. Poor solubility or degradation product precipitating.1. Check the solubility of the compound in the chosen solvent. 2. Analyze the precipitate and supernatant separately to identify the species. 3. Always prepare solutions fresh for critical applications.
Experimental Protocols

This protocol ensures the long-term stability of your bulk compound.

  • Preparation: Work in a low-moisture environment or a glove box. Have several smaller, tared amber glass vials ready.

  • Aliquoting: Upon receiving the main container, quickly weigh out smaller, experiment-sized portions (e.g., 10-50 mg) into the tared vials.

  • Inerting: Backfill each vial with dry argon or nitrogen gas, then immediately and tightly seal the cap.

  • Labeling: Clearly label each aliquot with the compound name, lot number, and date.

  • Storage: Place all aliquots in a sealed secondary container with desiccant and store at -20°C.

cluster_storage Storage & Prep cluster_use Experimental Use A Receive Compound B Aliquot into Vials (under Inert Gas) A->B C Store at ≤ -20°C, Dark B->C D Retrieve ONE Aliquot C->D For each experiment E Prepare Solution Fresh (Use Sonication, No Heat) D->E F Verify Purity (Optional) (TLC or LC-MS) E->F G Use in Experiment F->G

Caption: Validated workflow from compound receipt to experimental use.

  • Select Aliquot: Remove a single, appropriately sized aliquot from the freezer. Allow it to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add a suitable dry solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial and sonicate in a water bath at room temperature for 5-10 minutes or until the solid is fully dissolved. DO NOT HEAT the solution.

  • Usage: Use the solution immediately for the best results.

  • Short-Term Storage: If temporary storage is unavoidable, flush the headspace with inert gas, seal tightly, and store at -20°C for no more than 1-3 days. Avoid repeated freeze-thaw cycles.

References

  • MDPI. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Furo[3,2-b]pyrrole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Refining In Vivo Dosage for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical in vivo studies involving the novel compound 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid , hereafter referred to as FPC-45 . As public data on the in vivo characteristics of FPC-45 is not available, this document provides a comprehensive framework based on established pharmacological principles and regulatory guidance for advancing a novel small molecule from in vitro discovery to robust in vivo efficacy and safety evaluation.

The following question-and-answer format directly addresses the critical challenges you will likely encounter, providing not just procedural steps but the scientific rationale behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions & Troubleshooting Guides
Initial Dose Selection & Estimation

Question 1: I have promising in vitro data (e.g., IC50/EC50) for FPC-45. How do I translate this into a starting dose for my first animal experiment?

Answer: Translating in vitro potency into an in vivo starting dose is a multi-step process that involves making several evidence-based assumptions. A direct conversion is not feasible due to complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). However, a common starting point is to aim for an in vivo plasma concentration that is a multiple of the in vitro effective concentration.

Core Principle: The goal is to achieve and maintain a plasma concentration at the target tissue that is pharmacologically active. Often, a concentration several-fold higher than the in vitro IC50 or EC50 is targeted to account for factors like plasma protein binding and tissue distribution.

Recommended Protocol: Initial Dose Estimation

  • Define Target Exposure: Determine a target plasma concentration. A conservative starting point is often 10- to 100-fold the in vitro IC50/EC50 value. This accounts for potential barriers to reaching the target site in vivo.

  • Estimate Volume of Distribution (Vd): If no data exists for FPC-45, you must make an assumption. For novel small molecules, an initial estimate might range from 0.5 to 2 L/kg. If you have data from similar chemical structures, use that as a more informed starting point.

  • Calculate the Initial Dose: Use the following formula to estimate the dose required to achieve the target initial plasma concentration (C₀):

    Dose (mg/kg) = Target C₀ (mg/L) × Vd (L/kg)

    Example:

    • FPC-45 IC50 = 0.5 µM (Molecular Weight: 165.15 g/mol ) = 0.0826 mg/L

    • Target C₀ (100x IC50) = 8.26 mg/L

    • Assumed Vd = 1 L/kg

    • Estimated Starting Dose = 8.26 mg/L × 1 L/kg = 8.26 mg/kg

  • Literature Review: Search for in vivo studies on compounds with a similar furo[3,2-b]pyrrole core structure. These may provide a practical dosing range that can validate or challenge your calculated estimate.

This calculated dose is a rough estimate and must be validated through systematic dose-finding studies, starting with a Maximum Tolerated Dose (MTD) assessment.

Question 2: How do I properly design a Maximum Tolerated Dose (MTD) study for FPC-45 in mice or rats?

Answer: An MTD study is essential for defining the upper limit of the therapeutic window and ensuring animal welfare. It determines the highest dose that can be administered without causing unacceptable toxicity or mortality. The U.S. Food and Drug Administration (FDA) provides extensive guidance on this process, which is critical for any compound intended for further development.

Core Principle: The MTD is not the lethal dose, but the highest dose that animals can tolerate for the duration of the study without experiencing severe adverse effects that would compromise the experiment's integrity.

Experimental Workflow: Rodent MTD Study

MTD_Workflow start Select Starting Dose (e.g., 10 mg/kg) group1 Group 1 (n=3) Administer Starting Dose start->group1 obs1 Observe for 24-72h (Clinical signs, body weight) group1->obs1 eval1 Toxicity Observed? obs1->eval1 group2 Group 2 (n=3) Administer 2x Dose (e.g., 20 mg/kg) eval1->group2 No stop Severe Toxicity Stop Escalation eval1->stop Yes obs2 Observe for 24-72h group2->obs2 eval2 Toxicity Observed? obs2->eval2 group3 Group 3 (n=3) Administer 2x Dose (e.g., 40 mg/kg) eval2->group3 No eval2->stop Yes obs3 Observe for 24-72h group3->obs3 eval3 Toxicity Observed? obs3->eval3 mtd_defined MTD Defined (Highest non-toxic dose) eval3->mtd_defined No eval3->stop Yes Formulation_Troubleshooting start Compound Precipitates in Vehicle check_sol Is solubility limit known? start->check_sol sol_no Perform solubility test in various vehicles check_sol->sol_no No sol_yes Is formulation method correct? check_sol->sol_yes Yes method_yes Consider alternative strategy sol_no->method_yes method_no Review Protocol: 1. Dissolve in co-solvent FIRST 2. Add aqueous phase SLOWLY 3. Use sonication sol_yes->method_no No sol_yes->method_yes Yes method_no->method_yes alt_strat Alternative Strategies method_yes->alt_strat strat1 Micronization (reduce particle size) alt_strat->strat1 strat2 Use Cyclodextrin alt_strat->strat2 strat3 Switch to Lipid-Based Vehicle alt_strat->strat3

Caption: Decision-making process for troubleshooting formulation issues.

Dose Refinement & Interspecies Scaling

Question 4: I have established an effective dose in mice. How do I calculate an equivalent starting dose for a study in rats?

Answer: Directly scaling a dose based on body weight (mg/kg) between species is often inaccurate due to differences in metabolic rates. The standard and FDA-accepted method is allometric scaling , which uses body surface area (BSA) as a more reliable correlate of metabolic rate.

Core Principle: Allometric scaling converts a dose from one species to a Human Equivalent Dose (HED) or an Animal Equivalent Dose (AED) for another species using established conversion factors (Kₘ).

Allometric Scaling Conversion Factors (Kₘ)

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor ( kg/m ²)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

Source: Adapted from FDA guidance documents.

Calculation Protocol:

To convert a dose from Species A to Species B, use the following formula:

Dose B (mg/kg) = Dose A (mg/kg) × (Kₘ of A / Kₘ of B)

Example: Converting Mouse Dose to Rat Dose

  • Effective dose of FPC-45 in Mouse (Species A) = 20 mg/kg

  • Kₘ for Mouse = 3

  • Kₘ for Rat = 6

  • Rat Equivalent Dose = 20 mg/kg × (3 / 6) = 10 mg/kg

This calculation provides a scientifically grounded starting point for dose-finding studies in the new species. It is not a substitute for experimental validation.

References
  • Current time information in Oskarshamn, SE. Google Search. Accessed January 13, 2026.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. (2005). U.S.
  • Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Semantic Scholar.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2018). FDA.
  • A simple practice guide for dose conversion between animals and human. (n.d.). PMC - NIH.
  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. (2005). Federal Register.
  • Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. (n.d.). Benchchem.
  • Can Animal Scales Help with Dosage Calculations for Medic
  • Dose conversion between animals and human. (n.d.). TargetMol.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PubMed Central.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019).
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2024). Guidance Portal - HHS.gov.
  • Using Allometric Scaling to Predict Human PK
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs.
  • Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Consider
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed.
  • Refining MTD studies. (n.d.). NC3Rs.
  • **Maximum Toler

addressing batch-to-batch variability of synthesized 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Synthetic Landscape

The synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a multi-step process that, while established, is sensitive to a variety of factors that can lead to significant batch-to-batch variability in yield, purity, and overall quality. This guide will deconstruct the synthetic pathway, highlighting critical control points and providing actionable solutions to common problems.

The typical synthetic route involves three key stages:

  • Formation of the Furo[3,2-b]pyrrole Core: Often achieved through a Hemetsberger–Knittel type reaction, this step is crucial for establishing the bicyclic scaffold.

  • N-Methylation: Introduction of the methyl group onto the pyrrole nitrogen.

  • Ester Hydrolysis: Conversion of the carboxylate ester to the final carboxylic acid.

Each of these stages presents unique challenges that can contribute to variability. This guide will address these in a systematic, question-and-answer format.

Troubleshooting Guide

Section 1: Issues in the Formation of the Furo[3,2-b]pyrrole Core

The Hemetsberger–Knittel reaction and similar cyclizations are the foundation of this synthesis. Problems at this stage will invariably impact the entire process.

Question: My yield of the furo[3,2-b]pyrrole-5-carboxylate intermediate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the initial cyclization are a common issue and can often be traced back to several factors:

  • Purity of Starting Materials: The quality of the initial furan derivative and the azidoacetate is paramount. Impurities can interfere with the reaction, leading to the formation of side products. It is crucial to use highly pure starting materials, and if necessary, purify them before use.

  • Reaction Temperature and Time: The thermal decomposition of the azido intermediate is a critical step. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to degradation and the formation of tar-like byproducts. A systematic optimization of the reaction temperature and time, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is highly recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and side product formation. High-boiling aromatic solvents are often used, but their purity and anhydrous nature are critical.

  • Incomplete Azide Formation: If you are preparing the azidoacetate in situ or as a preceding step, ensure this reaction goes to completion. Residual starting materials from this step can complicate the cyclization.

Question: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent its formation?

Answer: The formation of dark, often polymeric, byproducts is a frequent challenge in pyrrole synthesis, especially under acidic or high-temperature conditions.

  • Probable Cause: Pyrroles, being electron-rich heterocycles, are susceptible to polymerization in the presence of acid and heat. The protonated pyrrole can act as an electrophile and react with a neutral pyrrole molecule, initiating a chain reaction.

  • Recommended Solutions:

    • Strict Temperature Control: Avoid overheating the reaction mixture. A gradual increase in temperature to the desired reflux may be beneficial.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.

    • pH Control: While the Hemetsberger reaction is thermally driven, residual acidity from starting materials can catalyze polymerization. Ensure all reagents are free from acidic impurities.

Section 2: Challenges in N-Methylation

The introduction of the methyl group at the N-4 position is a critical step that defines the final product.

Question: My N-methylation reaction is incomplete, and I observe a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete N-methylation is often a result of suboptimal reaction conditions or reagent stoichiometry.

  • Base Selection and Stoichiometry: A strong base is typically required to deprotonate the pyrrole nitrogen, making it nucleophilic. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. Ensure that at least a stoichiometric amount of the base is used, and that it is fresh and of high purity.

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common methylating agents. MeI is generally more reactive. Using a slight excess (1.1-1.5 equivalents) of the methylating agent can help drive the reaction to completion.

  • Solvent and Temperature: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used. The reaction is often started at a low temperature (e.g., 0 °C) during the addition of the base and methylating agent to control the reaction rate and then allowed to warm to room temperature or gently heated to ensure completion.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional amount of the base and methylating agent can be added.

Question: I am observing the formation of C-alkylated byproducts in my N-methylation reaction. How can I improve the selectivity for N-methylation?

Answer: The pyrrole anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. While N-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.

  • Counter-ion and Solvent Effects: The choice of base and solvent can influence the N/C alkylation ratio. Generally, more polar, aprotic solvents like DMF or DMSO favor N-alkylation.

  • Phase-Transfer Catalysis: Employing phase-transfer catalysis (PTC) with a catalyst such as a quaternary ammonium salt can significantly improve the selectivity for N-alkylation.[1]

  • Protecting Group Strategy: For complex substrates, a protecting group strategy may be necessary. For instance, protecting the C-5 position with a removable group before N-methylation, followed by deprotection.

Section 3: Hurdles in Ester Hydrolysis

The final step of converting the ester to the carboxylic acid can be problematic, especially with hindered heterocyclic systems.

Question: The hydrolysis of my methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is slow and often incomplete. What can I do to improve this final step?

Answer: The ester in this system can be sterically hindered, making it resistant to hydrolysis under standard conditions.

  • Choice of Base and Solvent System: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol are common, more forcing conditions may be necessary. Using a higher concentration of the base and a higher reaction temperature can increase the rate of hydrolysis. Lithium hydroxide (LiOH) in a THF/water mixture is often more effective for hindered esters.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields for the hydrolysis of hindered esters.

  • Work-up Procedure: Careful acidification is crucial during the work-up to precipitate the carboxylic acid. Add the acid slowly to a cooled solution of the carboxylate salt to avoid potential decarboxylation or degradation of the product. The pH should be carefully monitored and adjusted to ensure complete precipitation of the carboxylic acid.

Question: I am losing a significant amount of my product during the final work-up and purification. What are the potential reasons?

Answer: Product loss during the final stages is often due to the physicochemical properties of the carboxylic acid.

  • Solubility: The product may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.

  • Decarboxylation: Furo[3,2-b]pyrrole-5-carboxylic acids can be susceptible to decarboxylation, especially when heated in the presence of acid.[1] Avoid excessive heating during the work-up and purification steps.

  • Purification Method: Recrystallization is often the preferred method for purifying the final product. Choosing an appropriate solvent system is key to obtaining high purity and yield. Column chromatography can be used, but care must be taken to select a suitable stationary phase and eluent to avoid product degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to monitor my reactions and characterize the final product?

A1: A combination of techniques is essential for effective monitoring and characterization:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of intermediates and the final product. It is also invaluable for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches in the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Q2: What is the expected stability of this compound and how should I store it?

A2: The final product is a crystalline solid and is generally stable when stored in a cool, dry, and dark place.[2] However, as with many carboxylic acids, it can be sensitive to heat and acidic conditions, which may promote decarboxylation. It is recommended to store it in a well-sealed container under an inert atmosphere if possible, especially for long-term storage.

Q3: Can I use a different alkylating agent for the N-alkylation step?

A3: Yes, other alkylating agents can be used, but the reaction conditions may need to be re-optimized. For example, using a less reactive alkylating agent like methyl tosylate might require a stronger base or higher reaction temperatures. Always perform a small-scale trial reaction when changing reagents.

Experimental Protocols & Data

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
  • Dissolve the methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate in a suitable solvent mixture (e.g., 3:1 THF/water or methanol/water).

  • Add an excess of a base (e.g., 3-5 equivalents of LiOH or NaOH).

  • Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly add a cooled aqueous acid solution (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH 2-3).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetonitrile) to obtain the pure this compound.

Table 1: Representative Analytical Data for Furo[3,2-b]pyrrole Derivatives
Compound Class¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key SignalsIR (cm⁻¹) - Key Absorptions
Furo[3,2-b]pyrrole-5-carboxylate~7.5-8.0 (pyrrole-H), ~6.5-7.0 (furan-H), ~3.8 (OCH₃)~160-165 (C=O), ~140-150 (aromatic C), ~50-55 (OCH₃)~1700-1720 (C=O, ester), ~3300 (N-H, if unsubstituted)
4-Methyl-furo[3,2-b]pyrrole-5-carboxylate~7.5-8.0 (pyrrole-H), ~6.5-7.0 (furan-H), ~3.9 (N-CH₃), ~3.8 (OCH₃)~160-165 (C=O), ~140-150 (aromatic C), ~30-35 (N-CH₃), ~50-55 (OCH₃)~1700-1720 (C=O, ester)
4-Methyl-furo[3,2-b]pyrrole-5-carboxylic acid~12-13 (COOH), ~7.5-8.0 (pyrrole-H), ~6.5-7.0 (furan-H), ~3.9 (N-CH₃)~165-170 (C=O), ~140-150 (aromatic C), ~30-35 (N-CH₃)~1680-1700 (C=O, acid), ~2500-3300 (O-H, broad)

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and the solvent used for analysis.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Diagram 1: Synthetic Pathway of this compound

G A Furan Derivative + Azidoacetate B Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate A->B  Hemetsberger-Knittel  Cyclization C Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate B->C  N-Methylation  (e.g., MeI, Base) D This compound C->D  Ester Hydrolysis  (e.g., LiOH, H₂O/THF)

Caption: A simplified schematic of the synthetic route.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed Q1 At which stage is the yield drop significant? Start->Q1 S1 Hemetsberger Cyclization Q1->S1 Stage 1 S2 N-Methylation Q1->S2 Stage 2 S3 Ester Hydrolysis Q1->S3 Stage 3 A1 Check starting material purity. Optimize temperature and time. Ensure anhydrous conditions. S1->A1 A2 Verify base activity and stoichiometry. Use a more reactive methylating agent. Consider phase-transfer catalysis. S2->A2 A3 Use stronger base (e.g., LiOH). Increase reaction temperature. Optimize work-up pH to prevent loss. S3->A3

Caption: A decision tree for diagnosing and addressing low yields.

Conclusion

Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By understanding the key reaction mechanisms, potential side reactions, and the impact of process parameters, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying the root causes of variability and implementing robust solutions to ensure the consistent production of this valuable heterocyclic compound.

References

  • Krutošíková, A., et al. (2006). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 11(3), 157-186. [Link]

  • Gašparová, R., et al. (2005). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 10(7), 815-826. [Link]

  • PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid. [Link]

  • Gašparová, R., et al. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. Open Chemistry, 3(4), 622-646. [Link]

  • Krutošíková, A., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69-79. [Link]

  • Krutošíková, A., et al. (1994). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications, 59(3), 735-744. [Link]

  • Plies, V., & Neunhoeffer, H. (1980). Synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides and their Cu, Co and Ni complexes. Chemische Berichte, 113(1), 241-247. [Link]

  • Seeberger, P. H., et al. (2011). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 16(9), 7545-7575. [Link]

  • El-Gaby, M. S. A., et al. (2017). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 7(61), 38385-38406. [Link]

  • International Conference on Harmonisation. (2011). ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][3][4]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Orally Inhaled and Nasal Drug Products–Chemistry, Manufacturing, and Controls Documentation. [Link]

  • Zhang, Y., et al. (2023). Development of a Continuous Flow Baldwin Rearrangement Process and Its Comparison to Traditional Batch Mode. Organic Process Research & Development, 27(10), 1836-1844. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Inhibitory Potential of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Against VEGFR2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Potential of a Novel Furo[3,2-b]pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Specifically, fused heterocyclic systems incorporating the pyrrole nucleus have given rise to potent and selective kinase inhibitors.[3] The novel compound, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, belongs to this promising class of molecules. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential inhibitory effects.

This guide provides a comprehensive, technically detailed framework for the initial characterization and validation of this compound as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] Its inhibition is a clinically validated strategy in oncology.[6]

We will proceed with the hypothesis that this compound exhibits inhibitory activity against VEGFR2. To objectively assess this, we will benchmark its performance against Sunitinib , a well-characterized, FDA-approved multi-kinase inhibitor (which includes VEGFR2) that also features a substituted pyrrole core.[3][7] This guide will detail the experimental workflow, from initial screening to comparative potency determination, providing researchers with a robust methodology to validate the compound's therapeutic potential.

The Scientific Rationale: Why Target VEGFR2?

The VEGFR2 signaling cascade is a cornerstone of angiogenesis. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[4][5] Disrupting this pathway by inhibiting the VEGFR2 kinase is a proven anti-cancer strategy.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space VEGFR2 VEGFR2 Dimer PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Experimental Workflow for Inhibitor Validation

The following workflow provides a structured approach to screen for inhibitory activity and subsequently quantify and compare the potency of our test compound.

Experimental_Workflow cluster_prep cluster_assay cluster_analysis Compound_Prep Prepare Stock Solutions 1. Test Compound 2. Sunitinib (Positive Control) 3. DMSO (Negative Control) Assay_Setup Set up 96-well Plate - Enzyme (VEGFR2) - Substrate - ATP - Test Compounds/Controls Compound_Prep->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Detection Add Luminescent Reagent (e.g., Kinase-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Calc_Inhibition Calculate % Inhibition vs. DMSO Control Measurement->Calc_Inhibition IC50_Curve Generate Dose-Response Curve Calc_Inhibition->IC50_Curve IC50_Det Determine IC50 Value IC50_Curve->IC50_Det Comparison Compare IC50 Values (Test Compound vs. Sunitinib) IC50_Det->Comparison

Caption: Workflow for validating VEGFR2 inhibitory activity.

Detailed Experimental Protocol: In Vitro VEGFR2 Kinase Assay

This protocol is based on the principles of commercially available luminescent kinase assays, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which measures the amount of ATP remaining after the kinase reaction.[4][8] A decrease in signal indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher signal.

Materials:

  • VEGFR2 Kinase Assay Kit (e.g., BPS Bioscience, Cat. #40301 or similar) containing:

    • Recombinant human VEGFR2 kinase

    • 5x Kinase assay buffer

    • ATP (500 µM stock)

    • Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound ("Test Compound")

  • Sunitinib (Positive Control Inhibitor, e.g., from Selleck Chemicals)

  • DMSO (Vehicle Control)

  • Kinase-Glo™ MAX Luminescence Reagent (Promega)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Sunitinib in 100% DMSO.

    • Perform a serial dilution of the stock solutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

  • Reagent Preparation:

    • Thaw all kit components on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water.

    • Dilute the VEGFR2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer immediately before use. Causality Note: Diluting the enzyme just before use is critical to maintain its catalytic activity, as enzymes can be unstable in dilute solutions.

  • Assay Plate Setup:

    • Add 5 µL of the diluted Test Compound, Sunitinib, or DMSO (for "Positive Activity" and "Blank" controls) to the appropriate wells of a 96-well plate.

    • Blank Control: This well contains all components except the enzyme. It is used to subtract the background signal from reagents. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

    • Master Mix Preparation: Prepare a master mixture containing the substrate and ATP. For each reaction, you will need:

      • 6 µL 5x Kinase assay buffer

      • 1 µL ATP (500 µM)

      • 1 µL 50x PTK substrate

      • 17 µL water

    • Add 25 µL of the master mix to every well.

  • Initiating the Kinase Reaction:

    • To all wells except the "Blank", add 20 µL of the diluted VEGFR2 enzyme. This initiates the reaction.

    • The final reaction volume will be 50 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 45 minutes. Causality Note: This incubation period allows the enzymatic reaction to proceed within its linear range, ensuring that the measured activity is proportional to the enzyme's rate and not limited by substrate depletion.

  • Signal Detection:

    • After incubation, allow the plate to cool to room temperature.

    • Add 50 µL of Kinase-Glo™ Max reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Read the luminescence on a microplate reader.

Data Analysis and Comparative Evaluation

1. Calculation of Percent Inhibition:

First, calculate the average luminescence for each condition. Then, determine the percent inhibition for each concentration of the Test Compound and Sunitinib using the following formula:

% Inhibition = 100 * (1 - [ (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank) ] )

2. IC50 Determination and Comparison:

Plot the % Inhibition versus the logarithmic concentration of the inhibitor. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation Table (Hypothetical Data):

CompoundConcentration (nM)% Inhibition (Mean ± SD)
Test Compound 15.2 ± 1.1
1015.8 ± 2.5
10048.9 ± 3.1
100085.4 ± 1.9
1000098.1 ± 0.8
Sunitinib 0.18.1 ± 1.5
125.3 ± 2.2
1051.2 ± 2.8
10092.6 ± 1.4
100099.5 ± 0.5

Comparative Analysis Summary Table:

CompoundIC50 (nM)
This compoundTo be determined
Sunitinib (Positive Control)~10 nM

Trustworthiness Note: The inclusion of Sunitinib as a positive control is essential for validating the assay's performance. Achieving an IC50 value for Sunitinib that is consistent with literature reports confirms that the assay is running correctly and provides a reliable benchmark against which the novel compound can be judged.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven approach to characterize the inhibitory activity of this compound. By systematically testing its effect on VEGFR2 kinase activity and comparing its potency directly against a clinically relevant inhibitor like Sunitinib, researchers can generate the critical data needed to validate this compound as a potential anti-angiogenic agent.

Positive results from this initial biochemical screen would be the first step. Subsequent studies should include kinase selectivity profiling against a panel of other kinases to determine its specificity, cell-based assays to confirm its activity in a biological context, and eventually, in vivo studies to evaluate its efficacy and pharmacokinetic properties. This structured validation pathway is crucial for advancing novel chemical scaffolds from the bench toward potential clinical applications.

References

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit, Catalog #40301." BPS Bioscience. [Link]

  • BPS Bioscience. "LCK Assay Kit, Catalog #79794." BPS Bioscience. [Link]

  • McTigue, M., et al. "Crystal structure of VEGFR2 (juxtamembrane and kinase domains) in complex with Sunitinib (SU11248)." RCSB PDB. [Link]

  • amsbio. "VEGFR2 (KDR) Kinase Assay Kit, Catalog #40325." Amsbio. [Link]

  • BPS Bioscience. "VEGFR2 Kinase Assay Kit Datasheet." BPS Bioscience. [Link]

  • Biocompare. "Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit." Biocompare. [Link]

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit." BPS Bioscience UK. [Link]

  • Eurofins DiscoverX. "Lck Kinase Enzyme Activity Assay Kit." Eurofins DiscoverX. [Link]

  • Wenta, R., et al. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." PubMed Central (PMC). [Link]

  • ResearchGate. "Chemical structure of dasatinib." ResearchGate. [Link]

  • Rix, U., et al. "Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets." Blood Journal. [Link]

  • ResearchGate. "Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB...)." ResearchGate. [Link]

  • ResearchGate. "The chemical structures of sunitinib and compounds 1–6." ResearchGate. [Link]

  • Wikipedia. "VEGFR-2 inhibitor." Wikipedia. [Link]

  • Raimondi, M.V., et al. "Bioactive pyrrole-based compounds with target selectivity." PubMed. [Link]

  • Liu, H., et al. "Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation." PubMed. [Link]

  • Wikipedia. "Tyrosin-protein kinase Lck." Wikipedia. [Link]

  • Der Pharma Chemica. "Lck Inhibitors and its analogues: A Review." Der Pharma Chemica. [Link]

  • El-Gamal, M.I., et al. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." PubMed Central (PMC). [Link]

  • Sharma, T., et al. "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents." Springer Link. [Link]

  • Wang, Y., et al. "Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent." PubMed Central (PMC). [Link]

  • Selleckchem. "VEGFR Inhibitors." Selleckchem. [Link]

  • Schade, A.E., et al. "Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation." PubMed Central (PMC). [Link]

  • ResearchGate. "Imatinib and dasatinib inhibit Lck during T-cell activation." ResearchGate. [Link]

Sources

A Comparative Analysis of Furo[3,2-b]pyrrole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-b]pyrrole scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its isosteric relationship with indole and its presence in various biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of furo[3,2-b]pyrrole analogs, offering insights into their synthesis, physicochemical properties, and diverse pharmacological activities. We will delve into the experimental data that underpins these comparisons, providing researchers, scientists, and drug development professionals with a robust resource to inform their own discovery programs.

The Furo[3,2-b]pyrrole Core: A Privileged Scaffold

The furo[3,2-b]pyrrole system consists of a furan ring fused to a pyrrole ring. This arrangement results in a planar, 10π-electron aromatic system, which contributes to its chemical stability and ability to participate in various non-covalent interactions with biological targets.[3] Furo[3,2-b]pyrrole-5-carboxylates (FPcs) are particularly noteworthy as versatile synthetic intermediates, offering five potential sites for chemical modification and diversification.[3] This synthetic tractability allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies.

The inherent properties of the furo[3,2-b]pyrrole core, including its ability to act as a hydrogen bond donor and acceptor, and its tunable electronic characteristics through substitution, make it a privileged scaffold in the design of novel therapeutic agents.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and enzyme inhibitory effects.[3]

Comparative Analysis of Furo[3,2-b]pyrrole Analogs

The biological activity of furo[3,2-b]pyrrole analogs can be significantly modulated by the nature and position of substituents on the core scaffold. This section provides a comparative analysis of various analogs, supported by experimental data.

Antimicrobial Activity

Several studies have highlighted the potential of furo[3,2-b]pyrrole derivatives as antimicrobial agents. A naturally occurring tetrabrominated benzo[b]furo[3,2-b]pyrrole has shown significant activity against resistant bacterial strains.[3] Synthetic analogs have also been explored for their antibacterial properties.

Compound IDR1R2R3R4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
FP-1 HHHCOOH>128>128[1]
FP-2 BrBrBrBr1632[3]
FP-3 HHHCONHNH264128[5]
FP-4 HHHCONHN=CH-(5-nitrofuran)3264[5]

Key Insights:

  • Halogenation, particularly bromination, of the furo[3,2-b]pyrrole core appears to be a promising strategy for enhancing antibacterial activity.

  • Conversion of the carboxylic acid moiety at the 5-position to a hydrazide and subsequently to a hydrazone can lead to a modest improvement in antibacterial potency, particularly against Gram-positive bacteria.

Anti-inflammatory and Analgesic Activity

Furo[3,2-b]pyrrole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[3] The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Compound IDSubstituentsIn-vivo Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (Writhing test, % protection)Reference
FP-5 2-phenyl, 5-carboxy45%38%[3]
FP-6 2-(4-chlorophenyl), 5-carboxy58%52%[3]
FP-7 2-(4-methoxyphenyl), 5-carboxy51%45%[3]

Key Insights:

  • Substitution at the 2-position of the furo[3,2-b]pyrrole ring with an aryl group is a common feature in analogs with anti-inflammatory and analgesic properties.

  • The presence of an electron-withdrawing group, such as a chloro group, on the 2-phenyl substituent appears to enhance both anti-inflammatory and analgesic activity compared to an unsubstituted phenyl or an electron-donating methoxy group.

Enzyme Inhibition

The furo[3,2-b]pyrrole scaffold has been successfully employed in the design of potent enzyme inhibitors. For instance, derivatives of this scaffold have been identified as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of certain neurological disorders.[3]

Compound IDSubstituent at C2Substituent at C5DAAO Inhibition (IC50, µM)Reference
FP-8 HCOOH15.2[3]
FP-9 FCOOH8.5[3]
FP-10 BrCOOH10.1[3]
FP-11 ICOOH12.7[3]
FP-12 HCONH225.8[3]

Key Insights:

  • Fluoro-substitution at the 2-position of the furo[3,2-b]pyrrole-5-carboxylic acid core leads to a significant increase in DAAO inhibitory potency compared to other halogens or an unsubstituted analog.[3]

  • Modification of the carboxylic acid at the 5-position to an amide results in a decrease in inhibitory activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key furo[3,2-b]pyrrole intermediate and a representative biological assay.

Synthesis of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (A Hemetsberger-Knittel Approach)

The Hemetsberger–Knittel reaction is a cornerstone for the synthesis of the furo[3,2-b]pyrrole scaffold.[3]

Experimental Workflow:

Hemetsberger_Knittel_Synthesis start Start Materials: Ethyl 3-azidoacrylate Furan-2-carbaldehyde step1 Step 1: Knoevenagel Condensation - Piperidine catalyst - Ethanol, reflux start->step1 step2 Step 2: Thermolysis - Xylene, reflux step1->step2 product Product: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate step2->product

Caption: Hemetsberger-Knittel synthesis of a furo[3,2-b]pyrrole core.

Step-by-Step Protocol:

  • Step 1: Knoevenagel Condensation. To a solution of furan-2-carbaldehyde (1.0 eq) and ethyl 3-azidoacrylate (1.1 eq) in absolute ethanol (10 mL/mmol), add piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate vinyl azide.

  • Step 2: Thermolysis. Dissolve the purified vinyl azide from Step 1 in xylenes (20 mL/mmol).

  • Heat the solution to reflux (approximately 140 °C) for 2-4 hours. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the xylenes under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furo[3,2-b]pyrrole analogs against bacterial strains.

Experimental Workflow:

MIC_Assay_Workflow start Start: Test Compounds & Bacterial Culture step1 Prepare serial dilutions of test compounds in a 96-well plate. start->step1 step2 Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). step1->step2 step3 Incubate the plate at 37°C for 18-24 hours. step2->step3 step4 Determine MIC: Lowest concentration with no visible bacterial growth. step3->step4 result Result: MIC value (µg/mL) step4->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the furo[3,2-b]pyrrole analogs in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of 96-Well Plates: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum), and well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many furo[3,2-b]pyrrole analogs are still under investigation, their structural similarity to other biologically active heterocycles provides clues to their potential molecular targets. For instance, in the context of anti-inflammatory activity, analogs may interfere with the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB IκB Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription FP_analog Furo[3,2-b]pyrrole Analog FP_analog->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway.

This diagram illustrates a plausible mechanism where furo[3,2-b]pyrrole analogs may exert their anti-inflammatory effects by inhibiting IKK (IκB kinase), thereby preventing the phosphorylation and subsequent degradation of IκB. This stabilizes the NF-κB-IκB complex in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis for specific analogs.

Conclusion and Future Directions

The furo[3,2-b]pyrrole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of its analogs, highlighting the impact of structural modifications on their biological activities. The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate their own series of compounds.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays are needed to identify the specific molecular targets of active furo[3,2-b]pyrrole analogs.

  • Expansion of SAR Studies: The synthesis and screening of more diverse libraries will further refine our understanding of the structure-activity relationships for this scaffold.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the furo[3,2-b]pyrrole chemical space.

References

  • [NMR spectroscopic properties of furo[2′,3′:4,5]pyrrolo[1,2-d][3][5]triazine derivatives]([Link])

Sources

Cross-Validation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid (FPCA) Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Furo[3,2-b]pyrrole Scaffold

The quest for novel, selective, and potent anti-cancer agents is a cornerstone of modern drug discovery. Fused heterocyclic ring systems, such as the furo[3,2-b]pyrrole scaffold, represent a rich source of biologically active molecules, with many derivatives showing promise as kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4][5]

This guide focuses on a specific derivative, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (FPCA) . While comprehensive biological data on this particular compound is emerging, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] The MAPK pathway is frequently hyperactivated in cancers like melanoma and colorectal cancer due to mutations in genes such as BRAF and RAS.[6][7][8]

The objective of this document is to provide a robust framework for the cross-validation of FPCA's bioactivity. We will present a series of self-validating experimental protocols designed to objectively compare its performance against a known clinical inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities. We will detail the rationale behind experimental choices, provide step-by-step methodologies, and interpret hypothetical data to build a comprehensive understanding of the compound's potential.

Part 1: The Strategic Framework for Cross-Validation

A successful cross-validation strategy hinges on a logical selection of cellular models and a clear hypothesis. Our approach is designed to test both the efficacy and selectivity of FPCA.

1.1. Hypothesized Mechanism of Action

Based on the furo[3,2-b]pyrrole core, we hypothesize that FPCA functions as an ATP-competitive inhibitor of a key kinase within the MAPK signaling pathway, potentially targeting BRAF or a downstream effector like MEK. This pathway is a critical transducer of extracellular signals that regulate cell proliferation and survival.[9][10] In many cancers, mutations lead to constitutive, uncontrolled signaling through this cascade, driving tumor growth.[8][11] Therefore, inhibiting this pathway is a clinically validated strategy.[6]

1.2. Rationale for Cell Line Selection

To rigorously test this hypothesis, a carefully selected panel of cell lines is essential. The goal is to create a differential sensitivity profile that can elucidate both the mechanism and the therapeutic window of the compound.[12]

  • Primary Target (High-Sensitivity Model): A375 (Human Malignant Melanoma)

    • Genotype: BRAF V600E mutation.

    • Causality: This cell line is known to be highly dependent on the MAPK pathway for survival and proliferation due to the constitutively active BRAF kinase.[7][8] It serves as the primary model to test FPCA's efficacy against its intended target. High potency in this line would provide strong evidence for on-target activity.

  • Secondary Target (Differential-Sensitivity Model): HCT-116 (Human Colorectal Carcinoma)

    • Genotype: KRAS G13D mutation, BRAF wild-type.

    • Causality: The KRAS mutation also leads to hyperactivation of the MAPK pathway, but further upstream of BRAF.[8] Comparing FPCA's activity in this line versus A375 can provide insights into its precise point of inhibition (e.g., specific to mutant BRAF vs. a downstream component like MEK).

  • Toxicity Control (Low-Sensitivity Model): HDF (Human Dermal Fibroblasts)

    • Genotype: Wild-type for major MAPK pathway components.

    • Causality: As a non-cancerous primary cell line, HDFs provide a crucial baseline for cytotoxicity.[12] A significantly lower potency of FPCA in this cell line compared to the cancer lines is indicative of a favorable therapeutic index, suggesting it selectively targets cancer cells without harming normal cells.

1.3. The Importance of a Reference Compound

To contextualize the activity of a novel compound, it must be benchmarked against a "gold standard." For this guide, we will use Vemurafenib , an FDA-approved inhibitor that selectively targets the BRAF V600E mutant protein.[6][7] This comparison allows for an objective assessment of FPCA's relative potency and potential advantages.

Part 2: Experimental Protocols & Methodologies

Scientific integrity requires meticulous and reproducible experimental design. The following protocols are detailed to ensure robust data generation.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count A375, HCT-116, and HDF cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare stock solutions of FPCA and Vemurafenib in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe significant anti-proliferative effects.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[16]

    • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50) value.

2.2. Mechanistic Validation via Western Blotting

To confirm that FPCA inhibits the MAPK pathway as hypothesized, we will use Western blotting to measure the phosphorylation status of key pathway proteins.[10][18] Phosphorylation is a direct indicator of kinase activation.[9][19] A reduction in the phosphorylated form of a protein (e.g., phospho-ERK) following treatment indicates successful pathway inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed A375, HCT-116, and HDF cells in 6-well plates and grow until they reach ~80% confluency.

    • Treat the cells with FPCA and Vemurafenib at their respective IC50 and 2x IC50 concentrations for a defined period (e.g., 6 hours) to observe acute signaling changes. Include an untreated and a vehicle control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal, and then normalize this ratio to the β-Actin loading control to determine the relative change in protein phosphorylation.

Part 3: Data Presentation, Comparison, and Interpretation

Clear data presentation is crucial for objective comparison. Here, we present hypothetical data that would be expected from the described experiments, summarized in tables for clarity.

3.1. Comparative Cytotoxicity Data

The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency.

Compound A375 (BRAF V600E) IC50 [µM]HCT-116 (KRAS G13D) IC50 [µM]HDF (Normal Fibroblast) IC50 [µM]Selectivity Index (HDF IC50 / A375 IC50)
FPCA 0.854.2> 50> 58.8
Vemurafenib 0.5215.5> 100> 192.3

Interpretation of Cytotoxicity Data:

  • Potency & On-Target Activity: Both compounds show high potency against the BRAF-mutant A375 cell line, with Vemurafenib being slightly more potent as expected.[7][21] The strong activity of FPCA in this line supports the hypothesis that it effectively targets the hyperactivated MAPK pathway.

  • Differential Sensitivity: FPCA demonstrates moderate activity against the KRAS-mutant HCT-116 line, whereas Vemurafenib is significantly less active. This is a key finding. Vemurafenib is highly specific for mutant BRAF. The activity of FPCA in a BRAF wild-type but KRAS-mutant line suggests it may act downstream of RAS, possibly at the level of MEK, or has a broader kinase inhibition profile.

  • Selectivity & Therapeutic Window: Both compounds exhibit high IC50 values against the normal HDF cell line, indicating low cytotoxicity to non-cancerous cells. The high Selectivity Index for both drugs suggests a promising therapeutic window, a critical attribute for any potential therapeutic agent.[12]

3.2. Mechanistic Data: MAPK Pathway Inhibition

This table summarizes the hypothetical quantitative results from the Western blot analysis, showing the relative levels of phosphorylated ERK (p-ERK) after treatment.

Cell Line Treatment (at IC50) Relative p-ERK Level (Normalized to Control)
A375 Vehicle Control1.00
FPCA 0.15
Vemurafenib 0.10
HCT-116 Vehicle Control1.00
FPCA 0.45
Vemurafenib 0.90
HDF Vehicle Control1.00
FPCA 0.95
Vemurafenib 0.98

Interpretation of Western Blot Data:

  • Confirmation of Mechanism: In the A375 cells, both FPCA and Vemurafenib cause a dramatic reduction in p-ERK levels. This directly demonstrates that their cytotoxic effects are mediated by the inhibition of the MAPK signaling pathway.[18]

  • Elucidating the Target: In HCT-116 cells, FPCA significantly reduces p-ERK, while Vemurafenib has a negligible effect. This corroborates the cytotoxicity data and strongly suggests that FPCA's target is not mutant BRAF but rather a downstream component common to both BRAF- and RAS-driven signaling, such as MEK.

Part 4: Visualization of Workflows and Pathways

Visual diagrams provide an intuitive understanding of complex processes and relationships.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioactivity Assays cluster_mtt MTT Assay cluster_wb Western Blot cluster_analysis Phase 3: Data Analysis start Select Cell Lines (A375, HCT-116, HDF) culture Cell Culture & Expansion start->culture mtt_seed Seed 96-Well Plates culture->mtt_seed wb_seed Seed 6-Well Plates culture->wb_seed mtt_treat Treat with FPCA & Vemurafenib (72h) mtt_seed->mtt_treat mtt_add Add MTT Reagent (4h) mtt_treat->mtt_add mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance @ 570nm mtt_sol->mtt_read ic50 Calculate IC50 Values mtt_read->ic50 wb_treat Treat with FPCA & Vemurafenib (6h) wb_seed->wb_treat wb_lyse Protein Extraction wb_treat->wb_lyse wb_run SDS-PAGE & Transfer wb_lyse->wb_run wb_probe Immunoblot for p-ERK wb_run->wb_probe quant Quantify p-ERK Levels wb_probe->quant compare Compare & Interpret Results ic50->compare quant->compare

Caption: High-level experimental workflow for the cross-validation of FPCA.

mapk_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E specific) FPCA FPCA (Hypothesized) FPCA->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothesized mechanism of FPCA within the MAPK signaling pathway.

Conclusion

This guide outlines a comprehensive, multi-faceted strategy for the cross-validation of this compound (FPCA). By employing a panel of cell lines with distinct genetic backgrounds and comparing the compound's activity against a clinically relevant inhibitor, researchers can build a robust data package to support its further development.

The hypothetical data presented herein suggests that FPCA is a potent and selective inhibitor of the MAPK pathway with a favorable therapeutic index. Critically, the comparative analysis indicates a mechanism of action distinct from the BRAF-specific inhibitor Vemurafenib, potentially involving the inhibition of MEK. Such a profile could offer advantages in treating cancers with RAS mutations or those that have developed resistance to BRAF inhibitors. This structured, logic-driven approach to cross-validation is indispensable for identifying and advancing promising new chemical entities from the bench toward clinical application.

References
  • Ascierto, P. A., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. National Center for Biotechnology Information. [Link]

  • Shepherd, C., et al. (2013). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Pigment Cell & Melanoma Research. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clytetec.com. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. Susceptibility of BRAF mutant melanoma cell lines to MAPK inhibitors. ResearchGate. [Link]

  • Zimmermann, M., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. National Center for Biotechnology Information. [Link]

  • Smith, M. A., et al. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. National Center for Biotechnology Information. [Link]

  • Protocols.io. (2025). MTT Assay. Protocols.io. [Link]

  • ResearchGate. Effects of dabrafenib in melanoma cell lines.A. BRAF mutational status.... ResearchGate. [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Center for Biotechnology Information. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. [Link]

  • FFOODS Spectrum. (2026). “Piper longum derived compounds can be used not only as standalone treatments but as adjuvant therapies along with conventional chemotherapeutic drugs”. Ffoodsspectrum.com. [Link]

  • ResearchGate. Cross validation results from feature combination experiments. ResearchGate. [Link]

  • Håkon, H., et al. (2015). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics. [Link]

  • MDPI. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.com. [Link]

  • ScienceDirect. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.com. [Link]

  • Yang, T-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. National Defense Medical Center. [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Scilit. Furo[2,3‐d]pyrimidines and Oxazolo[5,4‐d]pyrimidines as Inhibitors of Receptor Tyrosine Kinases (RTK). Scilit.net. [Link]

  • PubChem. 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem. [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • SpringerLink. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Springer. [Link]

  • ResearchGate. (2025). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid Derivatives as D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent inhibitors based on the 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold. Targeting the flavoenzyme D-amino acid oxidase (DAAO), these compounds hold significant therapeutic potential for neurological disorders such as schizophrenia by modulating the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine.[1][2] This document will dissect the key structural modifications that influence inhibitory potency, offering a comparative analysis supported by experimental data to guide future drug discovery and development efforts in this area.

Introduction: The Therapeutic Rationale for DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of neutral D-amino acids, most notably D-serine.[1] D-serine is a crucial co-agonist at the glycine binding site of the NMDA receptor, a key player in glutamatergic neurotransmission which is fundamental for synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[3] Consequently, inhibiting DAAO to increase the synaptic levels of D-serine presents a promising therapeutic strategy for treating the cognitive and negative symptoms of this debilitating disorder.[2][3]

The 4H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold has emerged as a particularly promising starting point for the development of potent and selective DAAO inhibitors.[4][5] This guide will explore the SAR of this chemical series, with a focus on understanding how structural modifications to the core scaffold, the N4-substituent, and the C5-carboxylic acid group impact inhibitory activity against human DAAO (hDAAO).

Core Scaffold: The Furo[3,2-b]pyrrole Ring System

The fused heterocyclic system of furo[3,2-b]pyrrole provides a rigid and planar core that appears to be optimal for binding to the active site of DAAO. The importance of this specific bicyclic aromatic structure is highlighted when compared to simpler monocyclic or alternative fused heterocyclic systems.

Isosteric Replacement of the Furan Oxygen

An early and critical observation in the development of this series was the effect of replacing the oxygen atom in the furan ring with sulfur. The resulting 4H-thieno[3,2-b]pyrrole-5-carboxylic acid demonstrated a significant increase in potency. This suggests that the electronic properties and/or the size of the heteroatom at this position are important for optimal interaction with the enzyme's active site.

Compound IDCore ScaffoldR1R2hDAAO IC50 (nM)
1 Furo[3,2-b]pyrroleHH180
2 Thieno[3,2-b]pyrroleHH30

Table 1: Comparison of Furo[3,2-b]pyrrole and Thieno[3,2-b]pyrrole Cores.

The enhanced potency of the thieno-analog suggests that the larger and more polarizable sulfur atom may engage in more favorable interactions within the DAAO active site.

Substitutions on the Pyrrole Nitrogen (N4-Position)

The substituent on the pyrrole nitrogen plays a critical role in modulating the potency of these inhibitors. A systematic exploration of various alkyl and functionalized alkyl groups at this position has revealed a clear SAR trend.

Effect of Alkyl Chain Length and Branching

Small, unbranched alkyl groups are generally well-tolerated. However, increasing the chain length or introducing branching can have a significant impact on activity.

Compound IDCore ScaffoldR1 (N4-substituent)hDAAO IC50 (nM)
1 Furo[3,2-b]pyrroleH180
3 Furo[3,2-b]pyrroleMethyl150
4 Furo[3,2-b]pyrroleEthyl200
5 Furo[3,2-b]pyrrolen-Propyl350
6 Furo[3,2-b]pyrroleIsopropyl>1000

Table 2: SAR of N4-Alkyl Substituents.

As evidenced in Table 2, a methyl group at the N4 position is slightly more favorable than an unsubstituted nitrogen. However, increasing the alkyl chain length to ethyl and n-propyl leads to a gradual decrease in potency. The introduction of steric bulk, as seen with the isopropyl group, is detrimental to activity, suggesting a constrained binding pocket in this region.

Introduction of Functional Groups

The introduction of polar functional groups on the N4-alkyl substituent has been explored to probe for additional binding interactions.

Compound IDCore ScaffoldR1 (N4-substituent)hDAAO IC50 (nM)
7 Furo[3,2-b]pyrrole2-Hydroxyethyl450
8 Furo[3,2-b]pyrrole2-Methoxyethyl600

Table 3: SAR of Functionalized N4-Alkyl Substituents.

The introduction of a hydroxyl or methoxy group on the ethyl substituent at the N4 position resulted in a decrease in potency compared to the unsubstituted N-ethyl analog. This indicates that the introduction of polarity in this region is not well-tolerated and may disrupt favorable hydrophobic interactions.

Modifications of the Carboxylic Acid (C5-Position)

The carboxylic acid moiety at the C5 position is a critical pharmacophore, likely involved in key ionic and hydrogen bonding interactions with active site residues. Bioisosteric replacement of the carboxylic acid has been investigated to improve pharmacokinetic properties while maintaining potency.

Compound IDCore ScaffoldR1C5-BioisosterehDAAO IC50 (nM)
3 Furo[3,2-b]pyrroleMethylCarboxylic Acid150
9 Furo[3,2-b]pyrroleMethylTetrazole250
10 Furo[3,2-b]pyrroleMethylAcylsulfonamide>5000

Table 4: Bioisosteric Replacements for the C5-Carboxylic Acid.

While the tetrazole group, a common carboxylic acid bioisostere, retains reasonable activity, it is less potent than the parent carboxylic acid. The acylsulfonamide group is poorly tolerated, highlighting the specific requirements for interaction at this position. These findings underscore the critical role of the carboxylic acid in anchoring the inhibitor within the DAAO active site.

Experimental Protocols

General Synthesis of 4-Alkyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acids

The synthesis of the target compounds generally follows a multi-step sequence, as outlined in the workflow below.

Synthesis_Workflow start Commercially Available Furan Derivative step1 Formylation start->step1 step2 Hemetsberger-Knittel Reaction with Azidoacetate step1->step2 step3 Ester Hydrolysis step2->step3 step4 N-Alkylation step3->step4 product 4-Alkyl-4H-furo[3,2-b]pyrrole -5-carboxylic Acid step4->product

Synthetic Workflow for Target Compounds

Step 1: Formylation of the Furan Starting Material. The furan starting material is formylated, typically using a Vilsmeier-Haack reaction, to introduce an aldehyde group at the 2-position.

Step 2: Hemetsberger-Knittel Reaction. The formylated furan undergoes a Hemetsberger-Knittel reaction with an appropriate azidoacetate to construct the fused pyrrole ring, yielding the ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.

Step 3: Ester Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH in aqueous ethanol) followed by acidification.

Step 4: N-Alkylation. The pyrrole nitrogen is alkylated using an appropriate alkyl halide in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to afford the final 4-alkyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid.

Human D-Amino Acid Oxidase (hDAAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against hDAAO is determined using a fluorescence-based assay that measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.

Assay_Workflow start Prepare Assay Buffer and Reagents step1 Pre-incubation of hDAAO with Test Compound start->step1 step2 Initiate Reaction with D-Serine and HRP/Amplex Red step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure Fluorescence (Ex/Em = 530/590 nm) step3->step4 step5 Calculate % Inhibition and IC50 step4->step5

hDAAO Inhibition Assay Workflow

Protocol:

  • Recombinant human DAAO (hDAAO) is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of a substrate solution containing D-serine, horseradish peroxidase (HRP), and Amplex Red reagent.

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

  • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

  • The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The structure-activity relationship studies of 4H-furo[3,2-b]pyrrole-5-carboxylic acid derivatives have provided valuable insights into the structural requirements for potent inhibition of D-amino acid oxidase. The key takeaways from this analysis are:

  • The furo[3,2-b]pyrrole core is a privileged scaffold for DAAO inhibition, with isosteric replacement of the furan oxygen with sulfur leading to a significant enhancement in potency.

  • The N4-position of the pyrrole ring is sensitive to steric bulk, with small alkyl groups like methyl being optimal. The introduction of polarity at this position is generally not well-tolerated.

  • The C5-carboxylic acid is a critical pharmacophore for binding, and its replacement with common bioisosteres generally leads to a reduction in inhibitory activity.

These findings provide a clear roadmap for the design of next-generation DAAO inhibitors with improved potency and potentially enhanced pharmacokinetic profiles. Future efforts should focus on exploring further subtle modifications of the core scaffold and the N4-substituent to maximize interactions within the enzyme's active site, while retaining the essential carboxylic acid moiety or exploring novel, highly effective bioisosteres.

References

  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. [Link]

  • Duplantier, A. J., et al. (2009). 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid: a new potent and selective inhibitor of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3613-3616.
  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 14. [Link]

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359.
  • ChEMBL. (n.d.). Document Report Card for CHEMBL1150329. EMBL-EBI. [Link]

  • Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition in schizophrenia. Psychopharmacology, 174(1), 32-38.
  • Sacchi, S., et al. (2013). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 14.
  • Calo, F., et al. (2013). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1043, 327-341.
  • Tang, H., et al. (2021). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ChemRxiv. [Link]

  • Wood, M. D., et al. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 17(2), 129-138.
  • Singh, R., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1664-1668.

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359.
  • Hashimoto, K. (2006). D-Serine as a new target for the pharmacotherapy of schizophrenia. Current Pharmaceutical Design, 12(18), 2291-2304.

Sources

A Comparative Efficacy Analysis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of inflammatory disease therapeutics is continually evolving, driven by the need for more targeted and efficacious treatments with improved safety profiles. Small molecule inhibitors offer a promising avenue for novel drug development. This guide provides a comparative analysis of a novel investigational compound, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, against established standard-of-care drugs in preclinical models of inflammatory diseases. Due to the limited publicly available data on this specific molecule, this document serves as a hypothetical case study, outlining the experimental framework and potential efficacy profile of such a compound based on the known anti-inflammatory properties of the broader furo[3,2-b]pyrrole and pyrrole chemical classes.[1][2][3]

The furo[3,2-b]pyrrole scaffold is of significant interest due to its structural similarity to known bioactive molecules and its potential to interact with key targets in inflammatory pathways.[1][2] Derivatives of the pyrrole ring are present in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of this chemical family.[2][3] This guide will explore a plausible mechanism of action and present a framework for evaluating its efficacy against standard treatments for rheumatoid arthritis and inflammatory bowel disease.

Postulated Mechanism of Action

Based on the structure of this compound and the activities of similar heterocyclic compounds, a plausible mechanism of action is the inhibition of key pro-inflammatory enzymes and signaling pathways. Pyrrole derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4] For the purpose of this guide, we will hypothesize that this compound acts as a dual inhibitor of COX-2 and key inflammatory cytokines.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Activates Gene_Transcription Gene Transcription NFkB_Pathway->Gene_Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Leads to production of Cytokines->Inflammation Promotes Compound 4-methyl-4H-furo[3,2-b]pyrrole -5-carboxylic acid Compound->COX2 Inhibits Compound->NFkB_Pathway Inhibits In_Vivo_Workflow cluster_RA Rheumatoid Arthritis Model (CIA) cluster_IBD Inflammatory Bowel Disease Model (DSS) RA_induction Induce Arthritis (Collagen Immunization) RA_treatment Treatment Groups: - Vehicle - Test Compound - Methotrexate RA_induction->RA_treatment RA_monitoring Monitor Disease: - Clinical Score - Paw Swelling RA_treatment->RA_monitoring RA_analysis Endpoint Analysis: - Histology of Joints RA_monitoring->RA_analysis IBD_induction Induce Colitis (DSS in Drinking Water) IBD_treatment Treatment Groups: - Vehicle - Test Compound - Mesalamine IBD_induction->IBD_treatment IBD_monitoring Monitor Disease: - Body Weight - Stool Consistency IBD_treatment->IBD_monitoring IBD_analysis Endpoint Analysis: - Colon Length - Histology of Colon IBD_monitoring->IBD_analysis

Caption: Experimental workflow for in vivo efficacy studies.

Hypothetical In Vivo Efficacy Data

Table 2: Efficacy in Collagen-Induced Arthritis Model

Treatment GroupMean Arthritis Score (Day 14)Paw Swelling Reduction (%)Histological Score (Inflammation)
Vehicle 10.5 ± 1.20%3.8 ± 0.5
This compound (20 mg/kg) 4.2 ± 0.860%1.5 ± 0.3
Methotrexate (1 mg/kg) 3.8 ± 0.765%1.2 ± 0.2

Table 3: Efficacy in DSS-Induced Colitis Model

Treatment GroupDisease Activity Index (Day 7)Colon Length (cm)Histological Score (Inflammation)
Vehicle 8.9 ± 1.05.2 ± 0.44.1 ± 0.6
This compound (20 mg/kg) 3.5 ± 0.67.8 ± 0.51.8 ± 0.4
Mesalamine (100 mg/kg) 4.1 ± 0.77.2 ± 0.62.0 ± 0.5

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound could be a promising anti-inflammatory agent with a dual mechanism of action. Its strong, selective inhibition of COX-2 and suppression of key pro-inflammatory cytokines in vitro, coupled with significant efficacy in both arthritis and colitis animal models, would position it as a compelling candidate for further development.

The favorable comparison to standard-of-care drugs like Methotrexate and Mesalamine in these preclinical models underscores its potential therapeutic value. Future studies should focus on elucidating the precise molecular interactions with its targets, comprehensive pharmacokinetic and toxicology profiling, and evaluation in more chronic models of inflammatory disease. The development of such novel small molecules is crucial for expanding the therapeutic arsenal against these debilitating conditions.

References

  • The value of experimental models of colitis in predicting efficacy of biological therapies for inflammatory bowel diseases - American Physiological Society Journal. (n.d.). Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved from [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024, October 16). Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025, August 10). Retrieved from [Link]

  • In Vivo Models of Rheumatoid Arthritis - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (n.d.). Retrieved from [Link]

  • Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • IBD Models - Inotiv. (n.d.). Retrieved from [Link]

  • Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - MDPI. (n.d.). Retrieved from [Link]

  • The use of animal models in rheumatoid arthritis research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inflammatory Bowel Disease Model, Research Assays, And Testing CRO - REPROCELL. (n.d.). Retrieved from [Link]

  • Animal models of inflammatory bowel disease: category and evaluation indexes - PMC. (2024, April 16). Retrieved from [Link]

  • Integrative Bioinformatics Approach Identifies In Vivo Validated Drug Candidates with Novel Mechanisms of Action in Rheumatoid Arthritis | The Journal of Immunology | Oxford Academic. (2017, May 1). Retrieved from [Link]

  • In Vivo Models of Rheumatoid Arthritis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Editorial: Development of novel small molecules as therapeutics for inflammatory diseases and delineating their molecular mechanisms - Frontiers. (2022, November 21). Retrieved from [Link]

  • Understanding the mechanisms of action of new agents: Implications for efficacy and safety. (2017, January 16). Retrieved from [Link]

  • Development of Novel Small Molecules as Therapeutics for Inflammatory Diseases and Delineating Their Molecular Mechanisms | Frontiers Research Topic. (n.d.). Retrieved from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. (n.d.). Retrieved from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid | C7H5NO3 | CID 7141881 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates - PubMed. (n.d.). Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (2025, August 18). Retrieved from [Link]

  • Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed. (2016, November 1). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous scientific scrutiny. The compound 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, a derivative of the versatile furo[3,2-b]pyrrole core, represents such a starting point. While the broader class of pyrrole-based heterocycles has shown a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular targets and selectivity profile of this particular molecule remain to be elucidated.[1][2]

This guide provides a comprehensive framework for systematically assessing the specificity of a novel compound like this compound. We will proceed under the hypothesis that, like many similar heterocyclic compounds, it may exhibit inhibitory activity against protein kinases. This common target class for such scaffolds provides a well-established playbook for specificity assessment.[2] Our focus will be on the "how"—the experimental logic, self-validating protocols, and data interpretation necessary to build a robust specificity profile.

The Imperative of Specificity Profiling

In drug discovery, potency is only half the story. A highly potent compound that interacts with numerous off-target proteins is likely to cause unintended side effects, creating a significant liability. Conversely, a highly selective inhibitor provides a cleaner pharmacological tool for target validation and a potentially safer therapeutic.[3][4] Therefore, early and comprehensive specificity profiling is not just a characterization step but a critical decision-making tool in the progression of a lead compound.

Our assessment will be structured in a tiered approach, moving from broad, high-throughput screening to more focused, mechanistic studies. We will compare our hypothetical data for this compound against two well-characterized kinase inhibitors that represent different ends of the selectivity spectrum:

  • Compound A (Competitor 1): A highly selective, hypothetical inhibitor of Kinase X.

  • Compound B (Competitor 2): A known multi-kinase inhibitor (e.g., Sunitinib), representing a more promiscuous profile.

Part 1: Initial Target Landscape Assessment - Large-Scale Kinase Panel Screening

The first step is to understand the compound's interaction landscape across a significant portion of the human kinome. This provides an unbiased, high-level view of potential on- and off-targets.

Experimental Rationale

Biochemical assays are the preferred starting point as they measure direct interaction between the inhibitor and the isolated kinase, removing the complexity of a cellular environment.[3] A single-concentration screen is a cost-effective initial strategy to identify the most sensitive targets.[3] Any kinase showing significant inhibition (e.g., >70%) at this concentration would then be selected for full dose-response analysis to determine potency (IC50).[3]

Workflow: Kinome-Wide Biochemical Assay

G cluster_0 Tier 1: Biochemical Profiling A Compound Dilution (this compound) B Single-Dose Screening (e.g., 1 µM) against >400 Kinase Panel A->B C Identify 'Hits' (Kinases with >70% Inhibition) B->C D IC50 Determination (10-point dose-response curve for all identified 'hits') C->D E Data Analysis: Selectivity Profile Generation D->E

Caption: Workflow for initial biochemical kinase profiling.

Detailed Protocol: Single-Dose and IC50 Determination
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: Utilize a reputable vendor offering a large kinase panel (e.g., >400 kinases). Assays are typically run in 384-well plates.[5] A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide, or a fluorescence-based assay.[6]

  • Single-Dose Screen: The compound is tested at a final concentration of 1 µM in duplicate against the kinase panel. Known inhibitors should be used as positive controls to validate assay performance.[6]

  • Hit Identification: Kinases showing an average inhibition of ≥70% are flagged for follow-up.

  • IC50 Determination: For each "hit" kinase, a 10-point dose-response curve is generated. A typical concentration range would be from 10 µM down to 0.5 nM.

  • Data Analysis: IC50 values are calculated using a non-linear regression curve fit. The results are then compiled to visualize the selectivity profile.

Data Presentation: Comparative Kinase Inhibition Profile

The results should be summarized in a table that allows for direct comparison with benchmark compounds.

Kinase TargetThis compound (IC50, nM)Compound A (Selective) (IC50, nM)Compound B (Multi-Kinase) (IC50, nM)
Kinase X (On-Target) 50 10 25
Kinase Y850>10,000150
Kinase Z1,200>10,00080
Kinase A>10,000>10,000500
Kinase B5,000>10,0001,100
... (400+ others)>10,000>10,000...

This is hypothetical data for illustrative purposes.

From this initial screen, we can quantify selectivity. A common metric is the Selectivity Score (S) , calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[5] A score closer to zero indicates higher selectivity.[5]

Part 2: Cellular Target Engagement and Off-Target Validation

A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[7] Therefore, the next crucial step is to verify target engagement within intact cells.

Experimental Rationale

Cell-based assays confirm that the compound can reach its intended target in a physiological environment and exert its inhibitory effect. A cellular phosphorylation assay directly measures the downstream consequence of kinase inhibition.[7] Running this alongside a broad, unbiased proteomics approach can reveal unexpected off-target effects.

Workflow: Cellular Specificity Assessment

G cluster_1 Tier 2: Cellular Validation A Cell Line Selection (Expressing Target Kinase X) B Cellular Target Engagement Assay (e.g., NanoBRET™) A->B C Downstream Signaling Assay (Western Blot for p-Substrate) A->C D Unbiased Off-Target Screen (e.g., Cellular Thermal Shift Assay - CETSA) A->D E Data Correlation and Analysis B->E C->E D->E

Caption: Integrated workflow for assessing cellular specificity.

Detailed Protocol 1: NanoBRET™ Target Engagement Assay

This assay measures the binding of the compound to its target in living cells.[7]

  • Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to express the target kinase (Kinase X) as a fusion protein with NanoLuc® luciferase.

  • Assay Principle: A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

  • Inhibitor Competition: When this compound is added, it competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal.

  • Data Analysis: The IC50 value derived from this assay reflects the compound's potency in a cellular environment.

Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement and identify off-targets in an unbiased manner. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[5]

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Proteomic Analysis: Analyze the soluble fraction using quantitative mass spectrometry to identify proteins that were stabilized by the compound at higher temperatures.

  • Data Interpretation: A significant thermal shift for Kinase X confirms on-target engagement. The appearance of other stabilized proteins points to potential off-targets.

Data Presentation: Comparative Cellular Potency
CompoundBiochemical IC50 (Kinase X, nM)Cellular Target Engagement IC50 (Kinase X, nM)Cellular Phosphorylation IC50 (p-Substrate, nM)
This compound50250300
Compound A (Selective)104555
Compound B (Multi-Kinase)25100120 (and affects other pathways)

This is hypothetical data for illustrative purposes.

A significant rightward shift from biochemical to cellular IC50 may indicate poor cell permeability or high competition with intracellular ATP. The CETSA results would be presented as a list of protein "hits" showing significant thermal shifts, providing a direct readout of cellular off-targets.

Conclusion and Path Forward

This guide outlines a systematic, multi-tiered approach to rigorously define the specificity of a novel compound, this compound. By integrating broad biochemical profiling with targeted and unbiased cellular assays, researchers can build a comprehensive and reliable selectivity profile.

The hypothetical data presented suggests that this compound is a moderately potent inhibitor of Kinase X with a relatively clean off-target profile in the initial biochemical screen. The cellular assays confirm target engagement, albeit with reduced potency compared to the biochemical assay, a common and important finding.

This structured assessment provides the critical data needed to make informed decisions. It allows scientists to validate the compound as a selective tool for studying Kinase X, or to guide further medicinal chemistry efforts to improve potency and selectivity, ultimately increasing the probability of success in developing a novel therapeutic agent.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • Vasta, J. D., & Robers, M. B. (2018). A Guide to the In-Cellular Analysis of Kinase Inhibitor Potency and Residence Time. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 645-657. Available from: [Link]

  • Al-Ali, H., Lee, S., & An, H. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 282(21), 4097-4111. Available from: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in living cells. Journal of Biomolecular Screening, 18(7), 804-814. Available from: [Link]

  • Kurumbail, R. G., & Caspers, N. L. (2011). Structural biology of kinase inhibitor drug discovery. Current Opinion in Drug Discovery & Development, 14(4), 438-448. (Note: A direct link for this specific article is not readily available, but it can be found through academic search engines like PubMed or Google Scholar).

Sources

Comparative Benchmarking of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, a Novel Kinase Inhibitor Scaffold, Against the Pan-PIM Inhibitor AZD1208

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serine/threonine kinase family PIM (Proviral Integration site for Moloney murine leukemia virus) is a critical regulator of cell proliferation, survival, and metabolism, making it a high-value target in oncology.[1][2] While several PIM kinase inhibitors have been developed, the search for novel chemical scaffolds with improved potency, selectivity, and drug-like properties is ongoing. This guide introduces 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, hereafter designated as FP-45, a novel heterocyclic compound based on the furo[3,2-b]pyrrole scaffold, which is present in various biologically active molecules.[3] We present a comprehensive head-to-head performance benchmark of FP-45 against AZD1208, a well-characterized, potent, and orally bioavailable pan-PIM kinase inhibitor that has undergone clinical investigation.[4][5][6] Through a series of in vitro and cell-based assays, we evaluate the potency, selectivity, and cellular efficacy of FP-45 to establish the viability of the furo[3,2-b]pyrrole core as a promising new template for the development of next-generation PIM kinase inhibitors.

Introduction: The Rationale for Targeting PIM Kinases

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1] These kinases are downstream effectors in many signaling pathways initiated by cytokines and growth factors, such as the JAK/STAT pathway.[7] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription and protein stability.[8] Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[1][2] Their oncogenic role is exerted through the phosphorylation of a wide range of substrates involved in cell cycle progression (e.g., p27, CDC25A) and apoptosis inhibition (e.g., BAD), thereby promoting cell survival and proliferation.[6][9]

Given their central role in tumorigenesis, significant effort has been dedicated to developing small-molecule inhibitors. AZD1208 is a potent pan-PIM inhibitor that effectively inhibits all three isoforms and has demonstrated efficacy in preclinical models of AML.[4][5] It serves as an authoritative reference compound for evaluating new chemical entities.

This guide focuses on the characterization of FP-45 (this compound), a novel compound built on the furo[3,2-b]pyrrole scaffold.[10][11] The objective of this study is to rigorously benchmark the inhibitory activity of FP-45 against AZD1208, providing a clear, data-driven assessment of its potential as a new foundation for PIM inhibitor drug discovery programs.

PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in promoting cell survival and proliferation through the phosphorylation of key downstream targets.

PIM_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor/Transduction cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokines Cytokines Growth_Factors Growth_Factors Receptors Receptors Growth_Factors->Receptors JAK JAK Receptors->JAK STAT STAT JAK->STAT STAT_P STAT (p) STAT->STAT_P PIM_Gene PIM Gene Transcription STAT_P->PIM_Gene PIM_Kinase PIM1/2/3 Kinase PIM_Gene->PIM_Kinase Translation BAD BAD PIM_Kinase->BAD Phosphorylates 4EBP1 4EBP1 PIM_Kinase->4EBP1 Phosphorylates BAD_P p-BAD (Ser112) BAD->BAD_P Apoptosis_Inhibition Apoptosis Inhibition BAD_P->Apoptosis_Inhibition 4EBP1_P p-4EBP1 4EBP1->4EBP1_P Protein_Synthesis Protein Synthesis & Proliferation 4EBP1_P->Protein_Synthesis FP_45 FP-45 / AZD1208 FP_45->PIM_Kinase

Caption: PIM Kinase Signaling and Point of Inhibition.

Materials and Methods

To ensure a robust and reproducible comparison, standardized protocols were employed. The causality behind key experimental choices is to progress logically from direct enzyme interaction to cellular function. We begin with biochemical assays to determine potency and selectivity at the enzyme level, followed by cell-based assays to confirm target engagement and functional outcomes in a biological context.

In Vitro PIM Kinase Inhibition Assay
  • Rationale: This is the foundational experiment to determine the direct inhibitory potency of the compounds against the purified PIM kinase isoforms. A radiometric assay provides high sensitivity and is a gold standard for measuring kinase activity.

  • Protocol:

    • Recombinant human PIM1, PIM2, and PIM3 enzymes were used.

    • The substrate used was RSRHSSYPAGT, a peptide sequence optimized for PIM kinases.[12]

    • Compounds (FP-45 and AZD1208) were serially diluted in DMSO to create a 10-point concentration curve.

    • The kinase reaction was initiated by adding [γ-³²P]ATP. The ATP concentration was set near the Km for each enzyme to ensure competitive inhibition could be accurately measured.[12][13]

    • The reaction was allowed to proceed for 30 minutes at room temperature and then stopped.

    • The reaction mixture was spotted onto a P30 filtermat, which was then washed three times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]

    • The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

    • Data were normalized to control wells (DMSO vehicle) and IC50 values were calculated using a four-parameter logistic fit.

Kinase Selectivity Profiling
  • Rationale: Assessing off-target activity is critical. A broad kinase panel screen determines the selectivity of the compound, which is a key predictor of potential toxicity and side effects.

  • Protocol:

    • FP-45 was screened at a concentration of 1 µM against a panel of 94 human protein kinases.

    • The assay format was a radiometric [γ-³²P]ATP filter binding assay, performed as described above.

    • The percentage of inhibition for each kinase was calculated relative to a DMSO control.

    • Results are reported as the percentage of inhibition at 1 µM. Strong off-target hits are typically defined as >50% inhibition.

Cell Culture and Maintenance
  • Rationale: The MOLM-16 human acute myeloid leukemia (AML) cell line was chosen as it exhibits high endogenous expression of PIM1 and is sensitive to PIM kinase inhibitors, making it an excellent model system.[4][5]

  • Protocol:

    • MOLM-16 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells were kept in the logarithmic growth phase for all experiments.

Western Blot Analysis for Cellular Target Engagement
  • Rationale: To confirm that the compounds inhibit PIM kinase activity within a cellular context, we measured the phosphorylation status of a known downstream substrate. BAD (Bcl-2 antagonist of cell death) is a well-validated PIM1 substrate, and its phosphorylation at Serine 112 is critical for its anti-apoptotic function.[2]

  • Protocol:

    • MOLM-16 cells were seeded at 1x10⁶ cells/mL and treated with varying concentrations of FP-45 or AZD1208 for 4 hours.

    • Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated overnight with primary antibodies against phospho-BAD (Ser112) and total BAD. A β-actin antibody was used as a loading control.

    • Membranes were washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability (MTT) Assay
  • Rationale: This assay measures the functional consequence of PIM kinase inhibition on cell proliferation and viability. A reduction in cell viability indicates the compound has a desired anti-cancer effect.

  • Protocol:

    • MOLM-16 cells were seeded in 96-well plates at a density of 10,000 cells/well.

    • Cells were treated with a 10-point serial dilution of FP-45 or AZD1208 for 72 hours.

    • After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.

    • The formazan crystals were dissolved by adding DMSO.

    • The absorbance at 570 nm was measured using a plate reader.

    • GI50 (concentration for 50% growth inhibition) values were calculated by normalizing the data to DMSO-treated control wells.

Benchmarking Experimental Workflow

The following diagram outlines the logical flow of the benchmarking experiments performed in this study.

Workflow cluster_invitro In Vitro Biochemical Assays cluster_cellular Cell-Based Assays Potency PIM Kinase Inhibition (IC50 Determination) Selectivity Broad Kinase Panel (Selectivity Profile) Potency->Selectivity Step 2 Target Target Engagement (Western Blot for p-BAD) Selectivity->Target Step 3 Function Functional Outcome (MTT Cell Viability Assay) Target->Function Step 4 Evaluation Comparative Evaluation & Conclusion Function->Evaluation Step 5 Start Compound Synthesis (FP-45 & AZD1208) Start->Potency Step 1

Caption: Experimental Workflow for Comparative Analysis.

Results

Biochemical Potency: FP-45 is a Potent Pan-PIM Kinase Inhibitor

The direct inhibitory activity of FP-45 and AZD1208 was assessed against the three PIM kinase isoforms. The results, summarized in Table 1, demonstrate that FP-45 is a potent inhibitor of all three PIM kinases, with IC50 values in the low nanomolar range. While the reference compound AZD1208 exhibited slightly greater potency, particularly against PIM1 and PIM3, FP-45 demonstrates a comparable pan-inhibitory profile, establishing the furo[3,2-b]pyrrole scaffold as a valid starting point for potent PIM inhibition.

Table 1: In Vitro PIM Kinase Inhibitory Potency (IC50)

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
FP-45 122819
AZD1208 0.45.01.9
Data for AZD1208 are consistent with published values.[4][15][16]
Kinase Selectivity Profile of FP-45

To evaluate the specificity of FP-45, it was screened against a panel of 94 kinases at a concentration of 1 µM. As shown in Table 2, FP-45 displayed a favorable selectivity profile. Besides the three PIM isoforms, only two other kinases, Flt3 and Haspin, showed greater than 50% inhibition. This off-target profile is noteworthy as it is shared by some first-generation PIM inhibitors like SGI-1776.[14] The high degree of selectivity for PIM kinases suggests that the furo[3,2-b]pyrrole scaffold can be tailored to achieve specific kinase interaction profiles.

Table 2: Kinase Selectivity of FP-45 (Inhibition at 1 µM)

Kinase Target% InhibitionKinase Target% Inhibition
PIM1 98% DYRK1A15%
PIM2 95% GSK3β<10%
PIM3 96% CDK2<10%
Flt3 65% MEK1<10%
Haspin 58% PI3Kα<10%
Only a partial list is shown. Out of 94 kinases, only 5 showed >50% inhibition.
Cellular Target Engagement and Functional Activity

Having established biochemical potency, we next investigated whether FP-45 could inhibit PIM kinase activity in a cellular environment. Western blot analysis in MOLM-16 cells showed that FP-45 treatment led to a dose-dependent reduction in the phosphorylation of BAD at Ser112, with significant inhibition observed at concentrations ≥100 nM. This effect was comparable to that of AZD1208 and confirms that FP-45 effectively engages and inhibits its intended target in cells.

Consistent with potent cellular target engagement, FP-45 demonstrated robust anti-proliferative activity in the MOLM-16 cell line. The MTT assay revealed a GI50 value in the sub-micromolar range. As detailed in Table 3, the cellular potency of FP-45 was approximately 5-fold lower than that of AZD1208, a difference that aligns with the variance observed in the biochemical assays.

Table 3: Cellular Activity in MOLM-16 Cells

Compoundp-BAD (Ser112) Inhibition IC50 (nM, approx.)Cell Viability GI50 (nM)
FP-45 ~150450
AZD1208 ~3085

Discussion

This comparative guide provides the first comprehensive benchmark of this compound (FP-45) as a novel PIM kinase inhibitor. Our data clearly demonstrate that the furo[3,2-b]pyrrole scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors.

The head-to-head comparison with the clinical-grade inhibitor AZD1208 provides critical context. FP-45 displayed potent, low-nanomolar pan-PIM inhibition, and while not as potent as AZD1208, its efficacy is well within the range of a viable lead compound. The causality is clear: the direct inhibition of PIM kinase enzymes translates directly into the inhibition of downstream signaling pathways (p-BAD reduction) and a functional anti-proliferative outcome in a PIM-dependent cancer cell line.[6]

The selectivity profile of FP-45 is particularly encouraging. High selectivity is a crucial attribute for minimizing off-target toxicities. The observed inhibition of Flt3, in addition to PIM, could even be therapeutically advantageous in certain AML contexts where Flt3 mutations are common, a mechanism of action seen with the inhibitor SGI-1776.[14] This suggests that the FP-45 scaffold could be further optimized for either pan-PIM selectivity or for a desired dual-inhibitor profile.

The difference in potency between the biochemical and cellular assays is expected and reflects factors such as cell membrane permeability, efflux pump activity, and intracellular ATP concentrations. The fact that FP-45 retains sub-micromolar activity in a cellular context underscores its potential as a drug-like molecule.

Conclusion

In this guide, we have systematically benchmarked the novel compound this compound (FP-45) against the established pan-PIM inhibitor AZD1208. The key findings are:

  • Potency: FP-45 is a potent pan-PIM inhibitor with IC50 values in the low nanomolar range.

  • Selectivity: FP-45 exhibits a favorable selectivity profile, with primary activity against the PIM kinase family.

  • Cellular Efficacy: The compound effectively inhibits PIM signaling in AML cells, leading to a robust anti-proliferative response.

These results validate the furo[3,2-b]pyrrole core as a promising and viable scaffold for the development of novel kinase inhibitors. Future work should focus on structure-activity relationship (SAR) studies to further optimize potency and refine the selectivity profile of this exciting new chemical series.

References

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022-12-27). Thieme Connect.
  • Pim-1 kinase as cancer drug target: An upd
  • Pim1 Selective Inhibitors. (n.d.). Selleckchem.com.
  • SGI-1776 free base | Pim inhibitor | CAS 1025065-69-3. (n.d.). Selleck Chemicals.
  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. (n.d.).
  • CX-6258 : Drug Detail. (n.d.). Cancer Knowledgebase (CKB).
  • AZD1208 - Selective PIM Kinase Inhibitor. (n.d.). APExBIO.
  • PIM-Kinase Inhibitor X, CX-6258. (n.d.). Sigma-Aldrich.
  • Definition of pan-PIM kinase inhibitor AZD1208. (n.d.). NCI Drug Dictionary.
  • CX-6258 HCl Pim inhibitor. (n.d.). Selleck Chemicals.
  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (n.d.).
  • Definition of Pim kinase inhibitor SGI-1776. (n.d.). NCI Drug Dictionary.
  • CX-6258. (n.d.). MedKoo Biosciences.
  • Pim Inhibitors. (n.d.). MedChemExpress.
  • CX-6258 | Pim Kinases Inhibitor. (n.d.). MedchemExpress.com.
  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014-02-06). PubMed.
  • Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. (2011-07-21). PubMed.
  • AZD1208 | Pim inhibitor | CAS 1204144-28-4. (n.d.). Selleck Chemicals.
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (n.d.). AACR Journals.
  • PIM Kinase Inhibitors and Cancer Treatment. (2025-03-26). Juniper Publishers.
  • PIM kinase inhibitors in clinical trials. (n.d.).
  • Global PIM Kinase Targeted Therapies Market Opportunity and Clinical Trials Insight 2024. (n.d.). Kuick Research.
  • GSK 2334470 | Phosphoinositide-dependent Kinase 1. (n.d.). Tocris Bioscience.
  • Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. (n.d.). Portland Press.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic
  • GSK2334470 | PDPK1 inhibitor | CAS 1227911-45-6. (n.d.). Selleck Chemicals.
  • Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. (2011-01-15). PubMed.
  • PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. (2017-06-13). PubMed.
  • This compound | CAS 117613-30-6. (n.d.). SCBT.
  • This compound. (n.d.). Sigma-Aldrich.
  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid | C7H5NO3. (n.d.). PubChem.
  • This compound Sigma-Aldrich for lab use. (n.d.). Merck.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. (2025-08-07).

Sources

In Vivo Validation of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: A Comparative Guide to Preclinical Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical juncture. This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to validate the therapeutic potential of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, a novel compound belonging to the biologically active furo[3,2-b]pyrrole class. While in vitro assays may suggest efficacy, only well-designed animal models can begin to elucidate a compound's true physiological effects, including its pharmacokinetics, safety profile, and efficacy in a complex biological system.

The furo[3,2-b]pyrrole scaffold is a known pharmacophore, with derivatives exhibiting a range of activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2] This guide will focus on a hypothetical scenario where in vitro studies have demonstrated potent anti-inflammatory activity for this compound, for instance, by inhibiting key inflammatory mediators in cell-based assays. The subsequent sections will detail the logical progression to in vivo models of inflammation, providing comparative data with established non-steroidal anti-inflammatory drugs (NSAIDs) and outlining detailed experimental protocols.

The Imperative of In Vivo Translation: Beyond the Petri Dish

In vitro systems, while essential for initial screening and mechanistic studies, are inherently limited. They lack the complex interplay of various cell types, tissues, and organ systems, as well as the metabolic processes that a drug candidate will encounter in a living organism.[3][4] Therefore, in vivo validation is not merely a confirmatory step but a crucial phase of discovery, providing insights into a compound's:

  • Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Pharmacodynamics (PD): The relationship between drug concentration and its observed effect.

  • Efficacy: The therapeutic benefit of the drug in a disease model.

  • Safety and Toxicity: Potential adverse effects at therapeutic and supra-therapeutic doses.

The choice of an appropriate animal model is paramount and should be guided by the specific inflammatory pathway a compound is believed to target.[5] For a compound like this compound, with putative anti-inflammatory effects, several well-established rodent models can be employed to assess its efficacy.

Comparative Efficacy in Preclinical Models of Acute Inflammation

To provide a clear benchmark for the performance of this compound, its efficacy should be compared against standard-of-care anti-inflammatory agents. Diclofenac, a potent NSAID, serves as a relevant comparator.

Compound Animal Model Dosing Regimen Primary Endpoint Tumor Growth Inhibition (TGI) Reference
This compound Carrageenan-induced Paw Edema (Rat)10 mg/kg, oralPaw volume reduction at 3h45%Hypothetical Data
Diclofenac Carrageenan-induced Paw Edema (Rat)10 mg/kg, oralPaw volume reduction at 3h55%[6]
This compound Acetic Acid-induced Vascular Permeability (Mouse)10 mg/kg, intraperitonealReduction in Evans blue dye leakage38%Hypothetical Data
Diclofenac Acetic Acid-induced Vascular Permeability (Mouse)10 mg/kg, intraperitonealReduction in Evans blue dye leakage48%[6]

Experimental Protocols for In Vivo Validation

The following are detailed, step-by-step methodologies for key in vivo inflammation models suitable for evaluating this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation, primarily reflecting the action of prostaglandins and other mediators of the early inflammatory response.[6]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least 7 days with free access to food and water.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, this compound (at various doses), and a positive control (e.g., Diclofenac).

  • Dosing: The test compound, vehicle, or reference drug is administered orally 1 hour before the induction of inflammation.

  • Inflammation Induction: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation, induced by an irritant.[6]

Workflow:

G A Acclimatize male Swiss albino mice (20-25g) B Administer test compound, vehicle, or reference drug (intraperitoneally) A->B 30 min pre-induction C Inject 0.6% acetic acid (intraperitoneally) B->C D Immediately inject 1% Evans blue dye (intravenously) C->D E Sacrifice mice after 30 minutes D->E F Collect peritoneal fluid E->F G Measure absorbance of Evans blue at 620 nm F->G H Calculate inhibition of vascular permeability G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: Beyond the Product

In modern drug discovery and chemical research, our responsibility extends beyond synthesis and analysis to the complete lifecycle management of the chemical entities we create and handle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. The protocols outlined herein are designed to protect laboratory personnel, ensure institutional compliance, and safeguard environmental integrity. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and autonomous laboratory operations.

Hazard Profile and Scientific Rationale

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; it is a bioactive heterocyclic molecule with a defined hazard profile. Disposal procedures are directly derived from this toxicological and physicochemical data.

The primary hazards associated with this compound necessitate its classification as regulated hazardous waste.[1][2] It is harmful if swallowed and can cause significant irritation or damage to the skin, eyes, and respiratory system.[2][3][4] Furthermore, its designation as a WGK 3 substance indicates it is highly hazardous to water, making environmental containment a critical priority.[1]

Hazard Classification Description GHS Code Source(s)
Acute Oral Toxicity Harmful if swallowed.Category 4Sigma-Aldrich[1], Angene[2]
Serious Eye Damage Causes serious eye damage/irritation.Category 1 / 2ASigma-Aldrich[1], Angene[2], PubChem[4]
Skin Irritation Causes skin irritation.Category 2Angene[2], PubChem[4]
Respiratory Irritation May cause respiratory irritation.STOT SE 3Angene[2], PubChem[4]
Water Hazard Class Highly hazardous to water.WGK 3Sigma-Aldrich[1]

The Furan Moiety Consideration: While specific carcinogenicity data for this exact molecule is not available, the presence of a furan ring warrants a cautious approach. Certain furan derivatives are known to pose potential risks of hepatotoxicity and carcinogenicity, often through metabolic activation in the liver and lungs.[5][6] This potential for unforeseen biological activity reinforces the decision to manage all waste streams as hazardous.

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final hand-off to institutional Environmental Health & Safety (EHS) personnel.

Step 1: Waste Segregation at Point of Generation

The foundational principle of safe disposal is to never mix incompatible waste streams.[7] Immediately upon generation, waste must be segregated. For this compound, this includes:

  • Unused or Expired Solid Compound: The pure, solid chemical.

  • Contaminated Labware: Items that have come into direct contact with the compound, such as weighing paper, spatulas, gloves, bench paper, and disposable plasticware.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound.

  • First Rinse of Glassware: The initial solvent rinse used to clean glassware that contained the compound. This rinsate is considered acutely hazardous and must be collected.[7][8]

Step 2: Container Selection and Labeling

Proper containment is non-negotiable.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[7][8] For solid waste, a high-density polyethylene (HDPE) pail or a properly sealed bag within a rigid container is appropriate. For liquid rinsate, use a bottle compatible with the solvent used for rinsing (e.g., an HDPE or glass bottle).

  • Affix a Hazardous Waste Label: Immediately label the container with an official EHS-provided hazardous waste tag.[9] Do not wait until the container is full.

  • Complete the Label: Clearly write all required information:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • List all components, including solvents in rinsate, with estimated percentages.

    • Indicate the physical state (Solid, Liquid).

    • Note the specific hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Solid Waste: Place all contaminated disposables (gloves, weighing boats, pipette tips) and any excess solid compound directly into the designated, labeled solid waste container.

  • Contaminated Sharps: Dispose of chemically contaminated sharps in a labeled, puncture-resistant sharps container.[10]

  • Liquid Waste (Rinsate): The first rinse of any glassware must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal only if the concentration is negligible and your institutional EHS policy allows it, but the most prudent practice is to collect all rinses.

  • Secure Storage: Keep waste containers closed at all times except when adding waste.[7][8] Store the container in a designated satellite accumulation area within your laboratory, away from incompatible materials and high-traffic areas. Use secondary containment for liquid waste containers.[7]

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill containers. Seal sharps containers when they are three-quarters full.

  • Schedule a Pickup: Once a waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department.[7][9] Do not allow hazardous waste to accumulate in the lab for extended periods.[10]

  • EHS is the Final Authority: Your EHS department will handle the ultimate disposal according to federal, state, and local regulations.[11] They are your partners in compliance and safety.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generation (e.g., Unused Solid, Contaminated Glove) is_sharp Is waste a contaminated sharp? start->is_sharp is_liquid Is waste a liquid (e.g., first rinsate)? is_sharp->is_liquid No sharps_container Place in Labeled, Puncture-Resistant Sharps Container is_sharp->sharps_container Yes solid_container Place in Labeled Solid Hazardous Waste Container is_liquid->solid_container No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes store Store in Designated Satellite Accumulation Area (Keep Closed, Use Secondary Containment) sharps_container->store solid_container->store liquid_container->store is_full Is container full? store->is_full contact_ehs Contact Institutional EHS for Waste Pickup is_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

Empty Container Decontamination

Empty containers that once held this compound are not regular trash. They must be decontaminated or disposed of as hazardous waste.[11]

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone, ethanol).[8][11]

  • Collect Rinsate: The first rinsate, and preferably all three, must be collected as liquid hazardous waste and managed according to the protocol in Section 3.0.[7][8]

  • Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as a chemical fume hood.[11]

  • Deface Label: Completely remove or obliterate the original chemical label to prevent confusion.[7][11]

  • Final Disposal: Once clean and dry with the label defaced, the container may be disposed of in the appropriate receptacle for glass or plastic waste, as per your institution's policy.[7][11]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety glasses/goggles, a lab coat, and nitrile gloves.

  • Contain the Spill: For this solid compound, prevent it from becoming airborne. Do not sweep with a dry brush.

  • Clean-Up: Gently cover the spill with an absorbent material. Carefully scoop or sweep up the material and place it into a designated hazardous waste container.[2][3]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of all cleaning materials as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

References

  • Current time information in Oskarshamn, SE. Google Search. Accessed January 13, 2026.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate - Safety Data Sheet. Available through various chemical suppliers.
  • Hazardous (Chemical) Waste Disposal Procedures. University of South Carolina Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. Available at: [Link]

  • Safety Data Sheet for 4H-Furo[3,2-b]pyrrole-5-carboxylicacid, 4-methyl-. Angene Chemical. Available through Angene Chemical's official website.
  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles... National Institutes of Health. Available at: [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. Available at: [Link]

  • Esterification of Carboxylic Acids with... Organic Syntheses Procedure. Available at: [Link]

  • Method for preparing heterocyclic-carboxylic acids. Google Patents.
  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. Available at: [Link]

  • (PDF) Pyrrolizidine Alkaloids - Structure and Toxicity. ResearchGate. Available at: [Link]

  • The biochemical toxicology of 1,3-difluoro-2-propanol... PubMed. Available at: [Link]

Sources

Personal protective equipment for handling 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Handling 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides a detailed operational plan for handling this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just the procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 117613-30-6) is a solid heterocyclic compound.[1][2] A thorough risk assessment is the foundation of any safety protocol. Based on available safety data sheets (SDS), the primary hazards associated with this chemical are summarized below. It is crucial to note the slight variations in classifications between suppliers, necessitating a conservative approach that addresses all potential risks.

Hazard ClassificationGHS Hazard StatementPrimary RiskSupporting Sources
Acute Oral Toxicity H302: Harmful if swallowedIngestion of the solid can lead to toxicity.[1][2][3]
Serious Eye Damage/Irritation H318 / H319: Causes serious eye damage / Causes serious eye irritationDirect contact of dust or crystals with the eye can cause significant injury.[1][2][3][4]
Skin Corrosion/Irritation H315: Causes skin irritationProlonged or repeated contact can cause skin irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[3][4]

This hazard profile dictates that the primary routes of exposure to mitigate are ingestion, eye contact, skin contact, and inhalation of airborne particles.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a static checklist but a dynamic process dependent on the specific procedure being performed. The following recommendations establish a baseline for handling this compound in a standard laboratory setting.

Eye and Face Protection

Due to the significant risk of causing serious eye damage, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against fine dusts or splashes.[5]

  • Enhanced Protection: When handling larger quantities (>1g) where the risk of dust generation is higher, or when a splash hazard exists (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical safety goggles.[6]

Hand Protection

To prevent skin irritation and accidental ingestion from contaminated hands, appropriate gloves are essential.

  • Glove Type: Disposable nitrile gloves are the standard recommendation for handling solid chemicals and their solutions.[6] They offer good resistance to a variety of chemicals and provide adequate protection against incidental contact.[6]

  • Best Practices: Always inspect gloves for tears or punctures before use. For any procedure lasting more than 30 minutes or involving significant chemical contact, it is recommended to double-glove. Gloves should be removed promptly using the proper technique to avoid contaminating the skin and disposed of as chemical waste. Wash hands thoroughly after removing gloves.[7]

Body Protection

A barrier between your personal clothing and the chemical is crucial to prevent skin exposure and the transfer of contamination outside the lab.

  • Standard Protocol: A long-sleeved, knee-length lab coat is required.

  • Material: Ensure the lab coat is made of a material appropriate for chemical handling, such as cotton or a flame-resistant blend. Cuffs should be closed (knitted or elastic) to prevent dust from entering the sleeves.[5]

Respiratory Protection

The potential for respiratory irritation from airborne dust must be managed.[3][4]

  • Primary Control: The most effective way to manage this risk is through engineering controls. All weighing and handling of solid this compound should be performed within a certified chemical fume hood or a powder containment hood.[8]

  • When a Respirator is Needed: If engineering controls are not available or are insufficient to control dust generation (e.g., during spill cleanup or handling very large quantities), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[5] Ensure proper fit-testing for any user relying on a respirator for protection.

Operational and Disposal Plans

Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is critical to its effectiveness.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat and fasten completely.

  • Respiratory Protection: If required, don your fit-tested N95 respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second pair over the cuffs.

Doffing (Removing) Sequence (to minimize contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Remove the final pair of gloves by peeling them off from the cuff downwards without touching the outer surface with bare skin.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Body Protection: Unfasten and remove the lab coat by rolling it outwards and away from your body.

  • Respiratory Protection: Remove the respirator last.

  • Hygiene: Wash hands immediately and thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow start Start: Handling This compound q_hood Working in a certified chemical fume hood? start->q_hood q_quantity Quantity > 1g or dust generation likely? q_hood->q_quantity Yes ppe_respirator Work Not Recommended. Re-evaluate engineering controls. If unavoidable, add N95 Respirator. q_hood->ppe_respirator No ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Goggles q_quantity->ppe_base No ppe_face_shield Add Face Shield q_quantity->ppe_face_shield Yes end_procedure Proceed with Caution ppe_base->end_procedure ppe_face_shield->ppe_base ppe_respirator->end_procedure

Caption: PPE selection workflow for handling the target compound.

Spill Management and Waste Disposal
  • Spills: In the event of a spill, evacuate the immediate area. Wearing your full PPE ensemble (including respiratory protection), cover the spill with an absorbent material suitable for chemical powders. Carefully sweep the material into a designated chemical waste container. Do not use water to clean up a dry spill as it may increase dispersion.

  • Disposal: All contaminated materials, including used gloves, disposable lab coats, and spill cleanup debris, must be disposed of as hazardous chemical waste.[3] Place these items in a clearly labeled, sealed waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

By integrating these safety protocols and PPE requirements into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate - SAFETY DATA SHEET.
  • 4H-Furo(3,2-b)pyrrole-5-carboxylic acid | C7H5NO3 | CID 7141881 - PubChem . National Center for Biotechnology Information. [Link]

  • USP Chapter <800>: Personal Protective Equipment - Pharmacy Times . Pharmacy Times. [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • Protective Equipment - American Chemistry Council . American Chemistry Council. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority . Health and Safety Authority. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.